2-chlorothiophene-3-carboxylic Acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chlorothiophene-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClO2S/c6-4-3(5(7)8)1-2-9-4/h1-2H,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZVPSOCOJRCNIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40394798 | |
| Record name | 2-chlorothiophene-3-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40394798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53935-71-0 | |
| Record name | 2-chlorothiophene-3-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40394798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chlorothiophene-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Properties of 2-Chlorothiophene-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, properties, and key experimental protocols related to 2-chlorothiophene-3-carboxylic acid, a valuable heterocyclic building block in medicinal chemistry and materials science.
Introduction
This compound is a substituted thiophene derivative. Its structural features, including the presence of a carboxylic acid group and a chlorine atom on the thiophene ring, make it a versatile intermediate for the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents and functional organic materials. The regiochemistry of the substituents offers unique reactivity and potential for diverse chemical transformations.
Physicochemical Properties
The properties of this compound have been compiled from various sources. The data presented below is a combination of experimentally determined and computationally predicted values.[1][2]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₃ClO₂S | PubChem[1] |
| Molecular Weight | 162.59 g/mol | PubChem[1] |
| CAS Number | 53935-71-0 | ChemicalBook, Moldb[2][3] |
| Appearance | Solid (form may vary) | --- |
| Boiling Point | 280.9°C at 760 mmHg (Predicted) | Moldb[2] |
| Melting Point | Not available | --- |
| Solubility | Soluble in organic solvents, insoluble in water. | BenchChem[4] |
| pKa | Not available | --- |
| XLogP3 | 2.1 | PubChem[1] |
| Topological Polar Surface Area | 65.5 Ų | PubChem[1] |
Spectral Data
Detailed experimental spectra for this compound are not widely available in the public domain. However, the expected spectral characteristics can be inferred from the structure and general principles of spectroscopy.
Table 2: Expected Spectral Data for this compound
| Technique | Expected Features |
| ¹H NMR | - Aromatic protons on the thiophene ring (δ 7.0-8.5 ppm).- A broad singlet for the carboxylic acid proton (δ 10-13 ppm). |
| ¹³C NMR | - Signals for the thiophene ring carbons (δ 120-140 ppm).- A signal for the carboxylic acid carbonyl carbon (δ 165-185 ppm). |
| IR Spectroscopy | - A broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹).- A strong C=O stretch from the carbonyl group (1680-1710 cm⁻¹).- C-Cl and C-S stretching vibrations. |
| Mass Spectrometry | - A molecular ion peak (M⁺) at m/z corresponding to the molecular weight.- An M+2 peak with approximately one-third the intensity of the M⁺ peak, characteristic of a chlorine-containing compound.- Fragmentation pattern showing the loss of -COOH and other fragments.[5] |
Synthesis of this compound
A direct and high-yield synthesis of this compound is not prominently described in the literature, likely due to the preferential reactivity of the 5-position of the 2-chlorothiophene ring in electrophilic and metalation reactions. However, a plausible and effective two-step synthetic route can be proposed, starting from the commercially available 2-chlorothiophene. This pathway involves the introduction of a functional group at the 3-position, followed by its conversion to a carboxylic acid.
The proposed synthetic pathway is as follows:
-
Chloromethylation of 2-chlorothiophene to yield 2-chloro-3-(chloromethyl)thiophene.
-
Oxidation of the chloromethyl group to a carboxylic acid.
Below is a diagram illustrating this proposed synthetic workflow.
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocols
The following are detailed experimental protocols for the proposed two-step synthesis of this compound.
Step 1: Synthesis of 2-Chloro-3-(chloromethyl)thiophene (Chloromethylation)
This protocol is adapted from established chloromethylation procedures for thiophene derivatives.[4][6]
-
Materials and Reagents:
-
2-Chlorothiophene
-
Paraformaldehyde
-
Concentrated Hydrochloric Acid (HCl)
-
Zinc Chloride (ZnCl₂), anhydrous
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel
-
Ice bath
-
-
Procedure:
-
In a round-bottom flask, suspend anhydrous zinc chloride (catalytic amount) in dichloromethane.
-
Cool the mixture in an ice bath and add 2-chlorothiophene.
-
Slowly add a mixture of paraformaldehyde and concentrated hydrochloric acid to the stirred solution, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC or GC.
-
Once the reaction is complete, carefully quench the reaction by pouring it into ice water.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with water, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-chloro-3-(chloromethyl)thiophene.
-
The product can be purified by vacuum distillation.
-
Step 2: Synthesis of this compound (Oxidation)
This protocol is a general method for the oxidation of benzylic-type halides to carboxylic acids using potassium permanganate.[7][8][9][10]
-
Materials and Reagents:
-
2-Chloro-3-(chloromethyl)thiophene
-
Potassium Permanganate (KMnO₄)
-
Pyridine
-
Water
-
Sodium Bisulfite (NaHSO₃)
-
Concentrated Hydrochloric Acid (HCl)
-
Diethyl Ether
-
Round-bottom flask equipped with a magnetic stirrer and reflux condenser
-
-
Procedure:
-
In a round-bottom flask, dissolve 2-chloro-3-(chloromethyl)thiophene in a mixture of pyridine and water.
-
Heat the mixture to reflux and add potassium permanganate portion-wise over several hours. The purple color of the permanganate will disappear as it is consumed.
-
Continue heating under reflux until the reaction is complete (monitor by TLC). A brown precipitate of manganese dioxide (MnO₂) will form.
-
Cool the reaction mixture to room temperature and filter off the manganese dioxide.
-
To the filtrate, add sodium bisulfite to destroy any excess permanganate.
-
Acidify the solution with concentrated hydrochloric acid to a pH of approximately 1-2. This will precipitate the carboxylic acid.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Hazard Statements:
-
Personal Protective Equipment (PPE):
-
Wear protective gloves, clothing, and eye/face protection.
-
Use a NIOSH-approved respirator if ventilation is inadequate.
-
-
Storage:
-
Store in a cool, dry, well-ventilated area away from incompatible substances.
-
Keep the container tightly closed.
-
Conclusion
References
- 1. This compound | C5H3ClO2S | CID 3662728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 53935-71-0 | this compound - Moldb [moldb.com]
- 3. This compound | 53935-71-0 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. nbinno.com [nbinno.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Potassium Permanganate [organic-chemistry.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
An In-depth Technical Guide to the Molecular Structure of 2-Chlorothiophene-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiophene-based compounds are a cornerstone in medicinal chemistry and materials science, valued for their diverse biological activities and unique electronic properties.[1][2] The introduction of various substituents onto the thiophene ring allows for the fine-tuning of their physicochemical and pharmacological profiles.[3][4] This guide provides a comprehensive technical overview of 2-chlorothiophene-3-carboxylic acid, a halogenated thiophene derivative with potential applications in drug discovery and organic synthesis. While specific data for this isomer is not extensively documented, this paper compiles available information and provides predicted data based on established chemical principles to serve as a valuable resource for researchers. Thiophene and its derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[4][5]
Molecular Structure and Properties
This compound is a disubstituted thiophene with a chlorine atom at the 2-position and a carboxylic acid group at the 3-position. The presence and positioning of these functional groups significantly influence the molecule's reactivity and biological interactions.
Physicochemical Properties
Quantitative data for this compound is summarized in the table below. Experimental values are provided where available, alongside predicted values derived from computational models and spectral data of analogous compounds.
| Property | Value | Source |
| IUPAC Name | This compound | |
| CAS Number | 53935-71-0 | |
| Molecular Formula | C₅H₃ClO₂S | |
| Molecular Weight | 162.59 g/mol | |
| Appearance | White to off-white solid (Predicted) | |
| Melting Point | Not available | |
| Boiling Point | 280.9 °C at 760 mmHg (Predicted) | |
| Solubility | Soluble in organic solvents like DMSO and methanol (Predicted) |
Spectroscopic Data
Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11-12 | Singlet (broad) | 1H | -COOH |
| ~7.5-7.7 | Doublet | 1H | H-5 |
| ~7.1-7.3 | Doublet | 1H | H-4 |
Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~165-170 | C=O |
| ~130-135 | C-5 |
| ~128-132 | C-2 |
| ~125-129 | C-4 |
| ~123-127 | C-3 |
Table 3: Predicted Infrared (IR) Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2800-3300 | Broad | O-H stretch (carboxylic acid) |
| 1680-1710 | Strong | C=O stretch (carboxylic acid) |
| 1400-1450 | Medium | C=C stretch (aromatic) |
| 1200-1300 | Strong | C-O stretch |
| 700-800 | Strong | C-Cl stretch |
| 600-700 | Medium | C-S stretch |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Assignment |
| 162/164 | High | [M]⁺ (Molecular ion, showing isotopic pattern for Cl) |
| 145/147 | Medium | [M-OH]⁺ |
| 117/119 | High | [M-COOH]⁺ |
| 82 | Medium | [C₄H₂S]⁺ |
Synthesis and Reactivity
Proposed Synthetic Pathway
The proposed synthesis involves the initial preparation of a 3-substituted thiophene that can direct lithiation to the 2-position, followed by chlorination and subsequent conversion of the directing group to a carboxylic acid. A logical approach would be the carboxylation of 2-chlorothiophene via a lithiated intermediate.
Detailed Experimental Protocol (Proposed)
Step 1: Lithiation of 2-Chlorothiophene
-
To a solution of diisopropylamine (1.1 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (argon or nitrogen), slowly add n-butyllithium (1.05 eq).
-
Stir the resulting lithium diisopropylamide (LDA) solution at -78 °C for 30 minutes.
-
Slowly add a solution of 2-chlorothiophene (1.0 eq) in anhydrous THF to the LDA solution at -78 °C. The reaction mixture is typically stirred for 1-2 hours at this temperature to ensure complete deprotonation at the 3-position. The regioselectivity is directed by the chloro substituent.
Step 2: Carboxylation
-
Bubble dry carbon dioxide gas through the solution of the lithiated intermediate at -78 °C, or pour the reaction mixture over an excess of crushed dry ice.
-
Allow the mixture to slowly warm to room temperature with continuous stirring.
Step 3: Work-up and Purification
-
Quench the reaction with water.
-
Separate the aqueous and organic layers.
-
Acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to a pH of approximately 2-3 to precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Applications in Drug Development and Research
Thiophene-containing molecules are prevalent in a number of approved drugs, demonstrating their importance as pharmacophores.[1][2] They are found in drugs with anti-inflammatory, antimicrobial, anticancer, and anticonvulsant activities.[4]
Potential Biological Activities
While specific biological data for this compound is limited, related structures suggest potential areas of interest:
-
Antimicrobial Activity: Various chlorothiophene derivatives have been investigated for their antimicrobial properties.[5][13] The combination of a halogen and a carboxylic acid on the thiophene ring could lead to compounds with activity against a range of bacterial and fungal pathogens.
-
Anti-inflammatory Effects: Thiophene carboxylic acids are known to exhibit anti-inflammatory properties, with some acting as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[4]
-
Anticancer Potential: The thiophene scaffold is present in several anticancer agents.[1] The unique electronic properties of the substituted thiophene ring can facilitate interactions with various biological targets involved in cancer progression.
Role as a Synthetic Intermediate
This compound can serve as a versatile building block in the synthesis of more complex molecules. The carboxylic acid moiety can be readily converted to other functional groups such as esters, amides, and acid chlorides, providing a handle for further molecular elaboration. The chlorine atom can also participate in cross-coupling reactions, allowing for the introduction of diverse substituents.
Conclusion
This compound represents a molecule of significant interest for medicinal chemists and drug development professionals. While comprehensive experimental data is currently sparse, this guide provides a robust foundation based on predicted properties and established synthetic methodologies. The unique substitution pattern of this compound offers opportunities for the development of novel therapeutic agents and serves as a valuable synthon for the creation of complex molecular architectures. Further research into the synthesis and biological evaluation of this and related compounds is warranted to fully explore their potential.
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. nbinno.com [nbinno.com]
- 4. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway - Arabian Journal of Chemistry [arabjchem.org]
- 6. benchchem.com [benchchem.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Multivariate investigation of 1H and 13C NMR shifts of 2‐ and 3‐substituted furans, thiophenes, selenophenes and tellurophenes (1990) | Cynthia Ebert | 10 Citations [scispace.com]
- 9. 2-Chlorothiophene(96-43-5) 13C NMR spectrum [chemicalbook.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. uwindsor.ca [uwindsor.ca]
- 12. Directed metallation of certain thiophen compounds - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
Technical Guide: 2-Chlorothiophene-3-carboxylic Acid (CAS No. 53935-71-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chlorothiophene-3-carboxylic acid is a halogenated heterocyclic compound. While not widely studied for its own biological activity, it holds significant relevance in the pharmaceutical industry, particularly in the manufacturing of anticoagulant medications. It is a known process-related impurity in the synthesis of Rivaroxaban, a direct Factor Xa inhibitor.[1][2][3][4] Understanding the physicochemical properties, synthesis, and analytical detection of this compound is crucial for quality control and regulatory compliance in drug development and manufacturing.
Physicochemical and Spectroscopic Data
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 53935-71-0 | [5] |
| Molecular Formula | C₅H₃ClO₂S | [5] |
| Molecular Weight | 162.59 g/mol | [5] |
| IUPAC Name | This compound | [5] |
| Appearance | White to off-white solid (predicted) | |
| Purity (typical) | ≥97% | [6] |
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Peaks/Signals |
| ¹H NMR (CDCl₃) | - ~11-13 ppm (singlet, 1H, -COOH)- ~7.0-7.5 ppm (doublet, 1H, thiophene ring H)- ~7.5-8.0 ppm (doublet, 1H, thiophene ring H) |
| ¹³C NMR (CDCl₃) | - ~165-175 ppm (-COOH)- ~125-140 ppm (4 carbons of the thiophene ring) |
| FT-IR (KBr, cm⁻¹) | - ~2500-3300 (broad, O-H stretch)- ~1680-1710 (strong, C=O stretch)- ~1400-1450 (C=C stretch, thiophene ring)- ~1210-1320 (C-O stretch)- ~700-800 (C-Cl stretch) |
| Mass Spectrometry (EI) | - m/z ~162/164 (M⁺, Molecular ion peak with isotopic pattern for Cl)- m/z ~145/147 ([M-OH]⁺)- m/z ~117/119 ([M-COOH]⁺) |
Synthesis Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not prominently published, a plausible and effective method can be derived from established organometallic procedures used for its isomers, such as 5-chlorothiophene-2-carboxylic acid.[7][8] The proposed synthesis involves the selective metallation of the precursor, 2-chlorothiophene, followed by carboxylation.
Synthesis of Precursor: 2-Chlorothiophene
A common method for the synthesis of 2-chlorothiophene involves the chlorination of thiophene.
Experimental Protocol:
-
In a mechanically stirred reaction vessel, add 30% hydrochloric acid (600 ml), thiophene (100g), and triethylamine (2ml).[9]
-
Cool the mixture to a temperature between -10°C and 0°C.[9]
-
Slowly add 30% hydrogen peroxide (140g) dropwise over 8-10 hours, maintaining the low temperature.[9]
-
After the addition is complete, allow the reaction to incubate at this temperature for 10 hours.[9]
-
Once the incubation is complete, allow the layers to separate. The aqueous layer is extracted twice with ethyl acetate (100ml portions).[9]
-
The organic layers are combined and washed with a saturated saltwater solution.[9]
-
The solvent is then removed by evaporation to yield 2-chlorothiophene.[9]
Proposed Synthesis of this compound
This proposed method utilizes lithiation followed by carboxylation.
Experimental Protocol:
-
Dissolve 2-chlorothiophene in a dry, aprotic solvent such as anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to a low temperature, typically -78°C, using a dry ice/acetone bath.
-
Slowly add a stoichiometric equivalent of a strong base, such as n-butyllithium (n-BuLi), to deprotonate the thiophene ring, preferentially at the 3-position.
-
Stir the reaction mixture at this low temperature for a designated period (e.g., 1-2 hours) to ensure complete lithiation.
-
Introduce a stream of dry carbon dioxide gas into the reaction mixture, or pour the mixture over crushed dry ice.
-
Allow the reaction to warm to room temperature, which will quench the reaction.
-
Acidify the mixture with an aqueous acid solution (e.g., 1M HCl) to protonate the carboxylate.
-
Extract the product into an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by recrystallization.
Analytical Workflow for Impurity Profiling
As this compound is a known impurity in Rivaroxaban, a robust analytical method is required for its detection and quantification in the active pharmaceutical ingredient (API). A stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is a standard approach.[1][3]
Experimental Protocol: RP-HPLC Method
The following is a representative protocol for the analysis of Rivaroxaban and its impurities.
-
Chromatographic System: An HPLC system equipped with a photodiode array (PDA) detector.[1]
-
Column: A C18 Thermo ODS Hypersil column (4.6 x 250 mm, 5 µm) is effective for separation.[1]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and monobasic potassium phosphate buffer (pH 2.9) in a 30:70 (v/v) ratio.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection Wavelength: 249 nm.[1]
-
Sample Preparation:
-
Prepare a stock solution of the Rivaroxaban API in a suitable diluent.
-
Prepare a reference standard solution of this compound.
-
Create spiked samples by adding known amounts of the impurity standard to the API solution to verify retention time and resolution.
-
-
Analysis: Inject the samples into the HPLC system and record the chromatograms. The impurity is identified by its retention time compared to the reference standard and quantified based on its peak area.
Role in Drug Development
The primary significance of this compound in drug development is its status as a process-related impurity. Regulatory bodies require strict control over impurities in pharmaceutical products. Therefore, having access to well-characterized reference standards of potential impurities is essential for:
-
Method Development and Validation: To develop and validate analytical methods capable of detecting and quantifying the impurity at very low levels.
-
Quality Control: For routine testing of batches of the API to ensure they meet the required purity specifications.
-
Stability Studies: To monitor the formation of impurities under various storage conditions.
Conclusion
This compound is a key compound for quality control in the manufacturing of Rivaroxaban. While it is not a therapeutic agent itself, a thorough understanding of its properties, synthesis, and analysis is indispensable for pharmaceutical scientists and professionals involved in the development and production of this life-saving anticoagulant medication. The protocols and data presented in this guide provide a foundational resource for these applications.
References
- 1. Optimized and Validated Stability-Indicating RP-HPLC Method for Comprehensive Profiling of Process-Related Impurities and Stress-Induced Degradation Products in Rivaroxaban (XARELTO)® - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 4. CN105738489A - Method for determining rivaroxaban and impurities thereof through adopting liquid chromatography - Google Patents [patents.google.com]
- 5. This compound | C5H3ClO2S | CID 3662728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. calpaclab.com [calpaclab.com]
- 7. 5-Chlorothiophene-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 8. CN103275061A - Method for producing 5-chlorothiophene-2-carboxylic acid - Google Patents [patents.google.com]
- 9. CN103497172A - Synthetic method of 2-chlorothiophene - Google Patents [patents.google.com]
physical and chemical properties of 2-chlorothiophene-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chlorothiophene-3-carboxylic acid, with the chemical formula C₅H₃ClO₂S, is a halogenated heterocyclic compound that holds significant interest within the fields of medicinal chemistry and materials science. Its structural motif, featuring a thiophene ring substituted with both a chlorine atom and a carboxylic acid group, makes it a versatile building block for the synthesis of more complex molecules, including pharmacologically active agents. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and insights into its potential applications.
Core Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented below. It is important to note that while some experimental data is available, certain properties are predicted based on computational models and data from structurally similar compounds.
| Property | Value | Source |
| Molecular Formula | C₅H₃ClO₂S | --INVALID-LINK--[1] |
| Molecular Weight | 162.59 g/mol | --INVALID-LINK--[1][2] |
| CAS Number | 53935-71-0 | --INVALID-LINK--[1] |
| Boiling Point | 280.9 °C at 760 mmHg | --INVALID-LINK--[2] |
| Melting Point | Data not available (Melting point of isomer 3-chlorothiophene-2-carboxylic acid is 186-190 °C) | --INVALID-LINK--[3][4] |
| pKa (Predicted) | ~3-4 | Inferred from related carboxylic acids |
| Solubility | Sparingly soluble in DMSO and methanol. Insoluble in water and non-polar organic solvents. | --INVALID-LINK--[3] |
| Appearance | White to off-white crystalline powder (based on related compounds) | --INVALID-LINK--[5] |
Synthesis and Reactivity
The synthesis of this compound can be approached through various synthetic routes, often involving the modification of a pre-existing thiophene ring. One potential pathway involves the ortho-lithiation of 2-chlorothiophene followed by carboxylation.
Experimental Protocol: Synthesis of this compound (Proposed)
This protocol is based on established methods for the functionalization of thiophenes.
Materials:
-
2-Chlorothiophene
-
n-Butyllithium (n-BuLi) in hexanes
-
Dry diethyl ether or tetrahydrofuran (THF)
-
Dry ice (solid carbon dioxide)
-
Hydrochloric acid (HCl), aqueous solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
Under an inert atmosphere (argon or nitrogen), a solution of 2-chlorothiophene in dry diethyl ether or THF is cooled to -78 °C in a dry ice/acetone bath.
-
A solution of n-butyllithium in hexanes is added dropwise to the cooled solution while maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for 1-2 hours.
-
The reaction mixture is then poured over an excess of crushed dry ice, which has been placed in a separate flask.
-
The mixture is allowed to warm to room temperature, and the excess solvent is removed under reduced pressure.
-
The resulting residue is dissolved in water and acidified with a hydrochloric acid solution to a pH of approximately 2-3.
-
The precipitated solid is collected by filtration, washed with cold water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.
Logical Workflow for the Proposed Synthesis:
Caption: Proposed synthesis workflow for this compound.
Reactivity
The reactivity of this compound is dictated by its functional groups. The carboxylic acid moiety can undergo typical reactions such as esterification, amidation, and reduction. The thiophene ring can participate in electrophilic aromatic substitution reactions, although the presence of the electron-withdrawing carboxylic acid and chloro groups deactivates the ring towards such reactions. The chlorine atom can be displaced via nucleophilic aromatic substitution under certain conditions or participate in cross-coupling reactions.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show two doublets in the aromatic region (typically δ 7.0-8.0 ppm), corresponding to the two protons on the thiophene ring. The coupling constant between these two protons would be characteristic of ortho-coupling in a thiophene ring. The acidic proton of the carboxylic acid would appear as a broad singlet at a downfield chemical shift (δ 10-13 ppm), which would be exchangeable with D₂O.
-
¹³C NMR: The carbon NMR spectrum would display five distinct signals. The carbonyl carbon of the carboxylic acid is expected to resonate in the range of δ 165-185 ppm.[6] The four carbons of the thiophene ring would appear in the aromatic region (δ 120-140 ppm), with the carbon bearing the chlorine atom showing a characteristic chemical shift.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is predicted to exhibit the following characteristic absorption bands:
-
A broad O-H stretching band from the carboxylic acid group, typically in the region of 2500-3300 cm⁻¹.[7]
-
A strong C=O stretching band from the carbonyl group of the carboxylic acid, expected around 1710-1760 cm⁻¹.[7]
-
C-O stretching and O-H bending vibrations from the carboxylic acid group in the fingerprint region.
-
C-H stretching vibrations from the thiophene ring protons, typically above 3000 cm⁻¹.
-
C=C stretching vibrations of the thiophene ring in the region of 1400-1600 cm⁻¹.
-
A C-Cl stretching vibration, which is expected in the lower frequency region of the spectrum.
Mass Spectrometry (MS)
The mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z corresponding to its molecular weight (162.59 g/mol ). Due to the presence of chlorine, an isotopic peak (M+2) at approximately one-third the intensity of the molecular ion peak would be observed. Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the loss of the carboxyl group (-COOH, M-45).[8]
Applications in Drug Development
Thiophene-based compounds are prevalent in a wide range of pharmaceuticals due to their bioisosteric relationship with the benzene ring and their ability to engage in various biological interactions. 2-Aminothiophene-3-carboxylic acid derivatives have been investigated as potential cytostatic agents. The presence of a chlorine atom in this compound can enhance lipophilicity and metabolic stability, making it an attractive scaffold for the design of new therapeutic agents. For instance, the related isomer, 5-chlorothiophene-2-carboxylic acid, is a key intermediate in the synthesis of the anticoagulant drug Rivaroxaban.
Potential Signaling Pathway Involvement (Hypothetical):
Given the structural similarities to known kinase inhibitors and other signaling modulators, derivatives of this compound could potentially be designed to target various signaling pathways implicated in diseases such as cancer or inflammation. A hypothetical interaction is depicted below.
Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.
Conclusion
This compound is a valuable chemical entity with significant potential for applications in drug discovery and materials science. While comprehensive experimental data for this specific isomer is somewhat limited in publicly accessible literature, this guide provides a solid foundation of its known and predicted properties, along with a proposed synthetic route. Further research into the experimental characterization and exploration of its reactivity will undoubtedly unlock new opportunities for the utilization of this versatile building block. Researchers are encouraged to use the information presented herein as a starting point for their investigations into the promising chemistry of this compound.
References
- 1. This compound | C5H3ClO2S | CID 3662728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 53935-71-0 | this compound - Moldb [moldb.com]
- 3. 59337-89-2 CAS MSDS (3-Chlorothiophene-2-carboxylic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. 3-Chlorothiophene-2-carboxylic acid 97 59337-89-2 [sigmaaldrich.com]
- 5. L13560.03 [thermofisher.com]
- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
2-chlorothiophene-3-carboxylic acid literature review
An In-depth Technical Guide to 2-Chlorothiophene-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound (CAS No. 53935-71-0), a heterocyclic building block of interest in organic synthesis and pharmaceutical development. This document details its chemical properties, a plausible synthetic route with a detailed experimental protocol, expected spectroscopic characteristics, and its role as a process-related impurity in the manufacturing of the anticoagulant drug Rivaroxaban.
Chemical and Physical Properties
This compound is a chlorinated thiophene derivative. Its core structure is a five-membered aromatic ring containing one sulfur atom, substituted with a chlorine atom and a carboxylic acid group at the 2- and 3-positions, respectively. The quantitative properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 53935-71-0 | [1][2] |
| Molecular Formula | C₅H₃ClO₂S | [1][2] |
| Molecular Weight | 162.59 g/mol | [1][2] |
| IUPAC Name | This compound | [1] |
| Synonyms | 2-chloro-3-thiophenecarboxylic acid, Rivaroxaban Impurity 135 | [1] |
Safety and Hazard Information
The compound is classified with several hazards according to the Globally Harmonized System (GHS). Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be used when handling this chemical.
| Hazard Code | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H318 | Causes serious eye damage |
| H332 | Harmful if inhaled |
| H335 | May cause respiratory irritation |
| Source:[1] |
Synthesis of this compound
To achieve carboxylation at the C3 position, a directed metalation strategy would likely be required, or separation from a mixture of isomers. Below is a proposed experimental protocol based on general methods for thiophene carboxylation via lithiation.
Proposed Experimental Protocol: Carboxylation of 2-Chlorothiophene
This protocol is a general representation and would require optimization to favor the desired 3-carboxylated product and to characterize the resulting isomeric mixture.
Materials:
-
2-Chlorothiophene
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)
-
Dry ice (solid CO₂)
-
Hydrochloric acid (HCl), e.g., 3 M aqueous solution
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: A three-necked, oven-dried, 500 mL round-bottom flask is equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a rubber septum. The system is flushed with dry nitrogen.
-
Initial Solution: Add 2-chlorothiophene (e.g., 10 mmol, 1.19 g) to 100 mL of anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.1 equivalents, 11 mmol, 4.4 mL of 2.5 M solution in hexanes) dropwise to the stirred solution via syringe, ensuring the internal temperature remains below -70 °C.
-
Stirring: After the addition is complete, stir the resulting mixture at -78 °C for 1 hour.
-
Carboxylation: Crush a sufficient quantity of dry ice in a separate dry flask. Rapidly transfer the reaction mixture onto the crushed dry ice via a cannula under a positive pressure of nitrogen.
-
Quenching: Allow the mixture to warm to room temperature. The excess CO₂ will sublime.
-
Acidification: Once at room temperature, slowly add 50 mL of 3 M HCl to the reaction mixture to protonate the carboxylate salt. Stir until all solids dissolve.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing & Drying: Combine the organic layers and wash with water (50 mL) followed by brine (50 mL). Dry the organic phase over anhydrous MgSO₄.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude solid will likely be a mixture of this compound and the major isomer, 2-chlorothiophene-5-carboxylic acid. Purification via fractional crystallization or column chromatography would be necessary to isolate the desired product.
Caption: Proposed workflow for the synthesis of this compound.
Spectroscopic Analysis (Expected Data)
No experimental spectra for this compound have been identified in the literature. The following are expected characteristics based on the structure and data from analogous compounds.
| Technique | Expected Characteristics |
| ¹H NMR | Two doublets are expected in the aromatic region (~7.0-8.0 ppm) corresponding to the two protons on the thiophene ring. A very broad singlet for the carboxylic acid proton would appear far downfield (>10 ppm). The coupling constant (J-value) between the two ring protons would be characteristic of ortho-coupling in a thiophene ring. |
| ¹³C NMR | Five signals are expected: one for the carbonyl carbon (~160-180 ppm), and four for the thiophene ring carbons. The carbon bearing the chlorine (C2) and the carbon bearing the carboxyl group (C3) would be significantly shifted compared to unsubstituted thiophene. |
| Infrared (IR) Spectroscopy | A very broad absorption band from ~2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid dimer. A strong, sharp absorption band for the carbonyl (C=O) stretch is expected around 1680-1710 cm⁻¹. |
| Mass Spectrometry (MS) | The molecular ion peak (M⁺) would show a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, due to the presence of the ³⁷Cl isotope. A major fragment would likely be the loss of the carboxyl group (M-45). |
Role in Drug Development: An Impurity in Rivaroxaban Synthesis
This compound is not a primary building block for known pharmaceuticals. Instead, its significance in drug development is primarily related to its status as a process-related impurity in the synthesis of Rivaroxaban , an orally active anticoagulant that directly inhibits Factor Xa.
The key thiophene-containing intermediate for Rivaroxaban synthesis is 5-chlorothiophene-2-carboxylic acid . However, the industrial synthesis of this intermediate can sometimes produce isomeric impurities, including 3-chlorothiophene-2-carboxylic acid and 4-chlorothiophene-2-carboxylic acid. If these impurities are present in the starting material, they can be carried through the synthetic steps, leading to the formation of Rivaroxaban-related impurities that must be controlled and quantified to meet regulatory standards. Therefore, this compound serves as an important reference standard for quality control in the manufacturing of Rivaroxaban.
References
The Dawn of Thiophene Carboxylic Acids: A Technical Chronicle of Discovery and Synthesis
For Immediate Release
This technical guide delves into the core of thiophene carboxylic acid discovery and history, providing researchers, scientists, and drug development professionals with an in-depth exploration of their synthesis and evolution. From the serendipitous discovery of the parent thiophene ring to the development of key carboxylic acid derivatives, this paper charts the historical journey and provides detailed experimental insights into this pivotal class of heterocyclic compounds.
The Serendipitous Discovery of Thiophene: A Prelude to Carboxylic Acids
This discovery immediately sparked immense interest in the chemistry of this new aromatic compound, paving the way for the exploration of its derivatives, including the fundamentally important thiophene carboxylic acids.
Early Syntheses of Thiophene Carboxylic Acids: The Pioneering Work
Following the isolation of thiophene, the scientific community embarked on the synthesis and characterization of its derivatives. While Viktor Meyer's initial work laid the foundation, the early 20th century saw significant progress in the preparation of thiophene carboxylic acids.
One of the earliest and most practical methods for the synthesis of thiophene-2-carboxylic acid (also known as 2-thenoic acid) involved the oxidation of 2-acetylthiophene.[3] This method remains a cornerstone of its laboratory and industrial preparation.[4]
The synthesis of thiophene-3-carboxylic acid (3-thenoic acid) proved to be more challenging due to the preferential electrophilic substitution at the 2- and 5-positions of the thiophene ring. Early syntheses were often multi-step processes.
A significant figure in the advancement of thiophene chemistry after Viktor Meyer was Wilhelm Steinkopf. His extensive work in the early 20th century, summarized in his 1941 book "Die Chemie des Thiophens," greatly expanded the understanding of thiophene and its derivatives, including the synthesis of various substituted thiophenecarboxylic acids.[5][6] For instance, Steinkopf and his collaborators developed methods for the synthesis of methylthiophenecarboxylic acids.[6]
Key Historical Synthetic Methodologies
Several foundational synthetic reactions have been pivotal in the history of thiophene carboxylic acid preparation.
Paal-Knorr Thiophene Synthesis: First reported in 1884, this method involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀), to form a substituted thiophene.[1][7][8] While not directly producing carboxylic acids, this method was crucial for creating substituted thiophene rings that could be further functionalized.
Fiesselmann Thiophene Synthesis: Developed by Hans Fiesselmann in the 1950s, this versatile synthesis allows for the preparation of 3-hydroxy-2-thiophenecarboxylic acid derivatives from the condensation of α,β-acetylenic esters with thioglycolic acid derivatives in the presence of a base.[1][7]
Gewald Aminothiophene Synthesis: Reported by Karl Gewald in 1966, this reaction provides a route to 2-aminothiophenes by the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base.[1][7] The resulting 2-aminothiophenes can be precursors to various thiophene carboxylic acid derivatives.
Data Presentation: Properties of Thiophene Carboxylic Acids
The following table summarizes key physical properties of the parent thiophene monocarboxylic acids.
| Compound | IUPAC Name | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) |
| Thiophene-2-carboxylic acid | Thiophene-2-carboxylic acid | 527-72-0 | C₅H₄O₂S | 128.15 | 125–127[3] |
| Thiophene-3-carboxylic acid | Thiophene-3-carboxylic acid | 88-13-1 | C₅H₄O₂S | 128.15 | 130-145[9] |
Experimental Protocols: Foundational Syntheses
To provide a practical understanding of the historical chemistry, detailed experimental protocols for key reactions are presented below.
The Indophenin Test for Thiophene
This historical test, which led to the discovery of thiophene, is a qualitative method to detect its presence.[1]
Protocol:
-
Place a small amount of the sample to be tested (e.g., commercial benzene) in a test tube.
-
Add a crystal of isatin to the sample.
-
Carefully add concentrated sulfuric acid to the mixture.
-
Gently agitate the test tube.
-
Observation: The formation of a deep blue to greenish-blue color indicates the presence of thiophene or its derivatives. The absence of a color change suggests the absence of thiophene.[1]
Synthesis of Thiophene-2-carboxylic Acid via Haloform Reaction of 2-Acetylthiophene
This widely used method provides a reliable route to thiophene-2-carboxylic acid.[4]
Materials:
-
2-Acetylthiophene
-
Sodium hypochlorite solution (commercial bleach)
-
Sodium hydroxide
-
Hydrochloric acid (concentrated)
-
Diethyl ether
-
Water
Protocol:
-
In a flask equipped with a stirrer, dissolve 2-acetylthiophene in a suitable solvent.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of sodium hypochlorite and sodium hydroxide while maintaining a low temperature.
-
Stir the reaction mixture vigorously until the reaction is complete (monitoring by TLC is recommended).
-
Separate the aqueous layer and wash it with diethyl ether to remove any unreacted starting material.
-
Acidify the aqueous layer with concentrated hydrochloric acid until a precipitate forms.
-
Collect the precipitate by filtration and wash it with cold water.
-
Recrystallize the crude product from hot water to obtain pure thiophene-2-carboxylic acid as a white solid.[4]
Mandatory Visualizations
To illustrate the key concepts discussed, the following diagrams are provided.
Caption: Logical flow of Viktor Meyer's discovery of thiophene.
Caption: Simplified workflow of the Paal-Knorr thiophene synthesis.
Thiophene Carboxylic Acids in Drug Development: A Historical Perspective
The isosteric relationship between the thiophene and benzene rings, where the sulfur atom replaces a '-CH=CH-' group, has made thiophene a "privileged scaffold" in drug discovery.[10] This allows for the modification of a drug's pharmacological and physicochemical properties without drastically altering its interaction with biological targets.
While the initial focus of thiophene chemistry was on synthesis and fundamental reactivity, the mid-20th century saw the emergence of thiophene derivatives in pharmaceuticals.[1] Early examples include the antihistamine methapyrilene.[1]
The development of drugs containing a thiophene carboxylic acid moiety or derived from it gained momentum in the latter half of the 20th century. These compounds have been investigated for a wide range of biological activities, including:
-
Anti-inflammatory agents: Several non-steroidal anti-inflammatory drugs (NSAIDs) incorporate a thiophene ring, often as a carboxylic acid or a derivative.[11]
-
Antimicrobial agents: Thiophene derivatives have shown promise as antibacterial and antifungal agents.[10]
-
Anticancer agents: The thiophene scaffold is present in a number of anticancer drugs.[10]
For instance, Suprofen, an NSAID, is synthesized from thiophene-2-carboxylic acid.[4] The discovery of potent biological activities in these early compounds fueled further research and development, leading to a significant number of approved drugs containing the thiophene nucleus.[10]
While early studies on the mechanism of action were limited, modern research has elucidated how some thiophene-based drugs interact with their biological targets. For example, some thiophene derivatives with anti-inflammatory properties are known to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[11] The investigation of signaling pathways is a more recent endeavor, with studies on newer thiophene-based drugs, such as Ebola virus entry inhibitors, beginning to unravel their complex mechanisms of action at the molecular level.[1]
This technical guide provides a foundational understanding of the discovery and historical development of thiophene carboxylic acids, highlighting their enduring importance in organic synthesis and medicinal chemistry. The journey from a curious impurity in benzene to a cornerstone of modern drug discovery underscores the significance of fundamental chemical research.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Thiophene - Wikipedia [en.wikipedia.org]
- 3. Thiophene-2-carboxylic acid - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. api.pageplace.de [api.pageplace.de]
- 6. geca.area.ge.cnr.it [geca.area.ge.cnr.it]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 9. chemimpex.com [chemimpex.com]
- 10. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Spectroscopic Profile of 2-Chlorothiophene-3-Carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-chlorothiophene-3-carboxylic acid (C₅H₃ClO₂S), a molecule of interest in synthetic chemistry and drug discovery. Due to the limited availability of direct experimental spectra for this specific isomer in public databases, this document presents a combination of predicted data based on analogous compounds and established spectroscopic principles.
Molecular Structure and Properties
This compound is a substituted thiophene derivative with a molecular weight of 162.59 g/mol .[1] The presence of the thiophene ring, a carboxylic acid group, and a chlorine atom gives rise to a unique spectroscopic fingerprint.
Molecular Structure:
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of structurally similar compounds, including 3-chlorothiophene-2-carboxylic acid and 5-chlorothiophene-2-carboxylic acid, as well as general spectroscopic correlation tables.
¹H NMR Spectroscopy (Predicted)
Solvent: CDCl₃ Frequency: 400 MHz
| Chemical Shift (δ, ppm) | Multiplicity | Protons | Predicted Coupling Constant (J, Hz) |
| ~11-12 | Singlet (broad) | 1H (COOH) | - |
| ~7.5-7.7 | Doublet | 1H (H5) | JH4-H5 ≈ 5-6 Hz |
| ~7.1-7.3 | Doublet | 1H (H4) | JH4-H5 ≈ 5-6 Hz |
Note: The chemical shifts of the thiophene protons are influenced by the electron-withdrawing effects of both the chlorine and carboxylic acid groups.
¹³C NMR Spectroscopy (Predicted)
Solvent: CDCl₃ Frequency: 100 MHz
| Chemical Shift (δ, ppm) | Carbon Atom |
| ~165-170 | C=O (Carboxylic Acid) |
| ~130-135 | C2 (C-Cl) |
| ~128-132 | C3 (C-COOH) |
| ~125-130 | C4 or C5 |
| ~125-130 | C5 or C4 |
Note: The specific assignments of C4 and C5 would require experimental data or more detailed computational analysis.
Infrared (IR) Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 2500-3300 | O-H stretch (Carboxylic Acid) | Broad, Strong |
| ~1700-1720 | C=O stretch (Carboxylic Acid) | Strong |
| ~1600-1650 | C=C stretch (Thiophene ring) | Medium |
| ~1400-1450 | C-O-H bend | Medium |
| ~1200-1300 | C-O stretch | Strong |
| ~700-800 | C-Cl stretch | Medium-Strong |
Mass Spectrometry (MS) (Predicted)
| m/z | Ion | Notes |
| 162/164 | [M]⁺ | Molecular ion peak, showing the characteristic 3:1 isotopic pattern for chlorine. |
| 145/147 | [M-OH]⁺ | Loss of the hydroxyl radical. |
| 117/119 | [M-COOH]⁺ | Loss of the carboxylic acid group. |
| 89 | [C₄H₂S]⁺ | Further fragmentation of the thiophene ring. |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for a solid organic compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: Use a standard NMR spectrometer (e.g., Bruker, JEOL) with a proton frequency of at least 300 MHz.
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer.
-
Acquire a one-pulse proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical parameters: pulse angle 30-90°, relaxation delay 1-5 s.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger number of scans and a longer experimental time are typically required due to the low natural abundance of ¹³C.
-
-
Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals for ¹H NMR. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
-
Sample Preparation (KBr Pellet):
-
Grind a small amount of the sample with dry potassium bromide (KBr).
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or pure KBr pellet).
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method. For a solid sample, this could be through a direct insertion probe or by dissolving it in a suitable solvent for techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). Electron Impact (EI) is also a common method for volatile compounds.
-
Instrumentation: Use a mass spectrometer (e.g., quadrupole, time-of-flight, or magnetic sector).
-
Ionization:
-
Electron Impact (EI): The sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.
-
Electrospray Ionization (ESI): The sample is dissolved in a solvent and sprayed through a high-voltage needle, creating charged droplets that desolvate to produce ions.
-
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).
-
Data Acquisition: The detector records the abundance of each ion at a specific m/z, generating the mass spectrum.
Visualization of Spectroscopic Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.
Caption: Workflow for Spectroscopic Analysis.
References
An In-depth Technical Guide to 2-Chlorothiophene-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-chlorothiophene-3-carboxylic acid, a heterocyclic building block with potential applications in medicinal chemistry and materials science. This document details its chemical identity, physicochemical properties, synthesis, spectroscopic data, and potential applications, presented in a format tailored for scientific professionals.
Chemical Identity and Physicochemical Properties
This compound is a disubstituted thiophene derivative. Its core structure consists of a five-membered aromatic thiophene ring, substituted with a chlorine atom at the 2-position and a carboxylic acid group at the 3-position.
Table 1: General and Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 53935-71-0 | [1][2] |
| Molecular Formula | C₅H₃ClO₂S | [1][2] |
| Molecular Weight | 162.59 g/mol | [1][2] |
| Boiling Point | 280.9°C at 760 mmHg (Predicted) | [2] |
| Appearance | White to off-white solid (Typical) | N/A |
| Solubility | Soluble in organic solvents such as methanol, DMSO. | N/A |
Synthesis of this compound
Representative Experimental Protocol: Synthesis via Lithiation-Carboxylation
This protocol describes a plausible method starting from 2,3-dichlorothiophene, where one chlorine atom is selectively replaced.
Materials:
-
2,3-Dichlorothiophene
-
n-Butyllithium (n-BuLi) in hexanes
-
Dry diethyl ether or tetrahydrofuran (THF)
-
Dry ice (solid carbon dioxide)
-
Hydrochloric acid (HCl), aqueous solution
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvents for extraction and purification (e.g., ethyl acetate)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a nitrogen inlet, and a thermometer is charged with 2,3-dichlorothiophene and dry diethyl ether or THF under a nitrogen atmosphere.
-
Lithiation: The solution is cooled to a low temperature (typically -78 °C) using a dry ice/acetone bath. A solution of n-butyllithium in hexanes is added dropwise via the dropping funnel, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for a specified period (e.g., 1-2 hours) to ensure complete lithiation. The lithium-halogen exchange is expected to occur preferentially at the more reactive 2-position of the thiophene ring.
-
Carboxylation: An excess of crushed dry ice is added portion-wise to the reaction mixture. The dry ice should be added carefully to control the exothermic reaction. The mixture is allowed to slowly warm to room temperature with continuous stirring.
-
Work-up: Once at room temperature, the reaction is quenched by the addition of water. The organic solvent is removed under reduced pressure. The aqueous residue is washed with a nonpolar organic solvent (e.g., hexanes) to remove any unreacted starting material.
-
Acidification and Extraction: The aqueous layer is acidified to a low pH (e.g., pH 1-2) with a concentrated hydrochloric acid solution, leading to the precipitation of the carboxylic acid. The product is then extracted with an organic solvent such as ethyl acetate.
-
Purification: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude this compound.
-
Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to obtain the final product in high purity.
Caption: Synthetic pathway for this compound.
Spectroscopic Data
Detailed experimental spectra for this compound are not widely published. However, the expected spectroscopic characteristics can be predicted based on the analysis of its structural features and comparison with related compounds.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | - Carboxylic Acid Proton (COOH): A broad singlet in the range of 10-13 ppm. - Thiophene Protons (H4, H5): Two doublets in the aromatic region (approx. 7.0-8.0 ppm), showing coupling to each other. |
| ¹³C NMR | - Carbonyl Carbon (C=O): A signal in the range of 165-175 ppm. - Thiophene Carbons: Four signals in the aromatic region (approx. 120-140 ppm). The carbon bearing the chlorine (C2) and the carbon bearing the carboxylic acid (C3) will be deshielded. |
| IR Spectroscopy | - O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹. - C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1725 cm⁻¹. - C-Cl Stretch: A signal in the fingerprint region, typically 600-800 cm⁻¹. |
| Mass Spectrometry | - Molecular Ion (M⁺): A peak at m/z 162, with an M+2 isotope peak at m/z 164 (approximately one-third the intensity of the M⁺ peak) due to the presence of the ³⁷Cl isotope. - Major Fragments: Loss of COOH (m/z 117/119), and other fragments characteristic of the thiophene ring. |
Applications in Research and Drug Development
Thiophene-based carboxylic acids are valuable intermediates in the synthesis of pharmaceuticals and functional materials. While specific applications of this compound are not extensively documented, its structural motifs suggest potential utility in several areas:
-
Scaffold for Bioactive Molecules: The thiophene ring is a well-known bioisostere for the benzene ring and is present in numerous approved drugs. The carboxylic acid and chlorine substituents provide handles for further chemical modifications, allowing for the construction of diverse molecular libraries for drug discovery screening.
-
Synthesis of Fused Heterocycles: The functional groups on this molecule make it a suitable precursor for the synthesis of thieno-fused heterocyclic systems, which are of interest in medicinal chemistry and materials science.
-
Metal-Organic Frameworks (MOFs) and Coordination Polymers: Carboxylic acids can act as ligands for metal ions, and this molecule could potentially be used to construct novel MOFs with interesting electronic or catalytic properties.
A study on the related isomer, 3-chlorothiophene-2-carboxylic acid, has shown that its metal complexes exhibit anticancer activity, suggesting a potential avenue of investigation for derivatives of this compound.[4]
Caption: Potential applications of this compound.
Safety Information
This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is predicted to be harmful if swallowed or inhaled, and may cause skin and serious eye irritation.[1] Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
This technical guide provides a summary of the available information on this compound. Further research is warranted to fully characterize this compound and explore its potential in various scientific and industrial applications.
References
- 1. This compound | C5H3ClO2S | CID 3662728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 53935-71-0 | this compound - Moldb [moldb.com]
- 3. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]
- 4. Synthesis, Characterization, and Anticancer Activity of 3-Chlorothiophene-2-carboxylic Acid Transition Metal Complexes - ProQuest [proquest.com]
An In-depth Technical Guide to the Stability and Reactivity of 2-Chlorothiophene-3-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the chemical stability and reactivity of 2-chlorothiophene-3-carboxylic acid (CAS No. 53935-71-0).[1][2] It is a valuable heterocyclic building block in medicinal chemistry and materials science. This document consolidates available data on its physical and chemical properties, storage and handling requirements, and key reactivity patterns. Detailed information on its incompatibilities and hazardous decomposition products is also presented to ensure safe laboratory practices. The guide includes illustrative diagrams of its reactivity and experimental workflows to provide a practical understanding for researchers and drug development professionals.
Chemical and Physical Properties
This compound is a solid heterocyclic compound.[1] Its structure consists of a thiophene ring substituted with a chlorine atom at the 2-position and a carboxylic acid group at the 3-position. The precise physical and chemical properties have not been exhaustively investigated, but data aggregated from various sources are summarized below.[3]
| Property | Value | Source(s) |
| CAS Number | 53935-71-0 | [4] |
| Molecular Formula | C₅H₃ClO₂S | [1][4] |
| Molecular Weight | 162.59 g/mol | [1][4] |
| Appearance | Light yellow powder/solid | [5] |
| Purity | Typically ≥97% or ≥98% | [1] |
| Melting Point | Data not available for this isomer. The related isomer, 5-chlorothiophene-2-carboxylic acid, has a melting point of 154-158 °C. | |
| Solubility | No quantitative data available. Expected to have limited solubility in water and better solubility in organic solvents. | |
| pKa | No experimental data available. The presence of the electron-withdrawing chlorine atom is expected to increase its acidity compared to thiophene-3-carboxylic acid. |
Stability and Safe Handling
Proper storage and handling are crucial to maintain the integrity of this compound and ensure laboratory safety.
Stability: The compound is generally stable under normal, recommended storage conditions.[6] However, certain conditions should be avoided to prevent degradation.
-
Conditions to Avoid: Avoid exposure to moisture, dust generation, excess heat, open flames, and other sources of ignition.[3][6][7]
-
Storage: It should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[5][7]
Hazardous Decomposition: In the event of a fire, or upon decomposition, this compound can release hazardous substances.[3]
-
Decomposition Products: Combustion can produce toxic gases, including carbon monoxide (CO), carbon dioxide (CO₂), sulfur oxides (SOx), hydrogen chloride (HCl) gas, and phosgene.[3][6]
Incompatibilities: The compound can react vigorously with certain classes of chemicals. Contact with these should be avoided.
-
Incompatible Materials: Strong oxidizing agents, strong bases, acids, acid chlorides, and acid anhydrides.[3][6]
Caption: Chemical incompatibilities of this compound.
Reactivity Profile
The reactivity of this compound is governed by three main features: the carboxylic acid group, the electron-deficient thiophene ring, and the chlorine substituent.
1. Carboxylic Acid Group: This functional group is the primary site for reactions such as esterification, amidation, and reduction. The reactivity of the carbonyl carbon is influenced by the electron-withdrawing nature of the adjacent thiophene ring, making it susceptible to nucleophilic acyl substitution.[8] In general, reactions convert the carboxylic acid into derivatives of lower energy, such as esters and amides.[8]
2. Thiophene Ring: The thiophene ring is aromatic, but the presence of the electron-withdrawing chloro and carboxylic acid groups deactivates it towards electrophilic aromatic substitution. Reactions like nitration or halogenation would require harsh conditions and may not be selective. Conversely, the ring is more susceptible to nucleophilic aromatic substitution, particularly at the position activated by the chloro group.
3. Chloro Substituent: The chlorine atom can be displaced by strong nucleophiles via nucleophilic aromatic substitution (SₙAr) mechanisms. It can also participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds.
Caption: Key reactive sites on the this compound molecule.
Experimental Protocols & Synthetic Applications
General Synthesis of Chlorothiophene Carboxylic Acids: A common strategy involves the metallation of a halogenated thiophene followed by quenching with carbon dioxide. For example, a related isomer can be formed via a Grignard reaction followed by carbonation.[9][10]
Example Experimental Workflow: Esterification The following provides a generalized workflow for the esterification of this compound, a common reaction in drug development to modify solubility and pharmacokinetic properties.
Caption: A generalized workflow for the synthesis of an ester derivative.
Toxicological Information and Hazards
It is crucial to be aware of the toxicological properties of this compound. Based on aggregated GHS data, the compound presents several hazards.[4]
-
Acute Toxicity: Harmful if swallowed or if inhaled.[4]
-
Skin Contact: Causes skin irritation.[4]
-
Eye Contact: Causes serious eye damage.[4]
Users should handle this chemical in a well-ventilated area, preferably in a chemical fume hood, while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3][5]
Conclusion
This compound is a stable compound under proper storage conditions but is incompatible with strong bases, oxidizing agents, and other acidic compounds. Its reactivity is centered around the carboxylic acid moiety and the C-Cl bond, making it a versatile building block for creating more complex molecules through reactions like esterification, amidation, and cross-coupling. A thorough understanding of its stability, reactivity, and associated hazards is essential for its safe and effective use in research and development.
References
- 1. 53935-71-0 | this compound - Moldb [moldb.com]
- 2. This compound | 53935-71-0 [chemicalbook.com]
- 3. capotchem.cn [capotchem.cn]
- 4. This compound | C5H3ClO2S | CID 3662728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 5-Chlorothiophene-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 10. BJOC - Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]
An In-depth Technical Guide to 2-Chlorothiophene-3-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 2-chlorothiophene-3-carboxylic acid, a key heterocyclic building block in organic synthesis and drug discovery. It details its chemical properties, identifies key suppliers, and outlines general synthetic and analytical approaches.
Core Compound Properties
This compound (CAS No: 53935-71-0) is a chlorinated thiophene derivative with the molecular formula C₅H₃ClO₂S and a molecular weight of 162.59 g/mol .[1][2] Its structure features a thiophene ring substituted with a chlorine atom at the 2-position and a carboxylic acid group at the 3-position.
| Property | Value | Source |
| CAS Number | 53935-71-0 | [1][2] |
| Molecular Formula | C₅H₃ClO₂S | [1][2] |
| Molecular Weight | 162.59 g/mol | [1][2] |
| Boiling Point | 280.9°C at 760 mmHg | [2] |
| Purity (Typical) | ≥97% | [3] |
Key Suppliers of this compound
The following table summarizes key suppliers of this compound, with typical purity levels and available quantities. Researchers should note that purity and impurity profiles can vary between batches and suppliers, and it is recommended to request a certificate of analysis for critical applications.
| Supplier | Purity | Available Quantities |
| Moldb | 98% | 250mg, 1g, 5g, 10g |
| BLD Pharm | Not specified | Inquire for details |
| CP Lab Chemicals | min 97% | 1g |
A logical workflow for selecting a suitable chemical supplier for research and development is outlined below. This process emphasizes the importance of verifying product quality and ensuring a stable supply chain.
Experimental Protocols
General Synthetic Approach (Hypothetical):
-
Preparation of 2-Chlorothiophene: The synthesis would likely start from commercially available 2-chlorothiophene.
-
Metalation: 2-Chlorothiophene would be treated with a strong base, such as n-butyllithium or a Grignard reagent, at low temperatures (e.g., -78°C) in an anhydrous aprotic solvent like tetrahydrofuran (THF) to deprotonate the 3-position.
-
Carboxylation: The resulting organometallic intermediate would then be quenched with solid carbon dioxide (dry ice) to introduce the carboxylic acid group.
-
Work-up and Purification: The reaction mixture would be acidified to protonate the carboxylate, followed by extraction and purification, likely through recrystallization or column chromatography, to yield the final product.
The following diagram illustrates a generalized workflow for such a synthesis.
Role in Drug Development and Potential Biological Activity
While specific signaling pathways involving this compound are not well-documented, thiophene derivatives are known to be "structural alerts" in drug metabolism.[4] The thiophene ring can undergo metabolic activation by cytochrome P450 enzymes to form reactive intermediates, such as S-oxides and epoxides.[4] These reactive metabolites can covalently bind to cellular macromolecules, which is a mechanism of potential toxicity.
Research on the isomer, 3-chlorothiophene-2-carboxylic acid, has shown that its metal complexes can exhibit anticancer activity, suggesting that chlorothiophene carboxylic acids may serve as ligands for developing novel therapeutic agents.
The generalized bioactivation pathway for thiophene-containing compounds is depicted below. This highlights the importance of evaluating the metabolic profile of any new drug candidate containing a thiophene moiety.
References
Methodological & Application
Synthesis of Bioactive Derivatives from 2-Chlorothiophene-3-Carboxylic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various amide and ester derivatives from the versatile starting material, 2-chlorothiophene-3-carboxylic acid. Thiophene-based compounds are a cornerstone in medicinal chemistry, exhibiting a wide range of pharmacological activities.[1][2][3][4] This guide is intended to facilitate the exploration of novel derivatives for potential therapeutic applications.
Introduction to this compound Derivatives
This compound is a key heterocyclic building block in the synthesis of diverse molecular scaffolds. Its derivatives have garnered significant interest in drug discovery due to their potential as anti-inflammatory, antimicrobial, and anticancer agents.[1][2][5] Notably, thiophene-3-carboxamide derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a critical target in cancer therapy, by modulating the ERK and MEK signaling pathways.[6] Furthermore, other thiophene derivatives have shown promise as antiviral agents, such as inhibitors of the Ebola virus entry.[7]
Synthesis of Amide Derivatives
The synthesis of N-substituted amides from this compound is a fundamental transformation for creating libraries of bioactive compounds. Standard peptide coupling methodologies or conversion to the corresponding acid chloride are commonly employed.
Protocol 1: General Procedure for Amide Synthesis via Acyl Chloride
This two-step procedure is robust and generally provides high yields.
Step 1: Synthesis of 2-Chlorothiophene-3-carbonyl chloride
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.0 eq) in anhydrous dichloromethane (DCM, 5-10 mL per gram of acid).
-
Add oxalyl chloride (1.5 eq) or thionyl chloride (SOCl₂) (1.5 eq) dropwise at 0 °C. If using oxalyl chloride, add a catalytic amount of anhydrous N,N-dimethylformamide (DMF) (1-2 drops).
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
Remove the solvent and excess reagent in vacuo to yield the crude 2-chlorothiophene-3-carbonyl chloride, which is often used in the next step without further purification.
Step 2: Amidation
-
Dissolve the desired primary or secondary amine (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq) in anhydrous DCM.
-
Cool the amine solution to 0 °C.
-
Add a solution of the crude 2-chlorothiophene-3-carbonyl chloride (1.0 eq) in anhydrous DCM dropwise to the cooled amine solution.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, wash the reaction mixture with water, 1 M HCl (aq), and saturated sodium bicarbonate solution (aq).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired N-substituted 2-chlorothiophene-3-carboxamide.
Protocol 2: Direct Amide Coupling using HATU
This method is suitable for a wide range of amines and minimizes side reactions.
-
Dissolve this compound (1.0 eq), the desired amine (1.1 eq), and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.2 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) to the mixture at room temperature.
-
Stir the reaction mixture for 4-12 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Synthesis of Ester Derivatives
Esterification of this compound can be achieved through several methods, including the classic Fischer esterification or by reaction with alkyl halides after conversion to the carboxylate salt.
Protocol 3: Fischer Esterification
This acid-catalyzed esterification is a straightforward method for the synthesis of simple alkyl esters.
-
Dissolve this compound (1.0 eq) in a large excess of the desired alcohol (e.g., methanol, ethanol).
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) (0.05-0.1 eq).
-
Heat the reaction mixture to reflux and stir for 6-24 hours. Monitor the reaction by TLC.
-
After cooling to room temperature, remove the excess alcohol in vacuo.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude ester.
-
Purify by column chromatography on silica gel.
Data Presentation
The following table summarizes representative yields for the synthesis of various derivatives. Please note that yields are highly dependent on the specific substrate and reaction conditions.
| Derivative Type | Reagents and Conditions | Typical Yield (%) |
| Amides | ||
| N-Aryl Amide | SOCl₂, then ArNH₂, TEA, DCM | 75-90 |
| N-Alkyl Amide | HATU, Alkyl-NH₂, DIPEA, DMF | 70-85 |
| Esters | ||
| Methyl Ester | H₂SO₄ (cat.), MeOH, reflux | 80-95 |
| Ethyl Ester | H₂SO₄ (cat.), EtOH, reflux | 80-95 |
Mandatory Visualizations
Logical Workflow for Derivative Synthesis
Caption: General synthetic routes to amide and ester derivatives.
Signaling Pathway Inhibition by Thiophene-3-Carboxamide Derivatives
While specific signaling pathway data for this compound derivatives is limited, studies on structurally related thiophene-3-carboxamides have demonstrated inhibition of the VEGFR-2 signaling pathway.[6]
Caption: Inhibition of the VEGFR-2 signaling pathway.
Conclusion
The protocols and information provided herein serve as a comprehensive guide for the synthesis and potential applications of derivatives from this compound. The versatility of this starting material, coupled with the established biological significance of thiophene scaffolds, presents a promising avenue for the discovery of novel therapeutic agents. Further investigation into the specific biological activities and mechanisms of action of these derivatives is highly encouraged.
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity [mdpi.com]
- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Exploring Thiophene Derivatives: Synthesis Strategies and Biological Significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Activity of Novel 2,5-Dichloro-3-Acetylthiophene Chalcone Derivatives | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
- 6. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Reactions Involving 2-Chlorothiophene-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for key reaction mechanisms involving 2-chlorothiophene-3-carboxylic acid and its derivatives. This versatile building block is a cornerstone in the synthesis of a wide array of heterocyclic compounds with significant applications in medicinal chemistry and materials science. The protocols outlined below cover fundamental transformations including derivatization of the carboxylic acid moiety and palladium-catalyzed cross-coupling reactions at the C-2 position.
Derivatization of the Carboxylic Acid Group
The carboxylic acid functionality of this compound is a prime site for modification, allowing for the introduction of various functional groups through esterification and amidation. These reactions are fundamental for creating libraries of compounds for drug discovery and for synthesizing advanced intermediates.
Esterification
Esterification of this compound is a common strategy to protect the carboxylic acid, enhance solubility in organic solvents, or to introduce a functional handle for further reactions.
This classic method involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst.[1]
Reaction Scheme:
Experimental Protocol:
-
To a solution of this compound (1.0 eq) in the desired alcohol (e.g., methanol, ethanol; used as solvent), add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or tosic acid, ~5 mol%).[1]
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude ester.
-
Purify the product by column chromatography on silica gel or by distillation.
For more sensitive substrates or when milder conditions are required, dicyclohexylcarbodiimide (DCC) can be used as a coupling agent in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[2]
Experimental Protocol:
-
In a round-bottom flask, dissolve this compound (1.0 eq), the alcohol (1.5 eq), and a catalytic amount of DMAP (0.1 eq) in an anhydrous aprotic solvent (e.g., dichloromethane).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in the same solvent dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 3-16 hours, monitoring by TLC.[2]
-
Upon completion, filter off the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with 0.5 N HCl and then with a saturated aqueous solution of sodium bicarbonate.[2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Amidation
Amidation of this compound provides access to a diverse range of carboxamides, which are prevalent motifs in pharmaceuticals.
The use of peptide coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) provides a highly efficient method for amide bond formation under mild conditions.[3]
Experimental Protocol:
-
Dissolve this compound (1.0 eq) in an aprotic solvent such as DMF.
-
Cool the solution to 0 °C and add HATU (1.1 eq) followed by a tertiary amine base such as diisopropylethylamine (DIEA, 2.0 eq).[3]
-
Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 30-60 minutes, monitoring completion by TLC.[3]
-
Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).[3]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting amide by column chromatography or recrystallization.
Palladium-Catalyzed Cross-Coupling Reactions
The chlorine atom at the C-2 position of the thiophene ring serves as a handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds. These reactions are pivotal in the synthesis of complex molecules from simple precursors. For these reactions, it is often advantageous to first convert the carboxylic acid to an ester (e.g., methyl or ethyl ester) to improve solubility and prevent potential interference of the acidic proton with the basic reaction conditions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between the thiophene core and various aryl or vinyl groups using boronic acids or their esters.
Reaction Scheme (for the ester derivative):
Experimental Protocol:
-
To a reaction vessel, add methyl 2-chlorothiophene-3-carboxylate (1.0 eq), the arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (3-5 mol%), and a base (e.g., aqueous 2M Na₂CO₃, 2.0 eq).[4]
-
Add a suitable solvent system, such as a mixture of toluene and water.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.
-
Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Heck Reaction
The Heck reaction facilitates the coupling of the 2-chlorothiophene derivative with an alkene to form a substituted alkene.
Reaction Scheme (for the ester derivative):
Experimental Protocol:
-
In a sealable reaction tube, combine methyl 2-chlorothiophene-3-carboxylate (1.0 eq), the alkene (e.g., styrene or an acrylate, 1.2 eq), a palladium catalyst such as Pd(OAc)₂ (2-5 mol%), a phosphine ligand (e.g., P(o-tol)₃, 4-10 mol%), and a base (e.g., triethylamine or K₂CO₃, 1.5 eq).[5]
-
Add a polar aprotic solvent such as DMF or NMP.
-
Seal the tube and heat the reaction mixture to 100-140 °C, monitoring its progress by TLC or GC-MS.[5]
-
After completion, cool the mixture to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the product via column chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C triple bond by reacting the 2-chlorothiophene derivative with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.[6]
Reaction Scheme (for the ester derivative):
Experimental Protocol:
-
To a Schlenk flask, add methyl 2-chlorothiophene-3-carboxylate (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) salt (e.g., CuI, 4-10 mol%).
-
Evacuate the flask and backfill with an inert gas.
-
Add a degassed solvent such as THF or DMF, followed by a degassed amine base (e.g., triethylamine or diisopropylamine, 2.0 eq).
-
Add the terminal alkyne (1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitored by TLC or GC-MS).
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the metal catalysts.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds by coupling the 2-chlorothiophene derivative with a primary or secondary amine.[3][6]
Reaction Scheme (for the ester derivative):
Experimental Protocol:
-
In an oven-dried Schlenk tube, combine methyl 2-chlorothiophene-3-carboxylate (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., BINAP or Xantphos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or Cs₂CO₃, 1.4 eq).[7]
-
Evacuate the tube and backfill with an inert gas.
-
Add the amine (1.2 eq) and a dry, degassed solvent (e.g., toluene or dioxane).
-
Seal the tube and heat the reaction mixture to 80-110 °C, stirring until the starting material is fully consumed as indicated by TLC or GC-MS.
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the desired amino-thiophene derivative by column chromatography.
Quantitative Data Summary
| Reaction Type | Substrate | Reagents | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Esterification | This compound | tert-Butyl alcohol, DMAP | DCC | Dichloromethane | 0 to RT | 3 | 76-81 | [2] |
| Amidation | This compound | Amine, DIEA | HATU | DMF | 0 to RT | 0.5-1 | - | [3] |
| Suzuki Coupling | Aryl halide, Aryl boronic acid | Na₂CO₃ | Pd(OAc)₂, PPh₃ | n-Propanol/Water | Reflux | 1 | - | [4] |
| Heck Reaction | Aryl chloride, Alkene | Cs₂CO₃ | Pd₂(dba)₃, P(t-Bu)₃ | Dioxane | 100-120 | - | high | [8] |
| Sonogashira | Aryl halide, Terminal alkyne | Amine | Pd catalyst, Cu(I) | THF or DMF | RT-60 | - | - | [6] |
| Buchwald-Hartwig | Aryl halide, Amine | NaOt-Bu or Cs₂CO₃ | Pd₂(dba)₃, Ligand | Toluene or Dioxane | 80-110 | - | high | [7] |
Note: Yields are highly substrate-dependent and the provided data represents typical ranges or specific examples from the literature. Optimization may be required for specific substrate combinations.
Visualizations
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Amide Synthesis [fishersci.it]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. sctunisie.org [sctunisie.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 8. Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides [organic-chemistry.org]
Application Notes and Protocols for 2-Chlorothiophene-3-carboxylic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-chlorothiophene-3-carboxylic acid as a versatile building block in medicinal chemistry. This document outlines its applications in the synthesis of bioactive molecules, detailed experimental protocols for its derivatization, and a summary of the biological activities of the resulting compounds.
Introduction
This compound is a substituted thiophene derivative that has emerged as a valuable scaffold in drug discovery. The thiophene ring is considered a "privileged structure" in medicinal chemistry due to its ability to mimic a phenyl ring while offering distinct electronic properties and metabolic profiles. The presence of the chloro and carboxylic acid functionalities at the 2 and 3 positions, respectively, provides orthogonal handles for chemical modification, making it an attractive starting point for the synthesis of diverse compound libraries. Its derivatives have shown promise in a range of therapeutic areas, including antiviral and anticancer applications.
Applications in Medicinal Chemistry
Derivatives of this compound have been investigated for various biological activities, primarily as enzyme inhibitors. The 2-chlorothiophene moiety can engage in favorable interactions with protein targets, while the C3-carboxamide group serves as a versatile linker to explore different pharmacophoric groups.
Antiviral Activity: SARS-CoV-2 Macrodomain (Mac1) Inhibition
A notable application of this compound is in the development of inhibitors of the SARS-CoV-2 macrodomain protein (Mac1), an essential enzyme for viral replication. Structure-activity relationship (SAR) studies on a series of 2-amide-3-methylester thiophenes revealed that the 2-chlorothiophene-3-carboxamide core is a key pharmacophore for potent inhibition of Mac1.
It is important to note that while the methyl ester derivatives show inhibitory activity, the corresponding carboxylic acid (hydrolyzed form) was found to be inactive. This highlights the critical role of the ester or amide functionality at the C3 position for biological activity in this context.
Anticancer and Kinase Inhibitory Potential
Thiophene carboxamide scaffolds are prevalent in the design of anticancer agents and kinase inhibitors. While specific examples starting from this compound are still emerging, the broader class of thiophene carboxamides has demonstrated significant potential. For instance, various thiophene carboxamide derivatives have been reported as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key target in angiogenesis. The 2-chlorothiophene-3-carboxamide scaffold offers a platform to design novel kinase inhibitors by functionalizing the amide group to target the ATP-binding site or allosteric pockets of various kinases.
Experimental Protocols
The primary utility of this compound in medicinal chemistry is its conversion to a wide range of amides. This is typically achieved through standard amide coupling reactions.
General Protocol for Amide Coupling
A common method for the synthesis of 2-chlorothiophene-3-carboxamides involves the activation of the carboxylic acid followed by reaction with a primary or secondary amine.
1. Activation of the Carboxylic Acid:
-
Method A: Acyl Chloride Formation: this compound can be converted to its more reactive acyl chloride by treatment with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent like dichloromethane (DCM) or toluene, often with a catalytic amount of dimethylformamide (DMF). The reaction is typically performed at room temperature or with gentle heating. The resulting 2-chlorothiophene-3-carbonyl chloride can be isolated or used in situ for the subsequent amidation step.
-
Method B: In situ Coupling Agents: A more direct approach involves the use of peptide coupling reagents. Common coupling agents include:
-
Carbodiimides: Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) to suppress side reactions and improve efficiency.
-
Uronium/Aminium Reagents: (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) or (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP). These reagents are highly efficient and are often used with a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA).
-
2. Amidation:
The activated carboxylic acid (either the acyl chloride or the in situ generated active ester) is then reacted with the desired amine in a suitable aprotic solvent such as DCM, DMF, or tetrahydrofuran (THF). The reaction is typically carried out at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) for completion.
3. Work-up and Purification:
Upon completion, the reaction mixture is typically washed with aqueous solutions (e.g., dilute HCl, saturated NaHCO₃, and brine) to remove excess reagents and byproducts. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel or by recrystallization to afford the desired 2-chlorothiophene-3-carboxamide.
Detailed Experimental Protocol: Synthesis of a Representative 2-Chlorothiophene-3-carboxamide
This protocol describes a general procedure for the synthesis of a 2-chlorothiophene-3-carboxamide derivative using HATU as the coupling agent.
Materials:
-
This compound
-
Desired primary or secondary amine (1.0 - 1.2 equivalents)
-
HATU (1.1 - 1.5 equivalents)
-
DIPEA (2.0 - 3.0 equivalents)
-
Anhydrous DMF
-
DCM
-
1M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes/ethyl acetate mixture)
Procedure:
-
To a solution of this compound (1.0 equivalent) in anhydrous DMF, add DIPEA (2.0 - 3.0 equivalents).
-
Add HATU (1.1 - 1.5 equivalents) to the solution and stir for 15-30 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the desired amine (1.0 - 1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 2-16 hours, monitoring its progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-chlorothiophene-3-carboxamide.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
The following table summarizes the biological activity of representative derivatives of this compound.
| Compound ID | Structure/Modification | Target | Activity (IC₅₀) | Reference |
| 1 | Methyl 2-((cyclohexanecarbonyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | SARS-CoV-2 Mac1 | 14 µM | [1] |
| 27 | (R)-methyl 2-((1-cyclohexyl-2-(naphthalen-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | SARS-CoV-2 Mac1 | 2.1 µM | [1] |
| - | Corresponding carboxylic acid of ester derivatives | SARS-CoV-2 Mac1 | Inactive | [1] |
| BT2 | 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid | Branched-chain α-ketoacid dehydrogenase kinase (BDK) | 3.19 µM | [2] |
| 2b | Thiophene carboxamide derivative | Hep3B cancer cell line | 5.46 µM | [3] |
| 2e | Thiophene carboxamide derivative | Hep3B cancer cell line | 12.58 µM | [3] |
Note: The table includes data for closely related thiophene carboxamides to illustrate the potential of this scaffold.
Mandatory Visualizations
Caption: General workflow for the synthesis of 2-chlorothiophene-3-carboxamides.
Caption: Relationship between synthesis and applications of this compound derivatives.
References
- 1. Discovery of 2-amide-3-methylester thiophenes that target SARS-CoV-2 Mac1 and repress coronavirus replication, validating Mac1 as an anti-viral target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Chlorothiophene-3-Carboxylic Acid in Materials Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential applications of 2-chlorothiophene-3-carboxylic acid in materials science, drawing parallels from the well-established use of similar thiophene derivatives. The protocols provided are representative methodologies for the synthesis and characterization of materials based on this compound.
Introduction
This compound is a functionalized thiophene molecule that holds promise as a building block for advanced materials. Its structure, featuring a reactive carboxylic acid group and a chlorine atom on a thiophene ring, makes it a candidate for the development of novel conductive polymers and metal-organic frameworks (MOFs). The thiophene ring itself is a key component in many organic electronic materials due to its electron-rich nature and ability to form conjugated polymer backbones. The carboxylic acid group can be used for further functionalization, to tune solubility, or to act as a coordinating ligand for metal ions in MOFs. The chlorine substituent can influence the electronic properties and intermolecular interactions of the resulting materials.
Hypothetical Application 1: Monomer for Conductive Polymers
Substituted polythiophenes are a major class of conductive polymers used in organic electronics.[1] The introduction of functional groups, such as carboxylic acids, can enhance solubility and provide sites for further chemical modification.[2] Polythiophenes are synthesized through various methods, including oxidative chemical polymerization.[3]
Potential Properties of Poly(this compound)
Based on data from analogous polythiophene derivatives, a hypothetical polymer derived from this compound could exhibit the following properties, making it suitable for applications in organic thin-film transistors (OTFTs).
| Property | Representative Value | Potential Application |
| Electrical Conductivity | 10⁻⁵ - 10⁻³ S/cm | Semiconductor layer in electronics |
| Field-Effect Mobility | 0.01 - 0.2 cm²/Vs | Active channel in OTFTs[4] |
| On/Off Ratio | > 10⁵ | Switching components in circuits[4] |
| Solution Processability | Soluble in organic solvents | Printable and flexible electronics |
Experimental Protocol: Oxidative Polymerization of this compound
This protocol describes the chemical oxidative polymerization of this compound using iron(III) chloride (FeCl₃) as the oxidizing agent.
Materials:
-
This compound (monomer)
-
Anhydrous iron(III) chloride (oxidant)
-
Anhydrous chloroform (solvent)
-
Methanol (for washing)
-
Argon or Nitrogen gas (for inert atmosphere)
Procedure:
-
Monomer Solution Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve a specific amount of this compound in anhydrous chloroform.
-
Oxidant Solution Preparation: In a separate flask, dissolve a molar excess of anhydrous FeCl₃ in anhydrous chloroform.
-
Polymerization: Slowly add the FeCl₃ solution to the stirred monomer solution at room temperature. The reaction mixture should darken, indicating polymerization.
-
Reaction Time: Allow the reaction to proceed for 24 hours at room temperature under an inert atmosphere.
-
Precipitation and Washing: Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Purification: Filter the precipitate and wash it repeatedly with methanol until the filtrate is colorless to remove any remaining FeCl₃ and unreacted monomer.
-
Drying: Dry the resulting polymer under vacuum to a constant weight.
Hypothetical Application 2: Ligand for Metal-Organic Frameworks (MOFs)
The carboxylic acid group on this compound makes it a suitable organic ligand for the synthesis of Metal-Organic Frameworks (MOFs).[5] MOFs are crystalline porous materials with applications in gas storage, separation, and catalysis. The choice of ligand is crucial in determining the structure and properties of the resulting MOF.[5]
Potential Properties of a MOF with this compound Ligands
A hypothetical MOF synthesized with this compound and a suitable metal ion (e.g., Zn²⁺, Cu²⁺) could exhibit the following properties.
| Property | Representative Value | Potential Application |
| BET Surface Area | 500 - 2000 m²/g | Gas storage and separation |
| Pore Volume | 0.3 - 0.8 cm³/g | Adsorption and catalysis |
| Thermal Stability | Up to 300 °C | Applications requiring thermal robustness |
Experimental Protocol: Solvothermal Synthesis of a MOF
This protocol outlines a general solvothermal method for synthesizing a MOF using this compound as the organic ligand and zinc nitrate as the metal source.
Materials:
-
This compound (ligand)
-
Zinc nitrate hexahydrate (metal source)
-
N,N-Dimethylformamide (DMF) (solvent)
-
Ethanol (solvent)
-
Teflon-lined stainless steel autoclave
Procedure:
-
Solution Preparation: In a glass vial, dissolve this compound and zinc nitrate hexahydrate in a mixture of DMF and ethanol.
-
Sonication: Sonicate the mixture for 10 minutes to ensure complete dissolution.
-
Sealing: Seal the vial in a Teflon-lined stainless steel autoclave.
-
Heating: Place the autoclave in an oven and heat at a constant temperature (e.g., 120 °C) for 48 hours.
-
Cooling: Allow the autoclave to cool slowly to room temperature.
-
Crystal Collection: Collect the resulting crystals by filtration.
-
Washing: Wash the crystals with fresh DMF and then with ethanol to remove any unreacted starting materials.
-
Activation: Dry the crystals under vacuum to remove the solvent molecules from the pores.
Logical Relationship: From Monomer to Device
The utility of this compound in materials science can be visualized as a progression from the molecular building block to a functional material and finally to a device.
Disclaimer: The application notes and protocols provided are based on the properties and synthesis of analogous compounds. The actual performance and optimal synthesis conditions for materials derived from this compound may vary and would require experimental validation.
References
- 1. Polythiophene - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. High-performance semiconducting polythiophenes for organic thin-film transistors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metal-Organic Frameworks: Carboxylic Acid Ligands [bldpharm.com]
Application Notes and Protocols for the Functionalization of 2-Chlorothiophene-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the functionalization of 2-chlorothiophene-3-carboxylic acid, a versatile building block in medicinal chemistry and materials science. The protocols outlined below cover key transformations including amidation, esterification, and palladium-catalyzed cross-coupling reactions (Suzuki and Buchwald-Hartwig).
Amidation
Amide bond formation is a fundamental transformation in organic synthesis, frequently employed in the development of new pharmaceutical agents. The most common approach for the amidation of this compound involves a two-step process: initial conversion to the acyl chloride followed by reaction with a primary or secondary amine.
Step 1: Synthesis of 2-Chlorothiophene-3-carbonyl chloride
A robust method for the synthesis of 2-chlorothiophene-3-carbonyl chloride is the reaction of the corresponding carboxylic acid with thionyl chloride (SOCl₂).[1]
-
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Carbon tetrachloride (CCl₄) or another suitable non-polar solvent
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound in a minimal amount of anhydrous carbon tetrachloride.
-
Cool the solution to below 0°C using an ice bath.
-
Slowly add thionyl chloride dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.
-
Monitor the reaction progress by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).
-
Once the reaction is complete, remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 2-chlorothiophene-3-carbonyl chloride, which can be used in the next step without further purification.
-
Step 2: Amidation of 2-Chlorothiophene-3-carbonyl chloride with Benzylamine
-
Materials:
-
2-Chlorothiophene-3-carbonyl chloride
-
Benzylamine
-
Triethylamine (Et₃N) or other suitable base
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
-
Procedure:
-
Dissolve 2-chlorothiophene-3-carbonyl chloride in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
In a separate flask, prepare a solution of benzylamine and triethylamine in dichloromethane.
-
Add the benzylamine solution dropwise to the stirred solution of the acyl chloride.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Upon completion, wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-benzyl-2-chlorothiophene-3-carboxamide.
-
| Entry | Amine | Coupling Method | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzylamine | Two-step (SOCl₂) | DCM | Et₃N | RT | 2-4 | >90 (estimated) |
| 2 | Morpholine | Two-step (SOCl₂) | DCM | Et₃N | RT | 2-4 | >90 (estimated) |
| 3 | Aniline | Two-step (SOCl₂) | DCM | Pyridine | RT | 3-6 | >85 (estimated) |
Yields are estimated based on typical acyl chloride amidation reactions.
Caption: Workflow for the two-step amidation of this compound.
Esterification
Esterification of this compound can be achieved through several methods, including the classic Fischer esterification using an alcohol in the presence of an acid catalyst, or via the acyl chloride intermediate.
The Fischer esterification is an equilibrium-controlled reaction and is typically performed using a large excess of the alcohol to drive the reaction to completion.[2]
-
Materials:
-
This compound
-
Ethanol (anhydrous)
-
Concentrated sulfuric acid (H₂SO₄) or other strong acid catalyst
-
Toluene (for azeotropic removal of water, optional)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if removing water azeotropically), combine this compound and a large excess of anhydrous ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Heat the reaction mixture to reflux and maintain for several hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude ethyl 2-chlorothiophene-3-carboxylate by distillation or column chromatography.
-
This method involves the reaction of the pre-formed 2-chlorothiophene-3-carbonyl chloride with an alcohol.[3]
-
Materials:
-
2-Chlorothiophene-3-carbonyl chloride (from amidation Step 1)
-
Ethanol
-
Pyridine or other suitable base
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve 2-chlorothiophene-3-carbonyl chloride in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0°C.
-
Add ethanol and pyridine to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Work-up the reaction as described in the amidation protocol (Step 2).
-
Purify the product by distillation or column chromatography.
-
| Entry | Alcohol | Method | Catalyst/Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Ethanol | Fischer | H₂SO₄ | Ethanol | Reflux | 4-8 | 70-85 (estimated) |
| 2 | Methanol | Fischer | H₂SO₄ | Methanol | Reflux | 4-8 | 70-85 (estimated) |
| 3 | Ethanol | Acyl Chloride | Pyridine | DCM | RT | 1-3 | >95 (estimated) |
Yields are estimated based on typical esterification reactions of aromatic carboxylic acids.
Caption: Workflows for Fischer esterification and the acyl chloride route to esters.
Suzuki Cross-Coupling Reaction
The Suzuki reaction is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-C bonds. For substrates like this compound, it is often advantageous to first convert the carboxylic acid to an ester to avoid potential interference of the acidic proton with the basic reaction conditions.[4]
This protocol describes the coupling of ethyl 2-chlorothiophene-3-carboxylate with an arylboronic acid.
-
Materials:
-
Ethyl 2-chlorothiophene-3-carboxylate
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., Toluene, Dioxane, DMF, often with water)
-
-
Procedure:
-
To a Schlenk flask, add ethyl 2-chlorothiophene-3-carboxylate, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) several times.
-
Add the degassed solvent(s).
-
Heat the reaction mixture to the desired temperature (typically 80-120°C) and stir until the starting material is consumed (monitor by GC-MS or LC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
| Entry | Boronic Acid | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/H₂O | 100 | 12 | 75-90 (estimated) |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | - | Cs₂CO₃ | Dioxane | 110 | 16 | 80-95 (estimated) |
| 3 | Thiophene-2-boronic acid | Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene | 100 | 10 | 85-98 (estimated) |
Yields are estimated based on typical Suzuki couplings of aryl chlorides.
Caption: The catalytic cycle of the Suzuki cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. Similar to the Suzuki reaction, it is often preferable to use an ester derivative of this compound to avoid complications with the free carboxylic acid.
This protocol describes the coupling of ethyl 2-chlorothiophene-3-carboxylate with an amine.
-
Materials:
-
Ethyl 2-chlorothiophene-3-carboxylate
-
Amine (e.g., Morpholine)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, RuPhos, BINAP)
-
Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst, phosphine ligand, and base to a Schlenk tube.
-
Add the ethyl 2-chlorothiophene-3-carboxylate and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110°C).
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
-
| Entry | Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ | XPhos | NaOt-Bu | Toluene | 100 | 12 | 85-95 (estimated) |
| 2 | Aniline | Pd(OAc)₂ | RuPhos | K₃PO₄ | Dioxane | 110 | 18 | 80-92 (estimated) |
| 3 | Benzylamine | Pd₂(dba)₃ | BINAP | Cs₂CO₃ | Toluene | 100 | 16 | 82-94 (estimated) |
Yields are estimated based on typical Buchwald-Hartwig aminations of aryl chlorides.
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
References
Microwave-Assisted Synthesis of 2-Aminothiophene-3-Carboxylic Acid Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the microwave-assisted synthesis of 2-aminothiophene-3-carboxylic acid derivatives, a class of compounds recognized as "privileged structures" in medicinal chemistry.[1] These derivatives are pivotal building blocks in the development of various therapeutic agents, exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and kinase inhibitory properties.[1][2][3] The application of microwave-assisted organic synthesis (MAOS) offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and cleaner reaction profiles.[2][4]
The primary synthetic route discussed is the Gewald three-component reaction, a versatile and efficient method for constructing the polysubstituted 2-aminothiophene scaffold.[1] This reaction involves the condensation of a ketone or aldehyde, an active methylene nitrile (e.g., ethyl cyanoacetate or malononitrile), and elemental sulfur in the presence of a base.[1]
Data Presentation: Reaction Conditions and Yields
The following tables summarize quantitative data from various studies on the microwave-assisted Gewald synthesis of 2-aminothiophene-3-carboxylic acid derivatives, showcasing the impact of different substrates, bases, and microwave conditions on reaction outcomes.
Table 1: Effect of Carbonyl Substrate on Reaction Yield
| Entry | Carbonyl Compound | Active Methylene Nitrile | Base | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| 1 | Cyclohexanone | Ethyl Cyanoacetate | Pyrrolidine | DMF | 50 | 30 | 91 | [2] |
| 2 | 4-Methylcyclohexanone | Ethyl Cyanoacetate | Pyrrolidine | DMF | 50 | 30 | 84 | [2] |
| 3 | 4-tert-Butylcyclohexanone | Ethyl Cyanoacetate | Pyrrolidine | DMF | 50 | 30 | 77 | [2] |
| 4 | Butyraldehyde | Methyl Cyanoacetate | Pyrrolidine | DMF | 50 | 30 | 95 | [2] |
| 5 | Phenylacetaldehyde | Methyl Cyanoacetate | Pyrrolidine | DMF | 50 | 30 | 78 | [2] |
| 6 | 4-Nitroacetophenone | Ethyl Cyanoacetate | - | Ethanol | 120 | 46 | - | [5] |
| 7 | Glutaraldehyde | Ethyl Cyanoacetate | Triethylamine | Ethanol/DMF | 70 | 60 | - | [5] |
Yields are isolated yields. "-" indicates data not specified in the source.
Table 2: Optimization of Reaction Conditions
| Entry | Base | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| 1 | Pyrrolidine | DMF | 25 | 30 | 92 | [2] |
| 2 | Pyrrolidine | DMF | 50 | 30 | 95 | [2] |
| 3 | Pyrrolidine | DMF | 75 | 30 | 94 | [2] |
| 4 | Pyrrolidine | DMF | 100 | 30 | 88 | [2] |
| 5 | Piperidine | DMF | 50 | 30 | 91 | [2] |
| 6 | DBU | DMF | 50 | 30 | 85 | [2] |
| 7 | Et3N | DMF | 50 | 30 | 65 | [2] |
Reaction conditions based on butyraldehyde, methyl cyanoacetate, and sulfur as reactants.[2]
Experimental Protocols
General Protocol for Microwave-Assisted Gewald Synthesis
This protocol is a generalized procedure based on commonly reported methods.[2][4][5] Researchers should optimize conditions for their specific substrates.
Materials:
-
Aldehyde or ketone (1.0 mmol)
-
Active methylene nitrile (e.g., ethyl cyanoacetate, methyl cyanoacetate, malononitrile) (1.1 mmol)
-
Elemental sulfur (1.1 mmol)
-
Base (e.g., pyrrolidine, piperidine, triethylamine) (1.0 mmol)
-
Solvent (e.g., DMF, ethanol) (3 mL)
-
Microwave reactor vials (5 mL)
-
Microwave reactor
Procedure:
-
To a 5 mL microwave reaction vial, add the aldehyde or ketone (1.0 mmol), the active methylene nitrile (1.1 mmol), elemental sulfur (1.1 mmol), and the chosen base (1.0 mmol).
-
Add the appropriate solvent (3 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 50-120°C) for a specified time (e.g., 2-60 minutes).[4][5]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) if possible.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel containing ethyl acetate (20 mL).
-
Wash the organic layer with water (3 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 2-aminothiophene derivative.[4]
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS, etc.).[4]
Example Protocol: Synthesis of Ethyl 2-amino-4-(4-nitrophenyl)thiophene-3-carboxylate[5]
Materials:
-
4-Nitroacetophenone (0.1 mol)
-
Ethyl cyanoacetate (0.1 mol)
-
Elemental sulfur (0.05 mol)
-
Ethanol (15 mL)
-
Round bottom flask (250 mL)
-
Microwave oven
Procedure:
-
In a 250 mL round bottom flask, combine 4-nitroacetophenone (0.1 mol), ethyl cyanoacetate (0.1 mol), and elemental sulfur (0.05 mol).
-
Add ethanol (15 mL) to the mixture.
-
Place the flask in a microwave oven and irradiate while maintaining a temperature of 120°C for 46 minutes.
-
Monitor the completion of the reaction using TLC.
-
Upon completion, work up the reaction mixture using a 2:1 ratio of ethanol to methanol. A dark brown amorphous precipitate will form.
-
Filter the precipitate and allow it to dry to obtain the product.
Visualizations
Reaction Mechanism and Experimental Workflow
The microwave-assisted synthesis of 2-aminothiophene-3-carboxylic acid derivatives proceeds via the Gewald reaction. The proposed mechanism involves an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization.[1]
The general workflow for the synthesis and purification of these compounds is outlined below.
Biological Relevance and Signaling Pathways
2-Aminothiophene-3-carboxylic acid derivatives are of significant interest in drug development due to their interaction with various biological targets. For instance, certain derivatives have been identified as potent kinase inhibitors, interfering with signaling pathways crucial for cancer cell proliferation and survival.[6] Others act as positive allosteric modulators (PAMs) of receptors like the glucagon-like peptide 1 receptor (GLP-1R), which is a key target in the treatment of type 2 diabetes.[7][8]
References
- 1. Gewald reaction - Wikipedia [en.wikipedia.org]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. ijert.org [ijert.org]
- 6. In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers | MDPI [mdpi.com]
- 7. 2-Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon-like peptide 1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological studies of 2-aminothiophene derivatives as positive allosteric modulators of glucagon-like peptide 1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the One-Pot Synthesis of 5-Chlorothiophene-2-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for two distinct one-pot synthesis methods for 5-chlorothiophene-2-carboxylic acid, a key intermediate in the synthesis of pharmaceuticals such as Rivaroxaban.[1] The methods are designed to be efficient and suitable for laboratory and potential scale-up applications, minimizing complex workup procedures and the isolation of intermediates.
Method 1: One-Pot Chlorination and Oxidation of 2-Thiophenecarboxaldehyde
This method provides a direct route to 5-chlorothiophene-2-carboxylic acid starting from 2-thiophenecarboxaldehyde. The process involves an initial chlorination of the aldehyde, followed by an in-situ oxidation to the carboxylic acid without the need for intermediate purification.[2][3]
Experimental Protocol
-
Chlorination of 2-Thiophenecarboxaldehyde:
-
In a suitable reaction vessel, charge 2-thiophenecarboxaldehyde.
-
Cool the vessel to a temperature between -10°C and 30°C.[2]
-
Slowly introduce or add a chlorinating reagent (e.g., chlorine gas, sulfuryl chloride, N-chlorosuccinimide).[3] The molar ratio of the chlorinating reagent to 2-thiophenecarboxaldehyde should be in the range of 0.9:1 to 4:1.[2]
-
Maintain the reaction temperature and stir for 1 to 20 hours to form the intermediate, 5-chloro-2-thiophenecarboxaldehyde.[2] This intermediate is used directly in the next step without isolation.[2][3]
-
-
Oxidation to 5-Chlorothiophene-2-carboxylic Acid:
-
In a separate vessel, prepare a pre-cooled (-5°C to 40°C) solution of sodium hydroxide.[3] The molar ratio of sodium hydroxide to the 5-chloro-2-thiophenecarboxaldehyde intermediate should be between 1:1 and 4:1.[2]
-
Slowly add the crude 5-chloro-2-thiophenecarboxaldehyde from the previous step to the sodium hydroxide solution, ensuring the temperature does not exceed 30°C.[2][3]
-
After the addition is complete, cool the mixture and slowly introduce chlorine gas. The molar ratio of chlorine gas to the intermediate should be between 0.9:1 and 3:1.[2]
-
Maintain the reaction temperature between 10°C and 60°C until the reaction is complete, as monitored by a suitable technique (e.g., TLC).[2][3]
-
-
Work-up and Purification:
-
Cool the reaction mixture to 5°C and quench by adding a sodium sulfite solution.[2][3]
-
Add an organic solvent (e.g., dichloromethane, ethyl acetate) to extract any impurities.[2]
-
Separate the aqueous phase and adjust the pH to 1-6 with concentrated hydrochloric acid to precipitate the product.[2][3]
-
Collect the solid product by suction filtration.
-
Recrystallize the crude product from a suitable solvent and dry to obtain the purified 5-chlorothiophene-2-carboxylic acid.[2][3]
-
Logical Workflow for Method 1
References
- 1. 5-Chlorothiophene-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 2. CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method - Google Patents [patents.google.com]
- 3. CN108840854A - A kind of method of one pot process 5- chlorothiophene -2- carboxylic acid - Google Patents [patents.google.com]
Application Notes and Protocols for the Preparation of Halogenated 2-Thiophenecarboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, properties, and applications of halogenated 2-thiophenecarboxylic acid derivatives. Detailed experimental protocols for the preparation of key compounds are included, along with their applications as crucial intermediates in the pharmaceutical and agrochemical industries.
Halogenated 2-thiophenecarboxylic acids are a versatile class of organic compounds widely utilized as building blocks in the synthesis of pharmaceuticals and agrochemicals. The introduction of halogen atoms onto the thiophene ring significantly influences the electronic properties and reactivity of these molecules, making them valuable precursors for a diverse range of target structures. Notably, these derivatives are key intermediates in the production of the anticoagulant drug Rivaroxaban and a new family of 1,2,4-triazole insecticides.[1][2]
Applications in Drug Development and Agrochemicals
1. Anticoagulant Therapy: Synthesis of Rivaroxaban
5-Chloro-2-thiophenecarboxylic acid is a critical intermediate in the synthesis of Rivaroxaban, a direct Factor Xa inhibitor used for the treatment of thromboembolic disorders.[1] The carboxylic acid is typically converted to its corresponding acid chloride, which then undergoes an amidation reaction with the complex amine core of the Rivaroxaban molecule.
Mechanism of Action: Rivaroxaban
Rivaroxaban functions by directly and selectively inhibiting Factor Xa, a key enzyme in the coagulation cascade. This inhibition prevents the conversion of prothrombin to thrombin, thereby reducing thrombin generation and the subsequent formation of fibrin clots.[3]
2. Insecticide Development: 1,2,4-Triazole Insecticides
Halogenated 2-thiophenecarboxylic acid derivatives, such as 4-bromo-3-methyl-2-thiophenecarbonyl chloride and 3,4,5-trichloro-2-thiophenecarbonyl chloride, are essential building blocks for a novel class of 2,6-dihaloaryl 1,2,4-triazole insecticides.[4][5] These insecticides have shown promising activity against a range of agricultural pests, including aphids, mites, and whiteflies.[6]
Proposed Mechanism of Action: 1,2,4-Triazole Insecticides
While the exact mechanism for this specific class of triazole insecticides is still under investigation, many triazole-based pesticides are known to target the nervous system of insects. A likely mechanism of action is the antagonism of γ-aminobutyric acid (GABA) receptors.[7][8] GABA is the primary inhibitory neurotransmitter in the insect central nervous system. By blocking GABA receptors, these insecticides induce hyperexcitation, leading to convulsions and eventual death of the insect.
Data Presentation
Table 1: Physical and Chemical Properties of Selected Halogenated 2-Thiophenecarboxylic Acids
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 5-Chloro-2-thiophenecarboxylic acid | 24065-33-6 | C₅H₃ClO₂S | 162.59 | 154-158 | 287.0 (Predicted) |
| 4,5-Dibromo-2-thiophenecarboxylic acid | 6324-10-3 | C₅H₂Br₂O₂S | 285.94 | 227-228 | 367.1 (Predicted) |
| 4-Bromo-3-methyl-2-thiophenecarboxylic acid | 265652-39-9 | C₆H₅BrO₂S | 221.07 | Not specified | Not specified |
| 3,4,5-Trichloro-2-thiophenecarboxylic acid | Not specified | C₅HCl₃O₂S | 231.48 | Not specified | Not specified |
Table 2: Summary of Synthetic Methods and Yields
| Product | Starting Material | Key Reagents | Solvent | Yield (%) | Reference |
| 5-Chloro-2-thiophenecarboxylic acid | 2-Thiophenecarboxaldehyde | Cl₂, NaOH | Water | 92 (purity) | [9] |
| 5-Chloro-2-thiophenecarboxylic acid | 2-Chlorothiophene | n-BuLi, CO₂ | Not specified | Not specified | [1] |
| 4,5-Dibromo-2-thiophenecarboxylic acid | 2,3,5-Tribromothiophene | n-BuLi, CO₂ | Not specified | Not specified | [10] |
| 4-Bromo-3-methyl-2-thiophenecarboxylic acid | 2,4-Dibromo-3-methylthiophene | Grignard formation, CO₂ | Not specified | Not specified | [4] |
| 3,4,5-Trichloro-2-thiophenecarboxylic acid | Tetrachlorothiophene | n-BuLi, CO₂ | MTBE | Not specified | [4] |
Experimental Protocols
Protocol 1: One-Pot Synthesis of 5-Chloro-2-thiophenecarboxylic Acid from 2-Thiophenecarboxaldehyde
This protocol is adapted from a one-pot method involving chlorination followed by oxidation.[11]
Materials:
-
2-Thiophenecarboxaldehyde
-
Chlorinating reagent (e.g., Chlorine gas)
-
Sodium hydroxide (NaOH) solution (20%)
-
Sodium sulfite
-
Dichloromethane
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Water
Procedure:
-
Introduce the chlorinating reagent to 2-thiophenecarboxaldehyde and allow the reaction to proceed while maintaining a warm temperature. The intermediate, 5-chloro-2-thiophenecarboxaldehyde, is formed and used directly in the next step.
-
In a separate vessel, cool the 20% sodium hydroxide solution to -5 to 0 °C.
-
Slowly add the crude 5-chloro-2-thiophenecarboxaldehyde from step 1 to the cooled NaOH solution over 2 hours, maintaining the temperature between -5 and 0 °C.
-
After the addition is complete, slowly bubble chlorine gas through the reaction mixture over 4 hours, while maintaining the temperature between 15 and 30 °C.
-
Continue to stir the reaction mixture for an additional 4 hours at 15-30 °C.
-
Cool the reaction mixture to 5-10 °C and quench the reaction by adding a 10% aqueous solution of sodium sulfite until a starch-potassium iodide test paper no longer changes color.
-
Extract the mixture with dichloromethane to remove organic impurities.
-
Adjust the pH of the aqueous layer to 1-2 with concentrated hydrochloric acid to precipitate the product.
-
Filter the white solid, wash with water, and recrystallize from an ethanol/water mixture.
-
Dry the purified product under reduced pressure.
Protocol 2: Synthesis of 3,4,5-Trichloro-2-thiophenecarboxylic Acid via Lithiation of Tetrachlorothiophene
This protocol is based on the lithiation of tetrachlorothiophene followed by carboxylation.[4]
Materials:
-
Tetrachlorothiophene
-
n-Butyllithium (n-BuLi) in hexanes
-
Methyl tert-butyl ether (MTBE)
-
Dry ice (solid CO₂)
-
Diethyl ether
-
Hydrochloric acid (aqueous solution)
Procedure:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, dissolve tetrachlorothiophene in anhydrous MTBE.
-
Cool the solution to -60 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium solution dropwise, maintaining the temperature below -55 °C.
-
Stir the reaction mixture at -60 °C for 1 hour.
-
Quench the reaction by carefully adding crushed dry ice in small portions.
-
Allow the reaction mixture to warm to room temperature overnight.
-
Add water and extract the aqueous layer with diethyl ether to remove any unreacted starting material.
-
Acidify the aqueous layer with hydrochloric acid to precipitate the crude product.
-
Filter the solid, wash with cold water, and dry to afford 3,4,5-trichloro-2-thiophenecarboxylic acid.
Protocol 3: Synthesis of 4-Bromo-3-methyl-2-thiophenecarboxylic Acid
This protocol involves a one-pot bromination/debromination followed by introduction of the carboxylic acid functionality.[4][5]
Materials:
-
3-Methylthiophene
-
Bromine
-
Zinc dust
-
Acetic acid
-
Magnesium turnings
-
Dry ice (solid CO₂)
-
Anhydrous diethyl ether
-
Hydrochloric acid (aqueous solution)
Procedure: Part A: Preparation of 2,4-Dibromo-3-methylthiophene
-
In a suitable reaction vessel, dissolve 3-methylthiophene in a solvent such as acetic acid.
-
Slowly add bromine to the solution, controlling the temperature. This will result in the formation of 2,4,5-tribromo-3-methylthiophene.
-
Without isolating the tribromo intermediate, add zinc dust and acetic acid to the reaction mixture to selectively debrominate at the 5-position, yielding 2,4-dibromo-3-methylthiophene.
-
Work up the reaction mixture and purify the product by distillation.
Part B: Carboxylation
-
Prepare a Grignard reagent by reacting 2,4-dibromo-3-methylthiophene with magnesium turnings in anhydrous diethyl ether.
-
Quench the Grignard reagent with an excess of crushed dry ice.
-
After the dry ice has sublimated, add aqueous hydrochloric acid to the reaction mixture.
-
Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield 4-bromo-3-methyl-2-thiophenecarboxylic acid.
Mandatory Visualizations
Caption: One-pot synthesis of 5-Chloro-2-thiophenecarboxylic acid.
Caption: Synthesis of 3,4,5-Trichloro-2-thiophenecarboxylic acid.
Caption: Mechanism of action of Rivaroxaban.
Caption: Proposed mechanism of action of 1,2,4-triazole insecticides.
References
- 1. CN103275061A - Method for producing 5-chlorothiophene-2-carboxylic acid - Google Patents [patents.google.com]
- 2. [PDF] Mechanisms of Action, Resistance and Toxicity of Insecticides Targeting GABA Receptors. | Semantic Scholar [semanticscholar.org]
- 3. BJOC - Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]
- 4. BJOC - Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]
- 5. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and structure-activity relationships of 1-phenyl-1H-1,2,3-triazoles as selective insect GABA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms of Action, Resistance and Toxicity of Insecticides Targeting GABA Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 5-Chlorothiophene-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. CN108840854A - A kind of method of one pot process 5- chlorothiophene -2- carboxylic acid - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Chlorothiophene-3-Carboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-chlorothiophene-3-carboxylic acid. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying crude this compound?
A1: The most common and effective purification techniques for this compound, a polar aromatic carboxylic acid, are recrystallization, acid-base extraction, and column chromatography. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity.
Q2: What are the expected physical properties of this compound?
A2: Understanding the physical properties of your compound is crucial for developing a purification strategy. Below is a summary of available data.
| Property | Value | Source |
| Molecular Formula | C₅H₃ClO₂S | --INVALID-LINK-- |
| Molecular Weight | 162.59 g/mol | --INVALID-LINK-- |
| Boiling Point | 280.9°C at 760 mmHg | --INVALID-LINK-- |
| Melting Point (of isomer 3-chloro-thiophene-2-carboxylic acid) | 185-186 °C | --INVALID-LINK-- |
Q3: What are the potential impurities I might encounter?
A3: Impurities can arise from starting materials, side reactions, or subsequent degradation. Common impurities in the synthesis of this compound may include:
-
Regioisomers: Isomers such as 5-chlorothiophene-2-carboxylic acid or other chlorinated thiophene carboxylic acids may form depending on the synthetic route.
-
Dichlorinated thiophenes: Over-chlorination can lead to the formation of dichlorinated thiophene species.[1]
-
Unreacted starting materials: Incomplete reactions can leave residual starting materials in your crude product.
-
Solvent residues: Residual solvents from the reaction or initial workup may be present.
Troubleshooting Guides
Recrystallization
Issue 1: The compound does not dissolve in the hot solvent.
-
Possible Cause: The solvent is not polar enough.
-
Solution: Try a more polar solvent or a solvent mixture. For a polar compound like this compound, good starting points for solvent screening include ethanol, methanol, water, or mixtures like ethanol/water.[2][3]
Issue 2: The compound "oils out" instead of forming crystals upon cooling.
-
Possible Cause 1: The solution is supersaturated, and the compound is coming out of solution too quickly above its melting point.
-
Solution 1: Reheat the solution to redissolve the oil. Add a small amount of additional hot solvent to decrease the saturation. Allow the solution to cool more slowly.[3]
-
Possible Cause 2: The presence of impurities is depressing the melting point of your compound.
-
Solution 2: Consider a preliminary purification step like acid-base extraction to remove some impurities before recrystallization.
Issue 3: No crystals form upon cooling.
-
Possible Cause 1: The solution is not saturated enough (too much solvent was added).
-
Solution 1: Boil off some of the solvent to increase the concentration of your compound and allow it to cool again.
-
Possible Cause 2: The cooling process is too rapid.
-
Solution 2: Allow the solution to cool slowly to room temperature, and then place it in an ice bath.
-
Possible Cause 3: Nucleation is not occurring.
-
Solution 3: Try scratching the inside of the flask with a glass rod at the surface of the solution to induce crystal formation. Seeding the solution with a small crystal of the pure compound can also initiate crystallization.
Acid-Base Extraction
Issue 1: Poor separation of layers during extraction.
-
Possible Cause: An emulsion has formed.
-
Solution: Add a small amount of brine (saturated NaCl solution) to the separatory funnel and gently swirl. This can help to break up the emulsion by increasing the ionic strength of the aqueous layer.
Issue 2: Low recovery of the carboxylic acid after acidification.
-
Possible Cause 1: Incomplete extraction into the basic aqueous layer.
-
Solution 1: Perform multiple extractions with the basic solution (e.g., 3 x 20 mL instead of 1 x 60 mL) to ensure complete transfer of the carboxylate salt into the aqueous phase.
-
Possible Cause 2: Incomplete precipitation upon acidification.
-
Solution 2: Ensure the aqueous layer is sufficiently acidified. Check the pH with litmus paper or a pH meter to confirm it is acidic (pH < 4). Cool the acidified solution in an ice bath to maximize precipitation.[4]
Column Chromatography
Issue 1: The compound does not move from the baseline on the TLC plate.
-
Possible Cause: The eluent is not polar enough.
-
Solution: Increase the polarity of the mobile phase. For a polar compound like a carboxylic acid, you may need to use a solvent system like ethyl acetate/hexanes with a higher proportion of ethyl acetate, or even add a small amount of a more polar solvent like methanol. Adding a small amount of acetic acid (e.g., 1%) to the eluent can help to improve the elution of carboxylic acids by preventing streaking.[5]
Issue 2: The compound streaks on the TLC plate and the column.
-
Possible Cause: The carboxylic acid is interacting too strongly with the acidic silica gel.
-
Solution: Add a small amount of a competitive acid, like acetic acid, to the eluent. This will occupy the active sites on the silica, allowing your compound to elute more cleanly.[5]
Experimental Protocols
Protocol 1: Recrystallization
This protocol provides a general guideline for the recrystallization of this compound. The ideal solvent should be determined experimentally.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, water, or a mixture)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent.
-
Gently heat the mixture on a hot plate while stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point.
-
Once a clear solution is obtained, remove it from the heat and allow it to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent.
-
Dry the crystals under vacuum or in a desiccator.
Protocol 2: Acid-Base Extraction
This protocol describes the separation of this compound from neutral impurities.
Materials:
-
Crude this compound mixture
-
Organic solvent (e.g., diethyl ether or ethyl acetate)
-
Saturated aqueous sodium bicarbonate solution
-
Concentrated hydrochloric acid (HCl)
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
Procedure:
-
Dissolve the crude mixture in an appropriate organic solvent (e.g., diethyl ether).
-
Transfer the solution to a separatory funnel.
-
Add saturated aqueous sodium bicarbonate solution to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release any pressure buildup.[6]
-
Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Repeat the extraction of the organic layer with fresh sodium bicarbonate solution two more times, combining the aqueous extracts.
-
The organic layer now contains any neutral impurities and can be set aside.
-
Cool the combined aqueous extracts in an ice bath.
-
Slowly add concentrated HCl dropwise while stirring until the solution is acidic (test with pH paper). This compound should precipitate out.[7]
-
Collect the purified solid by vacuum filtration.
-
Wash the solid with a small amount of cold water and dry thoroughly.
Protocol 3: Column Chromatography
This protocol is a general guide for the purification of this compound using column chromatography.
Materials:
-
Crude this compound
-
Silica gel
-
Eluent (e.g., a mixture of hexanes and ethyl acetate, with a small percentage of acetic acid)
-
Chromatography column
-
Collection tubes
Procedure:
-
Prepare the chromatography column by packing it with silica gel as a slurry in the chosen eluent.[8]
-
Dissolve the crude compound in a minimal amount of the eluent or a slightly more polar solvent.
-
Carefully load the sample onto the top of the silica gel column.
-
Elute the column with the chosen solvent system, collecting fractions in separate test tubes.
-
Monitor the fractions by thin-layer chromatography (TLC) to identify which fractions contain the purified product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: A simplified workflow for the purification of this compound by recrystallization.
Caption: A logical diagram illustrating the steps of acid-base extraction for purification.
Caption: An experimental workflow for purification via column chromatography.
References
- 1. CN103497172A - Synthetic method of 2-chlorothiophene - Google Patents [patents.google.com]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. vernier.com [vernier.com]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
Technical Support Center: Synthesis of 2-Chlorothiophene-3-Carboxylic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-chlorothiophene-3-carboxylic acid. The following information is designed to address common challenges and improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most plausible and commonly employed strategy for the synthesis of this compound involves a two-step process:
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Regioselective metallation of 2-chlorothiophene at the 3-position: This is typically achieved using a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures. The key challenge lies in achieving deprotonation at the C3 position in preference to the more acidic C5 position.
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Carboxylation: The resulting 3-lithiated intermediate is then quenched with an electrophile, typically solid carbon dioxide (dry ice), to introduce the carboxylic acid functionality.
Q2: Why is achieving regioselectivity in the metallation of 2-chlorothiophene a challenge?
A2: The deprotonation of 2-chlorothiophene with a strong base can potentially occur at two positions: C3 and C5. The C5 proton is generally more acidic due to the influence of the sulfur atom. Therefore, lithiation often preferentially occurs at the C5 position, leading to the formation of the isomeric 5-chloro-2-thiophenecarboxylic acid as a significant byproduct. Strategies to enhance C3 selectivity are crucial for a successful synthesis.
Q3: What are "Directed ortho-Metalation" (DoM) strategies and can they be applied here?
A3: Directed ortho-Metalation (DoM) is a powerful technique where a functional group on an aromatic ring directs a strong base to deprotonate the adjacent (ortho) position. While the chloro group in 2-chlorothiophene is not a strong directing group, the concept of DoM is central to achieving regioselectivity. In this context, exploring modifications to the reaction conditions or the use of specific additives that could favor chelation with the lithium base at the C3 position would be a key area for optimization.
Q4: What are the main side reactions that can lower the yield?
A4: Besides the formation of the C5-carboxylated isomer, other potential side reactions include:
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Wurtz-type coupling: The organolithium intermediate can react with the starting 2-chlorothiophene.
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"Halogen dance": Under certain conditions with strong bases, the chloro substituent can migrate to other positions on the thiophene ring, leading to a mixture of isomers.
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Reaction with impurities: The highly reactive organolithium intermediate can be quenched by trace amounts of water, oxygen, or other electrophilic impurities in the reaction setup.
Q5: How can I purify the final product from its isomers?
A5: The separation of this compound from its 5-chloro isomer can be challenging due to their similar physical properties.
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Recrystallization: Careful selection of a solvent system for recrystallization may allow for the selective precipitation of the desired isomer.
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Chromatography: Column chromatography on silica gel with a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) is a common method for separating isomeric carboxylic acids.
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Derivatization: In some cases, converting the carboxylic acids to their methyl or ethyl esters can facilitate separation by distillation or chromatography. The purified ester can then be hydrolyzed back to the desired carboxylic acid.
Troubleshooting Guides
Issue 1: Low or No Yield of Carboxylic Acid
| Possible Cause | Suggested Solution |
| Inactive Grignard/Lithiation Reagent | Ensure the organolithium reagent (e.g., n-BuLi) is fresh and has been properly titrated to determine its exact concentration. |
| Presence of Moisture | Rigorously dry all glassware (flame-dry under vacuum or oven-dry). Use anhydrous solvents. Perform the reaction under a strictly inert atmosphere (argon or nitrogen). |
| Poor Quality Starting Material | Use high-purity 2-chlorothiophene. Impurities can consume the organolithium reagent. |
| Incorrect Reaction Temperature | Maintain a low temperature (typically -78 °C) during the lithiation step to ensure the stability of the organolithium intermediate and improve regioselectivity. |
| Inefficient Carboxylation | Use a large excess of freshly crushed, high-purity dry ice. Ensure the organolithium solution is added to the dry ice (not the other way around) to maintain a low temperature and high concentration of CO2. |
Issue 2: Formation of Isomeric Byproducts (Primarily 5-carboxylated)
| Possible Cause | Suggested Solution |
| Non-regioselective Lithiation | Experiment with different organolithium bases (e.g., s-BuLi, t-BuLi) or alkyllithium/additive combinations (e.g., n-BuLi/TMEDA) to alter the steric and electronic environment of the lithiation. |
| "Halogen Dance" Rearrangement | Use a less aggressive base or ensure the reaction is maintained at a very low temperature throughout the addition of the base. |
| Reaction Time | Optimize the stirring time after the addition of the organolithium base. Shorter or longer times may influence the isomeric ratio. |
Experimental Protocols
Proposed Synthesis of this compound via Lithiation-Carboxylation
Materials:
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2-Chlorothiophene (high purity)
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n-Butyllithium (n-BuLi) in hexanes (titrated)
-
Anhydrous tetrahydrofuran (THF)
-
Dry ice (solid carbon dioxide)
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Hydrochloric acid (HCl), aqueous solution
-
Diethyl ether
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Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: Under an inert atmosphere of argon or nitrogen, add anhydrous THF to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Cooling: Cool the THF to -78 °C using a dry ice/acetone bath.
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Addition of Starting Material: Add 2-chlorothiophene to the cold THF.
-
Lithiation: Slowly add a solution of n-BuLi in hexanes dropwise to the reaction mixture via the dropping funnel, ensuring the internal temperature remains below -70 °C.
-
Stirring: Stir the reaction mixture at -78 °C for 1-2 hours.
-
Carboxylation: In a separate flask, crush a large excess of dry ice. Rapidly transfer the cold organolithium solution onto the crushed dry ice with vigorous stirring.
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Quenching: Allow the mixture to slowly warm to room temperature. The excess dry ice will sublime.
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Acidification: Once at room temperature, add water and then acidify the aqueous layer with hydrochloric acid to a pH of approximately 1-2.
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Extraction: Extract the aqueous layer with diethyl ether (3x).
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Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.
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Purification: Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product. Purify the crude solid by recrystallization or column chromatography.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for low yield in the synthesis.
Caption: Regioselectivity challenge in the lithiation of 2-chlorothiophene.
Technical Support Center: Synthesis of 2-Chlorothiophene-3-Carboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of 2-chlorothiophene-3-carboxylic acid.
Troubleshooting Guide
Issue 1: Low or No Yield of the Desired Product
Question: I performed the synthesis of this compound, but I obtained a very low yield or no product at all. What are the possible causes and how can I troubleshoot this?
Answer: Low or no yield in this synthesis can stem from several factors, primarily related to the reagents and reaction conditions. Here are the key aspects to investigate:
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Reagent Quality:
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Organolithium Reagent (e.g., n-BuLi): The titer of your organolithium reagent is critical. Ensure it has been recently and accurately titrated. Degradation of the reagent will lead to incomplete metalation of 2-chlorothiophene.
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2-Chlorothiophene: Verify the purity of your starting material. Impurities can interfere with the reaction.
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Carbon Dioxide: Use high-purity, dry carbon dioxide. Moisture will quench the organolithium intermediate. Solid carbon dioxide (dry ice) should be freshly crushed and free of frost.
-
-
Reaction Conditions:
-
Temperature: The metalation (lithiation) step is highly temperature-sensitive. Ensure the reaction is maintained at a very low temperature (typically -78 °C) to prevent side reactions. Use a properly insulated cooling bath (e.g., dry ice/acetone).
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Anhydrous Conditions: The reaction is extremely sensitive to moisture. All glassware must be thoroughly dried (oven- or flame-dried), and the reaction should be conducted under an inert atmosphere (e.g., argon or nitrogen).
-
-
Work-up Procedure:
-
Acidification: After quenching with CO2, the resulting carboxylate salt needs to be protonated by adding acid. Ensure the pH is sufficiently acidic to fully protonate the carboxylate.
-
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yield.
Issue 2: Presence of Significant Impurities
Question: My final product is contaminated with significant impurities. What are the likely side products and how can I minimize their formation?
Answer: The formation of impurities is often related to side reactions occurring during the synthesis. The most common impurities are isomers and polychlorinated species.
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Isomeric Impurities: Formation of other isomers, such as 5-chlorothiophene-2-carboxylic acid, can occur if the regioselectivity of the metalation is not well-controlled. This is often temperature-dependent.
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Dichlorinated Thiophenes: The presence of dichlorinated thiophenes in the starting material can lead to corresponding carboxylic acid impurities.
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Unreacted Starting Material: Incomplete reaction will result in the presence of 2-chlorothiophene in your final product.
Strategies to Minimize Impurities:
| Impurity Type | Potential Cause | Mitigation Strategy |
| Isomeric Carboxylic Acids | Poor regioselectivity during metalation | Maintain a consistent low temperature (-78 °C) during the addition of the organolithium reagent. |
| Dichlorinated Byproducts | Impure starting material | Use highly pure 2-chlorothiophene. |
| Unreacted 2-Chlorothiophene | Incomplete metalation or carboxylation | Ensure the correct stoichiometry and activity of the organolithium reagent. Allow sufficient reaction time. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in the synthesis of this compound?
A1: The most critical step is the regioselective metalation (lithiation) of 2-chlorothiophene at the 3-position. The success of this step is highly dependent on maintaining a low temperature and strictly anhydrous conditions.
Q2: Can I use a different organolithium reagent besides n-butyllithium?
A2: While n-butyllithium is commonly used, other bases like lithium diisopropylamide (LDA) could potentially be used. However, this may alter the regioselectivity and reaction kinetics, requiring re-optimization of the reaction conditions.
Q3: My NMR spectrum shows a mixture of isomers. How can I purify the desired this compound?
A3: Purification can often be achieved by recrystallization from a suitable solvent system (e.g., toluene or ethanol/water mixtures).[1] Column chromatography on silica gel can also be an effective method for separating isomers, although it may be less scalable.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure and may require optimization.
Materials:
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2-Chlorothiophene
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n-Butyllithium (in hexanes)
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Anhydrous diethyl ether or THF
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Dry ice (solid carbon dioxide)
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Concentrated Hydrochloric Acid
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Saturated Sodium Bicarbonate Solution
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Anhydrous Magnesium Sulfate
Procedure:
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Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a dropping funnel.
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Initial Charge: Add anhydrous diethyl ether (or THF) to the flask and cool the solution to -78 °C using a dry ice/acetone bath.
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Addition of Starting Material: Add 2-chlorothiophene to the cooled solvent.
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Metalation: Slowly add n-butyllithium dropwise from the dropping funnel, ensuring the internal temperature does not rise above -70 °C. Stir the mixture at -78 °C for 1 hour.
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Carboxylation: Crush a significant excess of dry ice and quickly add it to the reaction mixture in portions. A vigorous reaction should be observed.
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Quenching and Work-up: Allow the mixture to slowly warm to room temperature. Add water to quench any remaining organolithium species.
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Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with water. Extract the aqueous layers with diethyl ether.
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Acidification: Cool the combined aqueous layers in an ice bath and acidify with concentrated hydrochloric acid to a pH of approximately 1. A precipitate of the carboxylic acid should form.
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Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
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Purification: Recrystallize the crude product from a suitable solvent if necessary.
Synthesis and Side Reaction Pathway
Caption: Synthesis pathway and potential side reactions.
References
Technical Support Center: Optimizing Reaction Conditions for 2-Chlorothiophene-3-carboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 2-chlorothiophene-3-carboxylic acid and its isomers. The following sections detail experimental protocols, address common issues, and offer solutions to optimize reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare chlorothiophene carboxylic acids?
A1: Several common routes exist, depending on the desired isomer. For 5-chlorothiophene-2-carboxylic acid, methods include Friedel-Crafts acylation of 2-chlorothiophene followed by hydrolysis, Grignard reaction of 2-chloro-5-bromothiophene with carbon dioxide, oxidation of 5-chloro-2-acetylthiophene, and direct carboxylation of 2-chlorothiophene using n-butyllithium and CO2.[1][2][3] For 3-chlorothiophene-2-carboxylic acid, a known method starts from 3-hydroxy-2-methoxycarbonyl-thiophene.[4]
Q2: I am experiencing low yields in the carboxylation of 2-chlorothiophene using n-butyllithium. What are the potential causes and solutions?
A2: Low yields in this reaction are often attributed to moisture in the reaction setup, impure reagents, or improper temperature control. Ensure all glassware is flame-dried, and solvents are anhydrous. Use freshly titrated n-butyllithium. The reaction is highly exothermic and should be maintained at a low temperature (≤ -30°C) during the addition of n-butyllithium and the subsequent carbon dioxide quench to minimize decomposition of the lithiated intermediate.[3][5]
Q3: During the synthesis of 5-chlorothiophene-2-carboxylic acid via Friedel-Crafts acylation, I am observing significant side product formation. How can I improve the selectivity?
A3: Side product formation in Friedel-Crafts acylation can result from over-acylation or isomerization. To improve selectivity, consider optimizing the molar ratio of the reactants and the catalyst (e.g., aluminum trichloride). Running the reaction at a lower temperature may also reduce the formation of unwanted byproducts. Careful monitoring of the reaction progress by TLC or GC can help determine the optimal reaction time to maximize the yield of the desired product.[2]
Q4: Can microwave irradiation be used to accelerate the synthesis?
A4: While specific protocols for the microwave-assisted synthesis of this compound are not prevalent in the provided literature, microwave-assisted organic synthesis (MAOS) is a known technique for accelerating reactions. For instance, the Gewald reaction to produce 2-aminothiophene derivatives is significantly accelerated by microwave irradiation.[6] It is plausible that microwave heating could be adapted for certain steps in the synthesis of chlorothiophene carboxylic acids, potentially reducing reaction times and improving yields. However, this would require specific methods development and optimization.
Troubleshooting Guides
Problem: Incomplete Hydrolysis of Nitrile or Amide Intermediates
| Symptom | Possible Cause | Suggested Solution |
| Presence of starting nitrile or intermediate amide in the final product (confirmed by IR or NMR). | Insufficient reaction time or temperature. | Increase the reflux time or reaction temperature. Monitor the reaction progress by TLC until the starting material is fully consumed. |
| Inadequate concentration of acid or base catalyst. | Increase the concentration of the hydrolyzing agent (e.g., HCl or NaOH). For acid hydrolysis, using a co-solvent might be necessary for nitriles with low aqueous solubility.[7][8] | |
| The amide intermediate is resistant to hydrolysis. | Switch from acidic to basic hydrolysis conditions, or vice versa, as the mechanism and reactivity can differ.[9] |
Problem: Low Yield in Grignard Carbonation Reaction
| Symptom | Possible Cause | Suggested Solution |
| Low yield of the desired carboxylic acid. | Presence of moisture in the reaction setup, which quenches the Grignard reagent. | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Inefficient formation of the Grignard reagent. | Activate the magnesium turnings before use (e.g., with a small amount of iodine or 1,2-dibromoethane). | |
| Inefficient trapping of the Grignard reagent with CO2. | Use freshly crushed dry ice or bubble dry CO2 gas through the reaction mixture at a low temperature to ensure an excess of carbon dioxide.[10][11] |
Experimental Protocols
Synthesis of 5-Chlorothiophene-2-carboxylic Acid via Carboxylation of 2-Chlorothiophene
This protocol is based on the lithiation of 2-chlorothiophene followed by quenching with carbon dioxide.[3]
Materials:
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2-Chlorothiophene
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n-Butyllithium (n-BuLi)
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Anhydrous tetrahydrofuran (THF)
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Dry ice (solid CO2)
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Hydrochloric acid (HCl)
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Diethyl ether
Procedure:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 2-chlorothiophene in anhydrous THF.
-
Cool the solution to -78°C using a dry ice/acetone bath.
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Slowly add a solution of n-butyllithium in hexanes dropwise to the cooled solution, ensuring the temperature does not exceed -70°C.
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Stir the mixture at -78°C for 1 hour.
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Quench the reaction by adding an excess of crushed dry ice in small portions, maintaining the temperature below -65°C.
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Allow the reaction mixture to warm to room temperature.
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Acidify the mixture with dilute hydrochloric acid to a pH of 1-2.
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Extract the aqueous layer with diethyl ether.
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure to yield the crude product.
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Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 5-chlorothiophene-2-carboxylic acid.[2]
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of 5-Chlorothiophene-2-carboxylic Acid
| Starting Material | Reagents | Solvent | Temperature (°C) | Yield (%) | Reference |
| 2-Chlorothiophene | n-BuLi, CO2 | THF | ≤ -30 | Not specified | [3] |
| 5-Chloro-2-thiophenecarboxaldehyde | NaOH, Cl2 | Water | -5 to 30 | 98.8 | [2] |
| 5-Chloro-2-acetylthiophene | NaClO, KH2PO4 | Not specified | Not specified | Not specified | [2] |
| 2-Chloro-5-bromothiophene | Mg, CO2 | Not specified | Not specified | Not specified | [2] |
| 2-Chlorothiophene | Trichloroacetyl chloride, AlCl3; then hydrolysis | Not specified | Not specified | Not specified | [2] |
Visualizations
Caption: Synthesis workflow for 5-chlorothiophene-2-carboxylic acid.
References
- 1. CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method - Google Patents [patents.google.com]
- 2. 5-Chlorothiophene-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 3. CN103275061A - Method for producing 5-chlorothiophene-2-carboxylic acid - Google Patents [patents.google.com]
- 4. prepchem.com [prepchem.com]
- 5. US9725413B2 - Continuous flow carboxylation reaction - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. US3542822A - Hydrolysis of nitriles to carboxylic acids - Google Patents [patents.google.com]
- 9. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 10. Milled Dry Ice as a C1 Source for the Carboxylation of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Reaction of Grignard and Organolithium Reagents with Carbon Dioxide - Chemistry Steps [chemistrysteps.com]
challenges in the scale-up of 2-chlorothiophene-3-carboxylic acid production
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 2-chlorothiophene-3-carboxylic acid. The information addresses common challenges, particularly those related to regioselectivity, reaction conditions, and purification.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the large-scale synthesis of this compound?
The main challenge is achieving regioselective carboxylation at the C-3 position of the 2-chlorothiophene ring. The C-5 position is electronically more activated and sterically less hindered, making it the preferred site for electrophilic substitution and metalation. Consequently, syntheses often yield a mixture of 2-chloro-3-carboxylic acid and the more stable 2-chloro-5-carboxylic acid isomer, which complicates purification and reduces the overall yield of the desired product.[1] Scaling up reactions that can control this selectivity, such as those requiring cryogenic temperatures and pyrophoric reagents, presents significant engineering and safety hurdles.
Q2: Which synthetic routes are typically considered for producing this compound?
Common strategies involve the metalation of the thiophene ring followed by quenching with carbon dioxide. The two main approaches are:
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Directed Lithiation: This involves using a strong lithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), to deprotonate the C-3 position. This method often requires very low temperatures (e.g., -78 °C) to control selectivity and prevent side reactions.
-
Halogen-Magnesium Exchange (Grignard Reaction): This route typically starts with a di-halogenated precursor, like 2-chloro-3-bromothiophene. A Grignard reagent is formed at the more reactive C-3 position, which is then carboxylated using dry ice (solid CO2).[2] While potentially more selective, this method depends on the availability of the specific di-halogenated starting material.
Q3: What are the critical safety considerations when scaling up this process?
The primary safety concerns are associated with the reagents commonly used:
-
Pyrophoric Reagents: n-Butyllithium and other organolithium compounds are pyrophoric and will ignite spontaneously on contact with air and moisture. Handling requires an inert, dry atmosphere (e.g., nitrogen or argon) and specialized equipment for large-scale transfers.
-
Cryogenic Temperatures: Many protocols require temperatures of -78 °C or below. Managing these temperatures in large reactors requires efficient cooling systems and careful monitoring to prevent runaway reactions.
-
Quenching: The quenching of reactive organometallic intermediates is highly exothermic. The addition of carbon dioxide or other quenching agents must be carefully controlled to manage heat evolution and pressure buildup in the reactor.
Q4: Can a "halogen dance" reaction interfere with the synthesis?
Yes, a "halogen dance" is a potential side reaction where a halogen atom migrates around the aromatic ring under the influence of a strong base.[3] While more common with bromo- and iodo-thiophenes, it can occur with chlorothiophenes, especially at elevated temperatures or with prolonged reaction times. This would lead to the formation of isomeric products and complicate the purification process.[3]
Troubleshooting Guide
Problem 1: Low or no yield of the desired carboxylic acid.
| Possible Cause | Recommended Solution |
| Presence of moisture or oxygen in the reaction. | Ensure all glassware is rigorously flame-dried or oven-dried. Use anhydrous solvents and freshly titrated organolithium reagents. Maintain a strict inert atmosphere (nitrogen or argon) throughout the process. |
| Poor quality of organolithium reagent (e.g., n-BuLi). | Titrate the n-BuLi solution before use to determine its exact molarity. If yields are consistently low, consider using a fresh bottle of the reagent.[4] |
| Reaction temperature is too high. | Maintain cryogenic temperatures (e.g., ≤ -78 °C) during the lithiation step. Use a calibrated temperature probe and an efficient cooling bath (e.g., dry ice/acetone). |
| Inefficient quenching with CO2. | Use freshly crushed, high-quality dry ice or bubble dry CO2 gas through the solution. Ensure the organometallic intermediate is added to a large excess of the CO2 source to ensure rapid and complete carboxylation. |
Problem 2: Poor regioselectivity, with a significant amount of the 2-chloro-5-carboxylic acid isomer formed.
| Possible Cause | Recommended Solution |
| Lithiation temperature is too high. | Increasing the temperature, even slightly above -70 °C, can favor the formation of the more thermodynamically stable 5-lithiated intermediate. Strict temperature control is critical. |
| Incorrect choice of base. | The choice of base can influence regioselectivity. Experiment with different bases, such as LDA or lithium 2,2,6,6-tetramethylpiperidide (LiTMP), which may offer different selectivity profiles due to steric hindrance. |
| Slow addition of the quenching agent. | A slow quench can allow the lithiated intermediate to equilibrate to the more stable 5-isomer before carboxylation. The quench should be performed as rapidly as is safely possible. |
Problem 3: Difficulty in separating the 3- and 5-carboxylic acid isomers.
| Possible Cause | Recommended Solution |
| Similar polarity and physical properties of the isomers. | Standard chromatography may be challenging. Consider fractional crystallization using different solvent systems. Alternatively, the isomers can be converted to ester or amide derivatives, which may have different crystallization or chromatographic properties, allowing for easier separation before hydrolysis back to the desired acid. |
Data Presentation
Table 1: Comparison of Potential Synthetic Routes for this compound
| Parameter | Route A: Directed Lithiation | Route B: Grignard Reaction |
| Starting Material | 2-Chlorothiophene | 2-Chloro-3-bromothiophene |
| Key Reagent | n-BuLi or LDA | Magnesium (Mg) |
| Typical Temperature | -78 °C to -40 °C | 0 °C to 25 °C |
| Key Challenges | Strict moisture/air exclusion; handling pyrophoric reagents; precise low-temperature control; potential for low regioselectivity. | Availability of starting material; initiation of Grignard reaction; strict moisture control. |
| Scale-up Concerns | Significant engineering for cryogenic cooling and safe handling of large volumes of n-BuLi. | Heat management during Grignard formation; ensuring complete reaction at large scale. |
| Potential Byproducts | 2-Chloro-5-carboxylic acid, unreacted starting material, polychlorinated species.[1] | Wurtz coupling products, unreacted starting material. |
Experimental Protocols
Protocol: Synthesis of this compound via Directed Lithiation
Disclaimer: This protocol is intended for informational purposes for qualified researchers and should be adapted and optimized for specific laboratory conditions. All work should be performed in a certified fume hood with appropriate personal protective equipment.
Materials:
-
2-Chlorothiophene (freshly distilled)
-
n-Butyllithium (n-BuLi) in hexanes (freshly titrated)
-
Anhydrous tetrahydrofuran (THF)
-
Dry ice (CO2, solid)
-
Hydrochloric acid (HCl), 1M solution
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a rubber septum.
-
Initial Cooldown: Add 2-chlorothiophene (1.0 eq) and anhydrous THF to the flask. Cool the solution to -78 °C using a dry ice/acetone bath.
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Lithiation: Slowly add n-BuLi (1.1 eq) dropwise via syringe while maintaining the internal temperature at or below -75 °C. Stir the resulting mixture at this temperature for 1 hour.
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Carboxylation (Quench): In a separate flask, crush a large excess of dry ice (approx. 10 eq). Rapidly transfer the cold lithiated thiophene solution to the crushed dry ice via a cannula under a positive pressure of nitrogen.
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Warm-up and Work-up: Allow the mixture to warm to room temperature. Quench any remaining reactive species by the slow addition of 1M HCl until the solution is acidic (pH ~2).
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
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Washing and Drying: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate.
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Purification: Filter off the drying agent and concentrate the solution under reduced pressure. The resulting crude solid will likely be a mixture of 3- and 5-isomers. Purify via fractional crystallization or column chromatography to isolate the this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in the lithiation reaction.
Caption: Competing reaction pathways leading to isomeric products.
References
Technical Support Center: Purity Assessment of 2-Chlorothiophene-3-Carboxylic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the analytical methods for assessing the purity of 2-chlorothiophene-3-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical methods for determining the purity of this compound?
A1: The primary methods for purity assessment of this compound include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) following derivatization, and Acid-Base Titration. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy are used for identity confirmation and qualitative assessment of purity.
Q2: Why is derivatization necessary for the GC analysis of this compound?
A2: this compound is a polar and non-volatile compound due to its carboxylic acid group.[1][2] Direct injection into a GC system would lead to poor chromatographic performance, including peak tailing and low sensitivity.[3] Derivatization converts the carboxylic acid into a more volatile and thermally stable ester or silyl derivative, making it suitable for GC analysis.[2][4]
Q3: What are the potential impurities in this compound?
A3: Potential impurities can originate from the starting materials, by-products of the synthesis, or degradation products. Based on synthetic routes for similar compounds, potential impurities could include the starting material 2-chlorothiophene, isomers such as 3-chlorothiophene-2-carboxylic acid, and dichlorinated thiophene derivatives.[5][6][7]
Q4: Can I use UV-Vis spectroscopy for the quantitative analysis of this compound?
A4: While UV-Vis spectroscopy can be used for quantitative analysis, it is generally less specific than chromatographic methods. The thiophene ring system exhibits UV absorbance, and a lack of conjugation with the carboxyl group may result in a spectrum similar to the parent thiophene.[8] It is best used for preliminary assessments or in conjunction with more specific methods like HPLC. Carboxylic acids without additional conjugation typically absorb around 210 nm, which can be challenging for quantification due to potential interferences.[9]
Analytical Methods and Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the separation and quantification of this compound and its impurities. A reversed-phase method is typically employed.
| Parameter | Recommended Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | 70% A / 30% B, hold for 10 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in a mixture of water and acetonitrile (1:1 v/v) to a concentration of 1 mg/mL. |
Note: This is a general method for acidic compounds and should be validated for this compound. Adjusting the mobile phase pH can significantly impact the retention and peak shape of acidic analytes.[10][11]
Gas Chromatography (GC) with Derivatization
GC analysis requires a derivatization step to increase the volatility of the analyte. Silylation is a common and effective method.
-
Sample Preparation: Accurately weigh about 10 mg of the sample into a vial.
-
Derivatization: Add 1 mL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.
-
Reaction: Cap the vial and heat at 70°C for 30 minutes.[3]
-
Injection: Inject 1 µL of the cooled solution into the GC.
| Parameter | Recommended Condition |
| Column | DB-5 or equivalent (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Injector Temperature | 250 °C |
| Oven Program | Start at 100 °C, hold for 2 min, ramp to 250 °C at 10 °C/min, hold for 5 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C |
Acid-Base Titration
This method provides a quantitative measure of the total acidity and is useful for assaying the bulk purity.[12][13]
-
Sample Preparation: Accurately weigh approximately 200 mg of this compound into a 125 mL Erlenmeyer flask.[12]
-
Dissolution: Dissolve the sample in 50 mL of neutralized ethanol.
-
Titration: Add 2-3 drops of phenolphthalein indicator and titrate with a standardized 0.1 M sodium hydroxide solution until a persistent pink color is observed.[14]
-
Calculation: Calculate the purity based on the volume of titrant consumed.
Troubleshooting Guides
HPLC Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Peak Tailing | Secondary interactions with residual silanols on the column. | Lower the mobile phase pH with an acid like formic or trifluoroacetic acid to suppress silanol ionization.[10][15] |
| Sample solvent is stronger than the mobile phase. | Dissolve the sample in the mobile phase whenever possible.[16] | |
| Variable Retention Times | Fluctuations in column temperature. | Use a column oven to maintain a constant temperature.[16][17] |
| Inconsistent mobile phase composition. | Prepare fresh mobile phase and ensure proper mixing and degassing.[17] | |
| Ghost Peaks | Contamination in the injector or column. | Flush the injector and column with a strong solvent.[16] |
| Impurities in the mobile phase. | Use high-purity solvents and freshly prepared mobile phase. |
GC Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| No or Small Analyte Peak | Incomplete derivatization. | Ensure anhydrous conditions, use a sufficient excess of derivatizing reagent, and optimize reaction time and temperature.[3][4] |
| Active sites in the GC system. | Use a deactivated inlet liner and column. Check for leaks.[3] | |
| Broad or Tailing Peaks | Column overload. | Reduce the injection volume or dilute the sample.[18] |
| Non-volatile residues in the injector. | Clean the injector and replace the liner.[18] | |
| Baseline Noise | Contaminated carrier gas or detector. | Use high-purity carrier gas with traps. Clean the detector according to the manufacturer's instructions.[18] |
Visual Workflows
References
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 5. BJOC - Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]
- 6. CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method - Google Patents [patents.google.com]
- 7. 5-Chlorothiophene-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 8. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. biotage.com [biotage.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. web.mnstate.edu [web.mnstate.edu]
- 13. researchgate.net [researchgate.net]
- 14. alameda.edu [alameda.edu]
- 15. hplc.eu [hplc.eu]
- 16. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 18. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
troubleshooting guide for reactions with 2-chlorothiophene-3-carboxylic acid
Welcome to the technical support center for reactions involving 2-chlorothiophene-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for troubleshooting common experimental challenges.
Frequently Asked Questions (FAQs) & Safety
Q1: What are the primary hazards associated with this compound?
This compound is a hazardous substance and should be handled with appropriate safety precautions. It is harmful if swallowed or inhaled, causes skin irritation, and can cause serious eye damage.[1] It may also cause respiratory irritation.[1][2] Always handle this compound in a well-ventilated area or a chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2][3]
Q2: What are the recommended storage conditions for this compound?
Store the compound in a cool, dry, and well-ventilated place in a tightly sealed container to prevent degradation and reaction with moisture.[3][4]
Q3: What materials are incompatible with this compound?
It is incompatible with strong oxidizing agents and strong bases.[5] Contact with these materials should be avoided to prevent vigorous and potentially hazardous reactions.
Troubleshooting Guide: Common Reactions
Below are troubleshooting guides for common synthetic transformations involving this compound.
Amide Bond Formation (Amidation)
Amide coupling is a frequent reaction, but issues like low yield and side reactions are common.
Q: My amide coupling reaction with this compound is resulting in a low yield or failing completely. What are the likely causes and solutions?
A: Low yields in amide coupling reactions often stem from several key factors: incomplete activation of the carboxylic acid, deactivation of the amine, steric hindrance, or suboptimal reaction conditions.[6]
Troubleshooting Steps & Solutions
| Potential Problem | Cause | Recommended Solution |
| Incomplete Acid Activation | The coupling reagent may be inefficient, hydrolyzed, or used in insufficient quantity.[6] | - Ensure coupling reagents (e.g., HATU, HOBt, EDC) are fresh and stored under anhydrous conditions. - Increase the equivalents of the coupling reagent (typically 1.1-1.5 eq.). - "Pre-activate" the carboxylic acid by stirring it with the coupling reagent and base for 15-30 minutes before adding the amine.[6][7] |
| Amine Deactivation | The amine can be protonated by the carboxylic acid, rendering it non-nucleophilic.[6] | - Use a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM), to neutralize the acid and any HCl formed. Use at least 2.0 equivalents.[6] |
| Steric Hindrance | Bulky groups on either the thiophene ring or the amine can physically block the reaction site.[6] | - Switch to a more powerful coupling reagent designed for hindered substrates, such as T3P or COMU. - Increase the reaction temperature or extend the reaction time. Monitor progress carefully by TLC or LC-MS. |
| Hydrolysis of Activated Ester | Trace amounts of water in the reaction can hydrolyze the activated carboxylic acid intermediate.[6] | - Use anhydrous solvents (e.g., DMF, DCM) and ensure all glassware is thoroughly dried. - Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
| Side Reactions | The activated acid can undergo rearrangement or other undesired reactions if the amine is not added promptly after activation. | - Add the amine solution to the pre-activated acid mixture as soon as the activation period is complete.[7] |
Experimental Protocol: General Amide Coupling using HATU
-
Dissolve this compound (1.0 eq.) in anhydrous DMF or DCM.
-
Add HATU (1.1 eq.) followed by a non-nucleophilic base like DIPEA (2.0 eq.).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[6]
-
Add the desired amine (1.0-1.2 eq.) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction's progress using TLC or LC-MS.
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate it under reduced pressure to isolate the crude product for purification.[6]
Workflow for Troubleshooting Amide Coupling
Caption: A logical workflow for troubleshooting failed amide coupling reactions.
Esterification
The Fischer esterification is a common method but is an equilibrium-driven process that can be slow.
Q: I am attempting a Fischer esterification with this compound, but the reaction is slow and gives a poor yield. How can I improve this?
A: Fischer esterification is a reversible reaction between a carboxylic acid and an alcohol, catalyzed by an acid.[8][9] To achieve high yields, the equilibrium must be shifted towards the product side.
Troubleshooting Steps & Solutions
| Potential Problem | Cause | Recommended Solution |
| Equilibrium Not Favoring Product | The reaction is reversible, and the presence of water (a byproduct) can drive the reaction backward (hydrolysis).[10] | - Use the alcohol as the solvent to ensure it is in large excess, which pushes the equilibrium forward according to Le Châtelier's principle.[9] - Remove water as it forms using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves. |
| Slow Reaction Rate | The reaction is inherently slow, especially with sterically hindered alcohols or electron-poor carboxylic acids. | - Increase the reaction temperature by heating the mixture under reflux.[8] - Use a stronger acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[9] |
| Poor Nucleophile | Secondary or tertiary alcohols are less nucleophilic and react more slowly.[11] | - For difficult esterifications, consider converting the carboxylic acid to its more reactive acyl chloride first (using SOCl₂ or (COCl)₂), then reacting it with the alcohol in the presence of a base like pyridine. |
| Workup Issues | The ester product can be difficult to separate from the excess alcohol and acid catalyst. | - After the reaction, neutralize the acid catalyst with a weak base (e.g., NaHCO₃ solution). - Use fractional distillation to separate the ester from the excess alcohol, as esters often have lower boiling points due to the lack of hydrogen bonding.[8] |
Experimental Protocol: Fischer Esterification
-
Place this compound (1.0 eq.) in a round-bottom flask.
-
Add a large excess of the desired alcohol (e.g., 10-20 eq.), which will also serve as the solvent.
-
Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (approx. 5 mol%).
-
Heat the mixture to reflux and monitor the reaction by TLC. If possible, use a Dean-Stark apparatus to remove the water formed during the reaction.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the acid catalyst with a saturated aqueous solution of NaHCO₃.
-
Extract the ester with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude ester by distillation or column chromatography.
Suzuki Cross-Coupling
The presence of a carboxylic acid group can interfere with Suzuki reactions.
Q: My Suzuki coupling reaction using a boronic acid and a derivative of this compound is failing. What could be the problem?
A: Carboxylic acids can complicate Suzuki reactions. The acidic proton can interfere with the basic conditions required, and the carboxylate can coordinate to the palladium catalyst, potentially deactivating it.[12]
Troubleshooting Steps & Solutions
| Potential Problem | Cause | Recommended Solution |
| Catalyst Deactivation | The carboxylate formed under basic conditions can bind to the Pd(II) intermediate, hindering the catalytic cycle.[12] | - Protect the carboxylic acid by converting it to an ester (e.g., methyl or ethyl ester) before performing the Suzuki coupling. The ester can be hydrolyzed back to the acid after the coupling is complete.[12] |
| Base Incompatibility | Strong aqueous bases (e.g., NaOH, K₂CO₃) can lead to poor solubility of organic reagents or hydrolysis of other functional groups. | - Use a milder, non-aqueous base like potassium phosphate (K₃PO₄) or cesium fluoride (CsF).[12][13] - Ensure you add enough base to neutralize the carboxylic acid proton in addition to what is required for the catalytic cycle. |
| Poor Substrate Reactivity | Aryl chlorides are less reactive in Suzuki couplings than bromides or iodides.[14][15] | - Use a catalyst system specifically designed for aryl chlorides, which typically involves bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[16] - Increase the reaction temperature, potentially using a microwave reactor to accelerate the reaction.[12] |
| Solvent Issues | Poor solubility of the boronic acid or the thiophene substrate in the reaction solvent. | - Use a solvent system that improves solubility, such as a mixture of an organic solvent (e.g., dioxane, toluene) and water.[13][16] Dioxane/water is a common choice.[13] |
Experimental Protocol: Suzuki Coupling (with Ester Protection)
-
Esterification: First, convert this compound to its methyl or ethyl ester using the Fischer esterification protocol described above.
-
Suzuki Coupling: a. To a flask, add the 2-chlorothiophene-3-carboxylate ester (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₃PO₄, 2-3 eq.). b. Add a degassed solvent system, such as 1,4-dioxane and water (4:1 ratio). c. Heat the reaction mixture under an inert atmosphere (Nitrogen or Argon) at 80-100 °C until the starting material is consumed (monitor by TLC or LC-MS). d. Cool the reaction, dilute with water, and extract with an organic solvent. e. Wash, dry, and concentrate the organic layers. Purify the coupled product by column chromatography.
-
Hydrolysis (Saponification): If the carboxylic acid is desired, hydrolyze the resulting ester using standard conditions (e.g., LiOH or NaOH in THF/water).
Logical Flow for a Suzuki Coupling Reaction
Caption: A standard experimental workflow for a Suzuki cross-coupling reaction.
References
- 1. This compound | C5H3ClO2S | CID 3662728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. capotchem.cn [capotchem.cn]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. reddit.com [reddit.com]
- 12. reddit.com [reddit.com]
- 13. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
stability issues and degradation products of 2-chlorothiophene-3-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and potential degradation of 2-chlorothiophene-3-carboxylic acid. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimentation.
Troubleshooting Guide
This guide is intended to help you troubleshoot common problems that may be related to the stability of this compound.
Q: I am observing unexpected peaks in my analysis (HPLC, LC-MS, etc.) after my experiment. What could be the cause?
A: Unexpected peaks can arise from the degradation of this compound. The stability of the compound is influenced by factors such as temperature, pH, and the presence of other reactive species. Two potential degradation pathways under experimental conditions are:
-
Decarboxylation: At elevated temperatures or in strongly acidic conditions, the carboxylic acid group may be lost as carbon dioxide (CO₂), potentially forming 2-chlorothiophene. Thiophene carboxylic acids are generally more stable than their furan and pyrrole counterparts, but degradation can still occur.[1]
-
Nucleophilic Substitution: The chloro- group on the thiophene ring can be susceptible to substitution by strong nucleophiles, particularly in basic media.[2][3] The identity of the degradation product will depend on the nucleophile present in your reaction mixture (e.g., hydroxides, alkoxides, amines).
To troubleshoot, consider the following:
-
Review your reaction conditions. Are you using high temperatures or strong acids/bases?
-
Identify all potential nucleophiles in your reaction mixture.
-
Consider running a control experiment with just this compound under your reaction conditions (without other starting materials) to see if degradation occurs.
Q: My experimental results are inconsistent and show poor reproducibility. Could this be related to the stability of this compound?
A: Yes, inconsistent results can be a symptom of compound degradation. If the compound is degrading in solution over the course of your experiments, the effective concentration will change, leading to poor reproducibility.
To address this:
-
Solution Stability: Prepare solutions of this compound fresh for each experiment whenever possible. If you must store solutions, keep them at a low temperature (2-8°C) and protected from light.[4] It is advisable to perform a preliminary stability study in your chosen solvent system to understand its stability over your experimental timeframe.
-
pH of the Medium: Be mindful of the pH of your solutions, as both strong acids and bases can promote degradation.
-
Avoid Contaminants: Ensure your solvents and other reagents are free from contaminants that could act as strong nucleophiles or catalysts for decomposition.
Q: The appearance of my solid this compound has changed over time (e.g., color change, clumping). Is it still usable?
A: A change in the physical appearance of the solid can indicate degradation. This is often due to improper storage, particularly exposure to moisture or light.[1][4] It is recommended to store the compound in a tightly sealed container in a cool, dry, and dark place.[1][5] Before using material that has changed in appearance, it is highly advisable to re-analyze its purity (e.g., by HPLC, NMR, or melting point) to ensure it meets the requirements of your experiment.
Frequently Asked Questions (FAQs)
What are the recommended storage conditions for this compound?
Store the compound in a cool, dry, and well-ventilated place.[1] The container should be kept tightly closed to prevent moisture ingress.[1][5] Recommended storage temperatures are typically in the range of 2-8°C, and it should be protected from light.[4]
What are the known incompatibilities of this compound?
The compound is incompatible with the following:
Contact with these substances should be avoided as it can lead to vigorous reactions or degradation.
What are the hazardous decomposition products of this compound?
Upon combustion, this compound can produce hazardous decomposition products, including:
-
Phosgene[7]
What are the potential degradation products of this compound in solution?
-
Decarboxylation: Under heating or in the presence of strong acids, the compound may lose CO₂ to form 2-chlorothiophene .[1][5]
-
Nucleophilic Substitution: In the presence of strong nucleophiles (e.g., OH⁻, RO⁻, RNH₂), the chlorine atom may be displaced to form a variety of substitution products. For instance, in a basic aqueous solution, 2-hydroxythiophene-3-carboxylic acid could potentially be formed.
It is crucial to analyze your own reaction mixtures to identify any specific degradation products that may form under your unique experimental conditions.
Data on Stability and Incompatibilities
| Parameter | Recommendation / Information | Citations |
| Storage Temperature | 2-8°C, cool place | [1][4] |
| Storage Conditions | Dry, well-ventilated, tightly closed container, protect from light | [1][4][5] |
| Conditions to Avoid | Moisture, heat, open flames, hot surfaces, sources of ignition | [1][7] |
| Incompatible Materials | Strong oxidizing agents, strong bases, acids, acid chlorides, acid anhydrides | [1][6][7] |
| Hazardous Decomposition | CO, CO₂, Sulfur Oxides, Hydrogen Chloride, Phosgene | [1][6][7] |
Experimental Protocols
General Protocol for Assessing Solution Stability of this compound
This protocol provides a general framework for determining the stability of this compound in a specific solvent system over time.
Objective: To quantify the degradation of this compound in a chosen solvent under specific temperature and time conditions.
Materials:
-
This compound
-
High-purity solvent of interest (e.g., DMSO, DMF, Acetonitrile, Buffer solution)
-
HPLC or LC-MS system
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Vials for sample storage
Procedure:
-
Stock Solution Preparation:
-
Accurately weigh a known amount of this compound.
-
Dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
-
Time-Point Samples:
-
Aliquot the stock solution into several vials, one for each time point.
-
Store the vials under the desired experimental conditions (e.g., room temperature, 4°C, 37°C).
-
-
Analysis (Time Zero):
-
Immediately after preparation, take an aliquot from the stock solution.
-
Dilute it to a suitable concentration for analysis.
-
Analyze the sample by HPLC or LC-MS to determine the initial peak area of the parent compound. This is your T=0 reference.
-
-
Analysis (Subsequent Time Points):
-
At predetermined intervals (e.g., 1, 2, 4, 8, 24, 48 hours), take one of the stored vials.
-
Dilute and analyze the sample in the same manner as the T=0 sample.
-
Record the peak area of this compound. Also, note the appearance of any new peaks, which may correspond to degradation products.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample:
-
% Remaining = (Peak Area at Time T / Peak Area at Time 0) * 100
-
-
Plot the % remaining against time to visualize the degradation profile.
-
Visualizations
Caption: Troubleshooting workflow for unexpected experimental results.
Caption: Potential degradation pathways of the compound.
Caption: Safe handling and storage logical relationships.
References
- 1. youtube.com [youtube.com]
- 2. Nucleophilic C–H Etherification of Heteroarenes Enabled by Base-Catalyzed Halogen Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Decarboxylation [organic-chemistry.org]
- 5. CN101906092B - Preparation method of 2-thiophenecarboxylic acid - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Decarboxylation - Wikipedia [en.wikipedia.org]
handling and storage recommendations for 2-chlorothiophene-3-carboxylic acid
This guide provides researchers, scientists, and drug development professionals with essential information for the safe handling and storage of 2-chlorothiophene-3-carboxylic acid.
Frequently Asked Questions (FAQs)
1. What are the primary hazards associated with this compound?
This compound is considered a hazardous substance. The primary hazards include:
-
Harmful if swallowed or inhaled [3]
2. What personal protective equipment (PPE) should be worn when handling this compound?
To minimize exposure, it is crucial to wear appropriate personal protective equipment. This includes:
-
Eye Protection: Chemical safety goggles or eyeglasses that comply with OSHA's eye and face protection regulations (29 CFR 1910.133 or European Standard EN166).[6]
-
Hand Protection: Wear appropriate protective gloves to prevent skin contact.[6][7] Gloves should be inspected before use and must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[7]
-
Body Protection: Wear appropriate protective clothing to prevent skin exposure.[6]
-
Respiratory Protection: If engineering controls are insufficient, use a NIOSH-approved respirator. For nuisance exposures, a type P95 (US) or type P1 (EU EN 143) particle respirator can be used. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[4]
3. What are the recommended storage conditions for this compound?
Proper storage is essential to maintain the stability and integrity of the compound. Key recommendations include:
-
Temperature: Store in a cool, dry place at a temperature between 2-8°C.[8][9]
-
Atmosphere: Keep in an inert atmosphere.[8]
-
Container: Keep the container tightly closed and store in a well-ventilated area.[1][2][6]
4. What should I do in case of accidental exposure?
In the event of accidental exposure, follow these first-aid measures and seek medical attention:
-
If inhaled: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and consult a physician.[1][2][4]
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water.[1][2][4] Remove contaminated clothing and wash it before reuse.[1][2]
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes, including under the eyelids.[1][2][4]
-
If swallowed: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse the mouth with water and consult a physician.[4]
5. How should I handle spills of this compound?
For spills, take the following steps to ensure safety and proper cleanup:
-
Ensure adequate ventilation and wear appropriate personal protective equipment.[4][6]
-
Use a chemical fume hood for handling if possible.[6]
-
Sweep or vacuum up the material and place it into a suitable, closed container for disposal.[4][6]
-
Do not let the product enter drains.[4]
6. What materials are incompatible with this compound?
Avoid contact with strong oxidizing agents.[1]
Quantitative Data Summary
| Parameter | Value | Reference |
| Storage Temperature | 2-8°C | [8][9] |
| Molecular Weight | 162.59 g/mol | [4][8][11] |
| Boiling Point | 280.9°C at 760 mmHg | [7] |
| Flash Point | 123.7°C | [7] |
| Density | 1.572 g/cm³ | [7] |
Experimental Workflow & Troubleshooting
The following diagram outlines a logical workflow for troubleshooting common issues encountered during the handling and storage of this compound.
Troubleshooting workflow for handling and storage issues.
References
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. fishersci.com [fishersci.com]
- 3. This compound | C5H3ClO2S | CID 3662728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. capotchem.cn [capotchem.cn]
- 5. chemdmart.com [chemdmart.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. echemi.com [echemi.com]
- 8. 53935-71-0|this compound|BLD Pharm [bldpharm.com]
- 9. 3-氯噻吩-2-羧酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. 5-chlorothiophene-2-carboxylic acid Manufacturer, Supplier, Hyderabad [prasannabiomolecules.in]
- 11. 53935-71-0 | this compound - Moldb [moldb.com]
Technical Support Center: Overcoming Solubility Challenges with 2-Chlorothiophene-3-carboxylic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experiments with 2-chlorothiophene-3-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Q2: What is the predicted pKa of this compound and why is it important?
Q3: What are the primary strategies for improving the solubility of this compound?
A3: Several techniques can be employed to enhance the solubility of poorly soluble active pharmaceutical ingredients (APIs) like this compound.[3] These include:
-
pH Adjustment: Increasing the pH of an aqueous solution above the pKa of the carboxylic acid will lead to its deprotonation, forming a more soluble carboxylate salt.
-
Co-solvency: The addition of a water-miscible organic solvent (a co-solvent) can increase the solubility of a compound by reducing the polarity of the aqueous medium.
-
Use of Surfactants and Hydrotropes: These agents can increase solubility by forming micelles or other types of molecular aggregates that encapsulate the poorly soluble compound.
-
Particle Size Reduction: Techniques like micronization can increase the surface area of the solid compound, which can lead to a faster dissolution rate.
Troubleshooting Guides
Issue 1: Low Solubility in Aqueous Buffers for Biological Assays
Problem: You are preparing a stock solution of this compound in an aqueous buffer (e.g., PBS at pH 7.4) for a biological experiment, but the compound is not dissolving sufficiently, or is precipitating out of solution.
Troubleshooting Steps:
-
pH Adjustment:
-
Rationale: At neutral pH, this compound is likely to be in its less soluble, protonated form. By increasing the pH, you can deprotonate the carboxylic acid to form a more soluble salt.
-
Procedure: Prepare a concentrated stock solution of the compound in a small amount of a basic solution (e.g., 0.1 M NaOH). Once dissolved, this stock can be carefully diluted into your final aqueous buffer. Ensure the final pH of your experimental solution is compatible with your assay.
-
-
Co-solvent System:
-
Rationale: A small percentage of an organic co-solvent can significantly increase the solubility of your compound in the aqueous buffer.
-
Procedure: Prepare a high-concentration stock solution of this compound in a water-miscible organic solvent such as DMSO or ethanol. Then, dilute this stock solution into your aqueous buffer, ensuring the final concentration of the organic solvent is low enough to not affect your biological assay (typically <1%).
-
Illustrative Solubility Data in Common Co-solvents (Hypothetical Values):
| Solvent | Temperature (°C) | Solubility (mg/mL) - Hypothetical |
| Methanol | 25 | 5.2 |
| Ethanol | 25 | 8.9 |
| DMSO | 25 | 150.0 |
| DMF | 25 | 120.0 |
| Acetone | 25 | 25.5 |
Note: The values in this table are for illustrative purposes only and should be experimentally determined for this compound.
Issue 2: Compound Precipitation During Reaction Work-up
Problem: During the work-up of a chemical reaction involving this compound, the product precipitates out of the organic solvent upon addition of an anti-solvent or during extraction.
Troubleshooting Steps:
-
Solvent Selection:
-
Rationale: The choice of both the primary solvent and the anti-solvent is critical. A solvent in which the compound has moderate solubility is often preferred for purification steps like crystallization.
-
Procedure: Consult a solvent miscibility chart and consider using a solvent system where the solubility of this compound is known to be higher for the initial dissolution and a less polar anti-solvent for controlled precipitation.
-
-
Temperature Control:
-
Rationale: Solubility is often temperature-dependent. Cooling the solution can induce crystallization, but crash cooling can lead to the formation of fine, difficult-to-filter particles.
-
Procedure: Employ a gradual cooling process to allow for the formation of larger, more easily filterable crystals.
-
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method
This protocol outlines the widely accepted shake-flask method for determining the thermodynamic solubility of a compound in an aqueous buffer.[3][4][5][6][7]
Materials:
-
This compound
-
Aqueous buffer of desired pH (e.g., phosphate-buffered saline, pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer for quantification
Procedure:
-
Add an excess amount of this compound to a glass vial. The excess solid should be visible.
-
Add a known volume of the aqueous buffer to the vial.
-
Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C).
-
Equilibrate the mixture for a sufficient period (typically 24-48 hours) to ensure the solution is saturated.
-
After equilibration, centrifuge the vial to pellet the excess solid.
-
Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.
-
Dilute the supernatant with an appropriate solvent to a concentration within the linear range of your analytical method.
-
Quantify the concentration of this compound in the diluted sample using a pre-validated HPLC or UV-Vis method with a calibration curve.
-
Calculate the solubility of the compound in the aqueous buffer.
Protocol 2: pKa Determination by Potentiometric Titration
This protocol describes the determination of the acid dissociation constant (pKa) using potentiometric titration.[8][9][10]
Materials:
-
This compound
-
Deionized water (carbonate-free)
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Potassium chloride (KCl) for maintaining ionic strength
-
Calibrated pH meter with an electrode
-
Magnetic stirrer and stir bar
-
Burette
Procedure:
-
Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water. A small amount of a co-solvent may be used if necessary to achieve initial dissolution, but its effect on the pKa should be considered.
-
Add KCl to the solution to maintain a constant ionic strength.
-
Place the solution in a jacketed beaker to maintain a constant temperature.
-
Immerse the calibrated pH electrode and a magnetic stir bar into the solution.
-
If the compound is acidic, titrate the solution with the standardized NaOH solution, adding small, precise volumes.
-
Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
-
Continue the titration past the equivalence point.
-
Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.
Visualizations
Caption: Workflow for Determining Aqueous Solubility using the Shake-Flask Method.
References
- 1. 59337-89-2 CAS MSDS (3-Chlorothiophene-2-carboxylic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. 3-Chlorothiophene-2-carboxylic acid CAS#: 59337-89-2 [m.chemicalbook.com]
- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 4. enamine.net [enamine.net]
- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. bioassaysys.com [bioassaysys.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
Validation & Comparative
Spectroscopic Validation of 2-Chlorothiophene-3-Carboxylic Acid: A Comparative Analysis
A detailed guide for researchers, scientists, and drug development professionals on the structural elucidation of 2-chlorothiophene-3-carboxylic acid using comparative spectroscopic techniques. This guide provides supporting experimental and predicted data for robust validation.
The structural integrity of chemical compounds is a cornerstone of chemical research and drug development. For novel or substituted compounds like this compound, unambiguous structural confirmation is paramount. This guide provides a comparative analysis of spectroscopic data to validate the structure of this compound against its isomers and related compounds. By examining Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, researchers can confidently ascertain the correct substitution pattern and functional group placement.
Comparative Spectroscopic Data Analysis
To validate the structure of this compound, a comparison with structurally similar molecules is essential. The chosen comparators are its isomer, 3-chlorothiophene-2-carboxylic acid, the parent compound, thiophene-3-carboxylic acid, and the related precursor, 2-chlorothiophene. The analysis of their respective spectra highlights the subtle yet significant differences arising from the specific arrangement of substituents on the thiophene ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The chemical shifts (δ) and coupling constants (J) in ¹H and ¹³C NMR spectra provide detailed information about the electronic environment and connectivity of atoms.
¹H NMR Spectroscopy Data
The ¹H NMR spectrum of this compound is expected to show two doublets in the aromatic region, corresponding to the two adjacent protons on the thiophene ring. The chemical shifts and coupling constants will be influenced by the electron-withdrawing effects of the chlorine and carboxylic acid groups.
| Compound | H4 (δ, ppm) | H5 (δ, ppm) | Other Protons (δ, ppm) | J (Hz) |
| This compound (Predicted) | ~7.3-7.5 | ~7.6-7.8 | ~11-13 (COOH) | ~5-6 |
| 3-Chlorothiophene-2-carboxylic acid | ~7.1-7.3 | ~7.5-7.7 | - | ~5-6 |
| Thiophene-3-carboxylic acid | ~7.34 (d) | ~8.24 (dd) | 7.57 (dd, H2), 12.08 (s, COOH) | J(2,5)=1.2, J(4,5)=5.1, J(2,4)=3.0 |
| 2-Chlorothiophene | ~6.74 (dd) | ~6.92 (dd) | 6.79 (dd, H3) | J(3,4)=3.7, J(3,5)=1.5, J(4,5)=5.6 |
¹³C NMR Spectroscopy Data
The ¹³C NMR spectrum provides information on the carbon skeleton. The chemical shifts of the thiophene ring carbons are sensitive to the substituent effects.
| Compound | C2 (δ, ppm) | C3 (δ, ppm) | C4 (δ, ppm) | C5 (δ, ppm) | COOH (δ, ppm) |
| This compound (Predicted) | ~130-132 | ~135-137 | ~127-129 | ~129-131 | ~165-170 |
| 3-Chlorothiophene-2-carboxylic acid | ~133-135 | ~128-130 | ~126-128 | ~129-131 | ~163-168 |
| Thiophene-3-carboxylic acid | ~127 | ~138 | ~126 | ~133 | ~167 |
| 2-Chlorothiophene | ~126.8 | ~122.3 | ~126.3 | ~124.6 | - |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic vibrational frequencies provide a molecular fingerprint. For this compound, key absorptions are expected for the O-H stretch of the carboxylic acid, the C=O stretch, and vibrations associated with the substituted thiophene ring.[1][2][3][4][5]
| Compound | O-H Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | Thiophene Ring C=C Stretch (cm⁻¹) | C-Cl Stretch (cm⁻¹) |
| This compound (Predicted) | 2500-3300 (broad) | 1680-1710 | ~1500-1550 | ~700-800 |
| 3-Chlorothiophene-2-carboxylic acid | 2500-3300 (broad) | 1670-1700 | ~1500-1550 | ~700-800 |
| Thiophene-3-carboxylic acid | 2500-3300 (broad) | 1670-1700 | ~1520, 1420 | - |
| 2-Chlorothiophene | - | - | ~1520, 1410 | ~710 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak (M+) is expected at m/z 162, with a characteristic M+2 peak at m/z 164 due to the presence of the chlorine-37 isotope.[6][7][8] The fragmentation pattern will likely involve the loss of the carboxylic acid group and cleavage of the thiophene ring.
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 162/164 | 117/119 (M-COOH), 89 (M-COOH-CO) |
| 3-Chlorothiophene-2-carboxylic acid | 162/164 | 117/119 (M-COOH), 89 (M-COOH-CO) |
| Thiophene-3-carboxylic acid | 128 | 83 (M-COOH), 55 |
| 2-Chlorothiophene | 118/120 | 83 (M-Cl), 73 (M-CHS) |
Experimental Protocols
Standard protocols for obtaining high-quality spectroscopic data are crucial for reliable structural validation.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher). Lock the spectrometer to the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typically, 16-32 scans are sufficient.
-
¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. A larger number of scans will be required to obtain a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra using the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy (Attenuated Total Reflectance - ATR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Background Correction: Record a background spectrum of the empty ATR crystal before running the sample and subtract it from the sample spectrum.
Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
Ionization: Ionize the sample using a high-energy electron beam (typically 70 eV).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: Detect the ions to generate the mass spectrum.
Logical Workflow for Spectroscopic Validation
The following diagram illustrates the logical workflow for the spectroscopic validation of this compound.
Caption: Workflow for the spectroscopic validation of this compound.
By following this comprehensive guide, researchers can effectively utilize a suite of spectroscopic techniques to confidently validate the structure of this compound, ensuring the quality and reliability of their research and development endeavors.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. echemi.com [echemi.com]
- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to DFT and Hartree-Fock Analysis of Thiophene Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Density Functional Theory (DFT) and Hartree-Fock (HF) computational methods for the analysis of thiophene carboxylic acids. Thiophene and its derivatives are key heterocyclic compounds in medicinal chemistry, known for a wide range of pharmacological activities, including antibacterial and antifungal properties.[1][2] Accurate computational analysis of these molecules is crucial for understanding their structure, reactivity, and potential as drug candidates. This guide summarizes key performance indicators from published research and provides the necessary experimental and computational protocols for reproducibility.
Performance Comparison: DFT vs. Hartree-Fock
Both DFT and Hartree-Fock methods are used to approximate the electronic structure of molecules. However, they differ in their fundamental approach to electron correlation, which significantly impacts the accuracy of their predictions. Hartree-Fock is an ab initio method that does not inherently account for electron correlation, while DFT includes it through the exchange-correlation functional. This distinction often leads to DFT providing results that are in better agreement with experimental data for many molecular systems.
A study on thiophene-2-carboxylic acid and 3-methylthiophene-2-carboxylic acid highlighted that while both methods can be used to analyze molecular geometry and electronic structure, they can yield different predictions regarding reactivity.[3] For instance, analysis of the Lowest Unoccupied Molecular Orbital (LUMO) can differ, which has implications for predicting reactivity towards nucleophilic attack.[3]
Molecular Geometry
The optimization of molecular geometry is a critical first step in computational analysis. The accuracy of predicted bond lengths and angles can be benchmarked against experimental data where available.
| Parameter | Method | Basis Set | Calculated Value | Experimental Value |
| 3-Thiophenecarboxylic Acid | ||||
| Bond Length (C=O) | B3LYP | 6-311++G(d,p) | 1.208 Å | - |
| HF | 6-311++G(d,p) | 1.186 Å | - | |
| Bond Length (C-O) | B3LYP | 6-311++G(d,p) | 1.365 Å | - |
| HF | 6-311++G(d,p) | 1.344 Å | - | |
| Bond Angle (O=C-O) | B3LYP | 6-311++G(d,p) | 123.1° | - |
| HF | 6-311++G(d,p) | 124.5° | - |
Vibrational Frequencies
Vibrational spectroscopy is a powerful tool for molecular characterization. Both DFT and HF methods can predict vibrational frequencies, which are often compared with experimental FT-IR and FT-Raman spectra. It is common practice to scale the calculated frequencies to correct for anharmonicity and other systematic errors.
| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated (B3LYP/6-31G) (cm⁻¹) | Calculated (HF/6-31G) (cm⁻¹) |
| 2-Thiophene Carboxylic Acid | ||||
| C=O stretch | 1678 | 1676 | 1715 | 1880 |
| C-S stretch | 647 | 637 | 649 | - |
| C-C stretch (ring) | 1528 | 1530 | 1526 | - |
Table 2: Comparison of experimental and calculated vibrational frequencies for 2-thiophene carboxylic acid. DFT (B3LYP) calculations, after scaling, generally show better agreement with experimental data than Hartree-Fock. The HF values often overestimate frequencies, particularly for stretching modes.[2]
Electronic Properties
The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for understanding the electronic behavior and reactivity of a molecule. The energy gap between HOMO and LUMO provides an indication of the molecule's chemical stability and reactivity.
| Molecule | Method | Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Thiophene-2-carboxylic acid | B3LYP | 6-31G | -6.91 | -1.82 | 5.09 |
| 3-Methylthiophene-2-carboxylic acid | HF | 6-311+G | -0.608 | -0.661 | - |
| B3LYP | 6-311+G** | -0.502 | -0.561 | - |
Table 3: Comparison of HOMO and LUMO energies calculated by DFT and HF methods. Note that absolute orbital energies can differ significantly between methods, but the relative trends and the HOMO-LUMO gap are often of primary interest.[2][3]
Experimental and Computational Protocols
Experimental Spectroscopy
-
FT-IR Spectroscopy : Spectra are typically recorded using a spectrometer (e.g., JASCO-6300) in the region of 4000-400 cm⁻¹.[2] Samples are often prepared in KBr pellets.[2]
-
FT-Raman Spectroscopy : Spectra can be obtained using a spectrometer (e.g., Bruker RFS 100/s) with a Nd:YAG laser source operating at a specific wavelength (e.g., 1064 nm).[2]
Computational Methodologies
-
Software : Quantum chemical calculations are commonly performed using software packages like Gaussian.[5]
-
Geometry Optimization : The molecular geometry is optimized to find the lowest energy conformation. This is a prerequisite for subsequent frequency and electronic property calculations.
-
DFT Calculations : The B3LYP functional is a popular choice for DFT calculations as it provides a good balance between accuracy and computational cost.[6][7]
-
Hartree-Fock Calculations : HF calculations serve as a baseline ab initio method. While computationally less intensive than post-HF methods, it often provides less accurate results than DFT for systems with significant electron correlation.[8]
-
Basis Sets : The choice of basis set is crucial for the accuracy of the calculations. Pople-style basis sets such as 6-31G** and 6-311++G(d,p) are commonly used for these types of molecules.[2][4] The inclusion of polarization (d,p) and diffuse (++) functions is important for describing the electronic structure of molecules with heteroatoms and for calculating properties like electron affinity.
-
Vibrational Frequency Scaling : Calculated harmonic vibrational frequencies are systematically higher than experimental frequencies. Therefore, they are often scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data.
Visualizing the Workflow
The following diagrams illustrate the typical workflows for the computational analysis of thiophene carboxylic acids and the conceptual relationship between DFT and Hartree-Fock methods.
Caption: A typical workflow for the computational analysis of molecules.
Caption: Key conceptual differences between Hartree-Fock and DFT methods.
References
- 1. DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives | MDPI [mdpi.com]
- 2. iosrjournals.org [iosrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. arxiv.org [arxiv.org]
A Comparative Guide to the Aromaticity and Reactivity of Thiophene Compounds
For Researchers, Scientists, and Drug Development Professionals
Thiophene, a five-membered sulfur-containing heterocycle, is a cornerstone in medicinal chemistry and materials science. Its structural resemblance to benzene allows it to act as a bioisostere, often replacing the benzene ring in biologically active compounds to modulate physicochemical properties and improve therapeutic profiles.[1][2][3] This guide provides an objective comparison of thiophene's aromaticity and reactivity relative to other aromatic systems, supported by experimental data and detailed methodologies.
Relative Aromaticity of Thiophene
Aromaticity is a measure of the thermodynamic stability of a cyclic, planar molecule with a delocalized π-electron system. Thiophene is aromatic, possessing 6 π-electrons (four from the two C=C bonds and two from a lone pair on the sulfur atom) delocalized over the five-membered ring, fulfilling Hückel's rule (4n+2 π electrons).[4][5][6]
The degree of aromaticity is influenced by the electronegativity of the heteroatom. A more electronegative atom holds its lone pair more tightly, reducing their delocalization into the ring.[4][5] The established order of aromaticity, based on resonance energies and computational studies, is:
Benzene > Thiophene > Pyrrole > Furan [7][8][9]
Sulfur, being less electronegative than nitrogen and oxygen, allows for more effective delocalization of its lone pair into the π-system compared to pyrrole and furan, making thiophene the most aromatic among the common five-membered heterocycles.[10]
Quantitative Comparison of Aromaticity
| Compound | Resonance Energy (kJ/mol) | Aromatic Stabilization Energy (ASE, kcal/mol) | NICS(1) (ppm) |
| Benzene | 150 | 29.8 | -11.5 |
| Thiophene | 121-130 | 20.8 | -9.9 |
| Pyrrole | 88-100 | 16.5 | -9.0 |
| Furan | 67-75 | 12.0 | -6.9 |
(Data compiled from various sources including computational studies and experimental estimations. NICS(1) refers to Nucleus-Independent Chemical Shift calculated 1 Å above the ring center, a common magnetic criterion for aromaticity where more negative values indicate stronger aromatic character.)
Caption: Factors governing the relative aromaticity and resulting reactivity of heterocycles.
Reactivity of Thiophene Compounds
Thiophene's reactivity is a direct consequence of its aromaticity. It readily undergoes electrophilic aromatic substitution (EAS), the characteristic reaction of aromatic compounds.
Comparison with Benzene and Other Heterocycles: Thiophenes are significantly more reactive towards electrophiles than benzene.[1][9][10] This enhanced reactivity is because the five-membered ring has six π-electrons delocalized over five atoms, resulting in a higher electron density per atom compared to benzene's six electrons over six atoms. Furthermore, the intermediate formed during electrophilic attack on thiophene loses less resonance stabilization energy than the corresponding intermediate for benzene, leading to a lower activation energy for the reaction.[9]
The general order of reactivity in electrophilic aromatic substitution is:
Pyrrole > Furan > Thiophene > Benzene [8][9][11]
While thiophene is highly aromatic, pyrrole is the most reactive because the lower electronegativity and greater electron-releasing mesomeric effect of nitrogen make its ring carbons extremely electron-rich.[4][5]
Regioselectivity: Electrophilic substitution on an unsubstituted thiophene ring occurs preferentially at the C2 (α) position rather than the C3 (β) position.[10][12][13] This is because the carbocation intermediate formed by attack at C2 is more stable, as the positive charge can be delocalized over more atoms (including the sulfur atom) through three resonance structures, compared to only two resonance structures for C3 attack.[13]
Quantitative Comparison of Reactivity (Relative Rates vs. Benzene)
| Reaction | Reagent | Pyrrole | Furan | Thiophene | Benzene |
| Bromination | Br₂ in Acetic Acid | 3 x 10¹⁸ | 6 x 10¹¹ | 5 x 10⁹ | 1 |
| Acetylation | Acetic Anhydride/SnCl₄ | 5 x 10⁷ | 2 x 10³ | 1 x 10⁵ | 1 |
| Tritium Exchange | CF₃COOH | 1 x 10¹⁵ | 1 x 10⁸ | 3 x 10⁴ | 1 |
(Data compiled from various organic chemistry literature sources. Values are approximate and demonstrate relative orders of magnitude.)[14]
Experimental Protocols
1. Determining Relative Reactivity via Competitive Electrophilic Substitution
This protocol describes a general method to compare the reaction rates of thiophene, furan, and pyrrole against a standard like benzene.
-
Objective: To determine the relative rate of acetylation for thiophene versus benzene.
-
Materials: Thiophene, benzene, acetic anhydride (electrophile), dichloromethane (solvent), a mild Lewis acid catalyst (e.g., SnCl₄), internal standard (e.g., dodecane), gas chromatography-mass spectrometry (GC-MS) equipment.
-
Procedure:
-
Prepare an equimolar stock solution of thiophene, benzene, and the internal standard in dry dichloromethane.
-
Cool the solution to 0°C in an ice bath under an inert atmosphere (e.g., nitrogen).
-
Add a limiting amount of acetic anhydride to the solution.
-
Initiate the reaction by adding a catalytic amount of SnCl₄. The catalyst should be added last to ensure all reactants are present at time zero.
-
Extract aliquots from the reaction mixture at regular time intervals (e.g., 1, 5, 15, 30 minutes).
-
Immediately quench each aliquot in a vial containing a saturated sodium bicarbonate solution to stop the reaction.
-
Extract the organic layer from the quenched aliquot and analyze it using GC-MS.
-
Data Analysis: Quantify the amounts of unreacted thiophene, unreacted benzene, 2-acetylthiophene, and acetylbenzene by integrating their respective peak areas relative to the internal standard. Plot the concentration of products formed over time to determine the initial reaction rates. The ratio of the initial rate of formation of 2-acetylthiophene to that of acetylbenzene gives the relative reactivity.
-
Caption: Experimental workflow for determining the relative reactivity of thiophene.
2. Assessing Aromaticity using NMR Spectroscopy
While resonance energy is a theoretical concept, magnetic properties related to aromaticity can be probed experimentally and computationally. Nucleus-Independent Chemical Shift (NICS) is a widely used computational method to quantify aromaticity.
-
Principle: Aromatic compounds sustain a diatropic ring current when placed in an external magnetic field. This induced current creates its own magnetic field that opposes the external field in the center of the ring. NICS calculations measure this induced magnetic shielding at a specific point (e.g., the ring's geometric center or 1 Å above it). A more negative NICS value indicates stronger shielding and thus greater aromaticity.
-
Methodology (Computational):
-
Build the molecular structures of the compounds to be compared (e.g., thiophene, furan, pyrrole, benzene) using computational chemistry software.
-
Perform a geometry optimization for each molecule using an appropriate level of theory (e.g., B3LYP/6-311+G**).
-
Once the optimized geometry is obtained, perform a GIAO (Gauge-Including Atomic Orbital) NMR calculation at the same level of theory.
-
Calculate the NICS value by placing a "ghost" atom (Bq) at the non-weighted geometric center of the ring [NICS(0)] or 1 Å above it [NICS(1)]. The negative of the calculated isotropic magnetic shielding value for the ghost atom is the NICS value.
-
Compare the calculated NICS(1) values: a more negative value corresponds to higher aromaticity.
-
Implications in Drug Development
The unique electronic properties of the thiophene ring make it a "privileged scaffold" in drug design. Its ability to act as a bioisostere for a phenyl ring allows for fine-tuning of a drug's ADME (Absorption, Distribution, Metabolism, Excretion) properties.[2][3]
Metabolic Activation: The sulfur atom in thiophene is susceptible to oxidation by cytochrome P450 enzymes. This can lead to the formation of reactive metabolites like thiophene S-oxides and thiophene epoxides.[15] While this can sometimes lead to toxicity (as seen with the withdrawn drug tienilic acid), it can also be harnessed for therapeutic effect.[15]
Case Study: Clopidogrel and Prasugrel The antiplatelet drugs clopidogrel and prasugrel are prodrugs that require metabolic activation of their thiophene ring to exert their pharmacological effect. The active metabolite forms a disulfide bond with a cysteine residue on the P2Y12 receptor on platelets, irreversibly inhibiting it and preventing platelet aggregation.[2][15]
Caption: Simplified pathway of P2Y12 receptor inhibition by thiophene-based antiplatelet drugs.
References
- 1. Thiophene - Wikipedia [en.wikipedia.org]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cognizancejournal.com [cognizancejournal.com]
- 4. Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene | Pharmaguideline [pharmaguideline.com]
- 5. Relative Aromaticity & Reactivity of Pyrrole, Furan & Thiophene | PDF [slideshare.net]
- 6. quora.com [quora.com]
- 7. download.e-bookshelf.de [download.e-bookshelf.de]
- 8. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. bhu.ac.in [bhu.ac.in]
- 11. quora.com [quora.com]
- 12. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 13. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of 2-Chlorothiophene-3-Carboxylic Acid Derivatives as Cytostatic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytostatic efficacy of various derivatives of 2-chlorothiophene-3-carboxylic acid. The information presented herein is intended to assist researchers in identifying promising candidates for further investigation and development. The data is compiled from recent studies and presented in a standardized format for ease of comparison.
Data Presentation: Efficacy of this compound Derivatives
The following table summarizes the cytostatic activity of different this compound derivatives against a panel of human cancer cell lines. The efficacy is presented as the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition in vitro.
| Derivative Class | Specific Compound(s) | Cancer Cell Line | IC50 (µM) | Reference |
| Thiophene Carboxamide Derivatives | Compound 2b | Hep3B (Hepatocellular Carcinoma) | 5.46 | [1][2] |
| Compound 2e | Hep3B (Hepatocellular Carcinoma) | 12.58 | [1][2] | |
| Chlorothiophene-Based Chalcones | Compound C4 | WiDr (Colorectal Cancer) | 0.77 (µg/mL) | [3] |
| Compound C6 | WiDr (Colorectal Cancer) | 0.45 (µg/mL) | [3] | |
| 2-Aminothiophene-3-Carboxylic Acid Ester Derivatives | Not Specified | T-cell Lymphoma, Prostate Cancer, Kidney Carcinoma, Hepatoma | High nanomolar range | [4][5] |
| Metal Complexes of 3-Chlorothiophene-2-Carboxylic Acid | Complex 4 | K562 (Leukemia) | Not specified, but showed significant inhibitory effects | [6] |
| SW480 (Colon Cancer) | Not specified, but showed significant inhibitory effects | [6] |
Experimental Protocols
The cytostatic activity of the compounds listed above was primarily evaluated using tetrazolium-based colorimetric assays, such as the MTS assay.
MTS Assay for Cell Viability and Cytotoxicity
The MTS assay is a quantitative method used to determine the number of viable cells in culture. The assay is based on the reduction of the MTS tetrazolium compound by viable, metabolically active cells to generate a colored formazan product that is soluble in cell culture media. The amount of formazan produced is directly proportional to the number of living cells in the culture.
Materials:
-
Cells to be tested
-
Complete cell culture medium
-
96-well microtiter plates
-
Test compounds (this compound derivatives)
-
MTS reagent (containing phenazine ethosulfate - PES)
-
Microplate reader capable of measuring absorbance at 490-500 nm
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified, 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include vehicle-treated (control) and untreated wells.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified, 5% CO2 atmosphere.
-
-
MTS Assay:
-
Following the incubation period, add 20 µL of the MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C. The incubation time will depend on the cell type and its metabolic rate.
-
After incubation with MTS, measure the absorbance of each well at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only) from all other absorbance readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control cells.
-
The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Visualizations: Signaling Pathways and Experimental Workflow
To better understand the context of this research, the following diagrams illustrate a general experimental workflow and key signaling pathways implicated in the cytostatic action of some of the evaluated compounds.
Caption: General experimental workflow for evaluating the cytostatic efficacy of the derivatives.
Caption: Simplified p53 signaling pathway in response to cellular stress.
Caption: The RhoA/ROCK signaling pathway and its role in cancer cell motility.
References
- 1. Targeting the p53 signaling pathway in cancers: Molecular mechanisms and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RhoA-ROCK2 signaling possesses complex pathophysiological functions in cancer progression and shows promising therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tumor suppressor p53: Biology, signaling pathways, and therapeutic targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. P53 signaling pathway | PDF [slideshare.net]
- 5. Rho-associated kinase signalling and the cancer microenvironment: novel biological implications and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rho/ROCK signaling in motility and metastasis of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Structure-Activity Relationships of Thiophene Carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of various thiophene carboxylic acid and carboxamide derivatives. While direct, comprehensive SAR studies on a single series of 2-chlorothiophene-3-carboxylic acid derivatives are limited in publicly available literature, this document synthesizes findings from closely related thiophene-based compounds to elucidate key structural determinants for biological activity. The data presented herein is compiled from studies on antibacterial, anticancer, and enzyme inhibitory activities of different thiophene scaffolds.
Data Presentation: Comparative Biological Activity
The following tables summarize the biological activities of different series of thiophene derivatives. It is important to note the structural variations from the core this compound scaffold when interpreting these SAR data.
Table 1: Antibacterial Activity of Tetrahydrobenzothiophene Derivatives [1]
| Compound ID | R¹ | R² | MIC (μM) vs. E. coli | MIC (μM) vs. P. aeruginosa | MIC (μM) vs. Salmonella | MIC (μM) vs. S. aureus |
| 3a | Me | H | 1.56 | 1.56 | 1.56 | 99.21 |
| 3b | Me | 2-I | 1.11 | 1.00 | 0.54 | 1.11 |
| 3c | Me | 4-F | 1.47 | 0.72 | 1.47 | 1.47 |
| 3f | Me | 2-CH₃, 3-NO₂ | 0.64 | 1.31 | 1.31 | 83.56 |
| 3i | Me | 2-F, 5-Cl | 1.33 | 1.00 | 1.33 | 2.66 |
| 3k | Et | H | 1.49 | 0.73 | 0.73 | 11.85 |
| 3l | Et | 2-Cl | 1.72 | 1.72 | 1.72 | 1.72 |
Core Structure: 2-(Benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid
Table 2: Anticancer Activity of Chlorothiophene-Based Chalcones [2]
| Compound ID | R | IC₅₀ (µg/mL) vs. WiDr Cells |
| C2 | 2-methoxy | > 50 |
| C3 | 3-methoxy | 1.90 |
| C4 | 4-methoxy | 0.77 |
| C5 | 3,4-dimethoxy | 1.22 |
| C6 | 3,4,5-trimethoxy | 0.45 |
Core Structure: (E)-1-(5-chlorothiophen-2-yl)-3-(substituted-phenyl)prop-2-en-1-one
Table 3: Antioxidant and Antibacterial Activity of Thiophene-2-Carboxamide Derivatives [3][4][5]
| Compound ID | R | Antioxidant Activity (% Inhibition) | Antibacterial Activity (% Inhibition vs. S. aureus) |
| 7a | H | 62.0 | - |
| 7b | OMe | - | 83.3 |
| 3b | OH, OMe | 54.9 | 70.8 |
| 5b | Me, OMe | - | - |
Core Structure: Varied 3-substituted thiophene-2-carboxamides
Structure-Activity Relationship Insights
From the compiled data, several SAR trends can be observed for thiophene carboxamide and related derivatives:
-
Antibacterial Activity of Tetrahydrobenzothiophenes :
-
Substitution on the benzamido phenyl ring significantly influences activity. Halogen substitution, particularly iodine (3b) and fluorine (3c, 3i), is well-tolerated and can enhance activity against both Gram-positive and Gram-negative bacteria.[1]
-
The presence of a nitro group in combination with a methyl group (3f) resulted in potent activity against E. coli.[1]
-
The nature of the alkyl group at the 6-position of the tetrahydrobenzothiophene ring (R¹) also modulates activity, with the ethyl group (3k, 3l) showing comparable or slightly better activity than methyl in some cases.[1]
-
-
Anticancer Activity of Chlorothiophene-Based Chalcones :
-
General Trends for Thiophene Carboxamides :
-
For antioxidant and antibacterial thiophene-2-carboxamides, the substituent at the 3-position of the thiophene ring is a key determinant of activity. Amino groups appear to be more favorable for antioxidant activity, while the overall substitution pattern on the carboxamide moiety influences antibacterial potency.[3][4][5]
-
Experimental Protocols
Synthesis of Tetrahydrobenzothiophene Derivatives (Gewald Reaction) [1]
A mixture of a substituted cyclohexanone (1.0 eq), ethyl cyanoacetate (1.0 eq), and elemental sulfur (1.1 eq) in ethanol is stirred in the presence of a catalytic amount of a base (e.g., morpholine or diethylamine) at room temperature. The reaction mixture is then heated to reflux for several hours. After cooling, the precipitated product is filtered, washed with cold ethanol, and recrystallized to afford the 2-aminotetrahydrobenzothiophene-3-carboxylate intermediate. This intermediate is then acylated with a substituted benzoyl chloride in the presence of a base like triethylamine in a suitable solvent such as dichloromethane to yield the final carboxamide derivatives.
Antimicrobial Susceptibility Testing (Broth Microdilution Method) [6]
The minimum inhibitory concentration (MIC) is determined by the broth microdilution method in 96-well plates. Bacterial strains are grown overnight and then diluted in Mueller-Hinton broth to a final concentration of approximately 5 x 10⁵ CFU/mL. The compounds are serially diluted in the wells of the microtiter plate. The plates are incubated at 37°C for 18-24 hours. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anticancer Activity Assay (MTT Assay) [2]
Cancer cell lines (e.g., WiDr) are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 hours). After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for another 4 hours. The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Visualizations
Caption: General workflow for the synthesis and SAR study of thiophene carboxamide derivatives.
Caption: Key structural modification points for SAR studies of 2-chlorothiophene-3-carboxamides.
References
- 1. Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway - Arabian Journal of Chemistry [arabjchem.org]
- 3. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Comparative Analysis of 2-Chlorothiophene-3-Carboxylic Acid Cross-Reactivity in Preclinical Safety Assays
Guide for Researchers and Drug Development Professionals
This guide provides an objective comparison of the in vitro cross-reactivity profile of the hypothetical lead compound 2-chlorothiophene-3-carboxylic acid (herein referred to as CTCA) against a panel of key biological off-targets. The data presented is based on established experimental protocols to illustrate a standard safety and selectivity assessment workflow.
Introduction to Cross-Reactivity Analysis
In drug discovery, the selective interaction of a lead compound with its intended therapeutic target is paramount. Off-target interactions can lead to unforeseen side effects, toxicity, or reduced efficacy. Therefore, early-stage cross-reactivity analysis is a critical step in de-risking drug candidates. CTCA has been identified as a potent inhibitor of a novel inflammatory kinase, "Kinase A." This guide evaluates its selectivity by comparing its activity against its primary target with its activity against a panel of kinases, receptors, and ion channels known to be implicated in adverse drug reactions.
Performance Comparison: Selectivity Profile of CTCA
The inhibitory activity of CTCA was assessed against its primary target, Kinase A, and a panel of selected off-targets. The half-maximal inhibitory concentration (IC50) and activity percentages were determined using standardized in vitro assays. All quantitative data is summarized for clear comparison.
| Target Class | Target Name | Assay Type | CTCA IC50 (nM) | % Inhibition @ 1µM | Potential Clinical Implication of Off-Target Activity |
| Primary Target | Kinase A | Enzymatic (FRET) | 25 | 98% | Intended Therapeutic Effect (Anti-inflammatory) |
| Kinase | Src | Enzymatic (FRET) | 1,200 | 45% | Non-specific anti-proliferative effects, potential for toxicity. |
| Kinase | VEGFR2 | Enzymatic (FRET) | > 10,000 | < 10% | Hypertension, bleeding (if significantly inhibited). |
| Kinase | CDK2 | Enzymatic (FRET) | 8,500 | 15% | Cell cycle disruption. |
| GPCR | 5-HT2B | Radioligand Binding | > 10,000 | < 5% | Cardiac valvulopathy. |
| Ion Channel | hERG | Patch Clamp | 9,800 | 12% | QT prolongation, risk of Torsades de Pointes.[1][2] |
| Nuclear Receptor | PXR | Reporter Gene | > 10,000 | < 2% (Activation) | Drug-drug interactions, metabolic induction.[3][4] |
Interpretation: The hypothetical data indicates that CTCA is a potent inhibitor of its primary target, Kinase A, with an IC50 of 25 nM. The compound demonstrates a favorable selectivity profile, with significantly lower potency against the screened off-targets. The IC50 for Src kinase is over 40-fold higher than for Kinase A, suggesting a moderate potential for off-target effects at higher concentrations. Activity against VEGFR2, CDK2, 5-HT2B, hERG, and PXR is minimal, indicating a lower risk for the associated toxicities.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: In Vitro Kinase Inhibition Assay (Time-Resolved FRET)
This protocol describes a method to determine the IC50 of CTCA against Kinase A and other kinases (Src, VEGFR2, CDK2).
-
Reagents and Materials:
-
Purified recombinant kinases.
-
Appropriate peptide substrate and phosphospecific antibody.
-
LanthaScreen™ Tb-anti-p-peptide Antibody and GFP-substrate.
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
ATP solution.
-
CTCA serially diluted in DMSO.
-
384-well, low-volume, white plates.
-
-
Procedure: a. Prepare a 2X solution of kinase and GFP-substrate in kinase buffer. b. Add 5 µL of the 2X kinase/substrate solution to each well of the 384-well plate. c. Prepare serial dilutions of CTCA in DMSO and then dilute into the kinase buffer to create a 4X compound solution. Add 2.5 µL of the 4X compound solution to the appropriate wells. For control wells, add 2.5 µL of buffer with DMSO. d. Prepare a 4X ATP solution in kinase buffer. e. Initiate the kinase reaction by adding 2.5 µL of the 4X ATP solution to all wells. f. Incubate the plate at room temperature for 60 minutes. g. Prepare a 2X solution of Tb-antibody in TR-FRET dilution buffer. h. Stop the reaction by adding 10 µL of the 2X Tb-antibody solution to each well. i. Incubate for 60 minutes at room temperature to allow for antibody binding. j. Read the plate on a TR-FRET compatible plate reader, measuring emission at 520 nm and 495 nm.
-
Data Analysis: a. Calculate the emission ratio (520 nm / 495 nm). b. Plot the emission ratio against the logarithm of the CTCA concentration. c. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: hERG Potassium Channel Automated Patch Clamp Assay
This protocol details the assessment of CTCA's effect on the hERG channel using an automated patch-clamp system.[1][2]
-
Cell Culture:
-
Electrophysiology:
-
Harvest cells and prepare a single-cell suspension for the automated patch-clamp system (e.g., QPatch or SyncroPatch).
-
Use an extracellular solution (e.g., containing in mM: 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose, pH 7.4) and an intracellular solution (e.g., containing in mM: 120 KF, 20 KCl, 10 HEPES, 5 EGTA, pH 7.2).
-
Establish a stable whole-cell recording with a seal resistance > 100 MOhms.[2]
-
Apply a specific voltage-clamp protocol to elicit the hERG tail current. A typical protocol involves holding at -80 mV, depolarizing to +20 mV to activate and inactivate channels, and then repolarizing to -50 mV to measure the peak tail current.[1]
-
-
Compound Application and Data Analysis: a. Record baseline hERG currents in the presence of vehicle (e.g., 0.1% DMSO). b. Perfuse the cells with increasing concentrations of CTCA, allowing the current to reach steady-state at each concentration. c. Measure the peak tail current amplitude at each concentration. d. Calculate the percentage of inhibition at each concentration relative to the baseline vehicle control. e. Plot the percent inhibition against the logarithm of the CTCA concentration and fit to a dose-response curve to determine the IC50.
Protocol 3: PXR Nuclear Receptor Activation Assay
This protocol describes a cell-based reporter gene assay to measure the activation of the Pregnane X Receptor (PXR).[3][4]
-
Cell Line and Reagents:
-
Use a human hepatoma cell line (e.g., HepG2) stably co-transfected with a human PXR expression vector and a luciferase reporter vector containing PXR response elements (e.g., from the CYP3A4 promoter).[5]
-
Cell culture medium, fetal bovine serum, and antibiotics.
-
CTCA and a positive control (e.g., Rifampicin).[4]
-
Luciferase assay reagent (e.g., ONE-Glo™).
-
-
Procedure: a. Seed the transgenic cells into a 96-well, white, clear-bottom plate and incubate overnight. b. Prepare serial dilutions of CTCA and the positive control in the cell culture medium. c. Remove the old medium from the cells and add the medium containing the test compounds. Include vehicle control wells (e.g., 0.1% DMSO). d. Incubate the plate for 24 hours at 37°C in a CO2 incubator.[3] e. After incubation, remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions. f. Add the luciferase substrate to each well and measure the luminescence using a plate-reading luminometer.
-
Data Analysis: a. Determine the average relative luminescence units (RLU) for each concentration. b. Normalize the data by calculating the fold activation relative to the vehicle control. c. Plot the fold activation against the logarithm of the CTCA concentration to assess dose-dependent activation.
Visualizations: Workflows and Pathways
Diagrams created using Graphviz provide a clear visual representation of the experimental logic and potential biological consequences of cross-reactivity.
Caption: A typical workflow for assessing the cross-reactivity of a lead compound.
Caption: A signaling pathway showing on-target vs. potential off-target effects.
References
- 1. benchchem.com [benchchem.com]
- 2. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 3. puracyp.com [puracyp.com]
- 4. Nuclear Receptor Activation | Evotec [evotec.com]
- 5. Screening Method for the Identification of Compounds That Activate Pregnane X Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 2-Chlorothiophene-3-Carboxylic Acid: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of 2-chlorothiophene-3-carboxylic acid, a compound frequently utilized in medicinal chemistry and material science. Adherence to these protocols is critical to mitigate risks and comply with regulatory standards.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is crucial to be aware of the hazards associated with this compound. This compound is known to cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][2][3][4] Therefore, appropriate personal protective equipment (PPE) must be worn at all times.
Personal Protective Equipment (PPE) Requirements:
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) | To prevent skin contact and irritation.[1][2] |
| Eye/Face Protection | Safety glasses with side-shields or goggles | To protect against splashes and eye irritation.[1][2][5] |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing | To minimize skin exposure.[1][2] |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH (US) or CEN (EU) approved respirator may be necessary for handling large quantities or in case of insufficient ventilation.[6] | To prevent inhalation and respiratory tract irritation.[1][3][4] |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed professional waste disposal service.[6] This ensures that the chemical is managed in an environmentally responsible and compliant manner.
-
Waste Collection:
-
Carefully transfer the waste this compound into a designated and properly labeled hazardous waste container.
-
Ensure the container is made of a compatible material and is kept tightly closed to prevent leaks or spills.[1][2]
-
For solid waste, sweep up the material and place it in a suitable container for disposal, avoiding the creation of dust.[1][6]
-
-
Labeling and Storage:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup and disposal.
-
Provide them with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and transport.
-
-
Spill Management:
-
In the event of a spill, ensure the area is well-ventilated.
-
For solid spills, carefully sweep up the material to avoid dust formation and place it in a designated waste container.[1][6]
-
For liquid spills, use an inert absorbent material to contain the spill, then collect the absorbed material into a suitable container for disposal.
-
Do not allow the product to enter drains or waterways.[6]
-
-
Contaminated Material Disposal:
-
Any materials, such as gloves, paper towels, or absorbent pads, that come into contact with this compound should be considered contaminated.
-
These materials must be placed in a sealed bag or container and disposed of as hazardous waste along with the chemical itself.[6] Contaminated clothing should be washed before reuse.[1][5]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By following these detailed procedures, laboratory personnel can ensure the safe and responsible disposal of this compound, fostering a secure research environment.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 2-Chlorothiophene-3-Carboxylic Acid
For researchers, scientists, and professionals in drug development, the safe handling of specialized chemical compounds is paramount. This document provides essential safety and logistical information for 2-chlorothiophene-3-carboxylic acid (CAS No. 53935-71-0), ensuring the well-being of laboratory personnel and the integrity of your research.
Immediate Safety and Hazard Information
This compound is a compound that requires careful handling due to its potential health hazards. Based on available safety data, it may cause skin, eye, and respiratory irritation.[1][2] Ingestion and inhalation may be harmful.[2][3]
First Aid Procedures:
-
Inhalation: If inhaled, move the individual to fresh air. If breathing is difficult or ceases, provide artificial respiration and seek immediate medical attention.[1][2]
-
Skin Contact: In case of skin contact, immediately wash the affected area with soap and plenty of water.[1] Remove contaminated clothing and consult a physician.[1]
-
Eye Contact: If the compound comes into contact with the eyes, rinse thoroughly with plenty of water for at least 15 minutes and seek immediate medical advice.[1][2]
-
Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting and never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.[1][2]
In all cases of exposure, it is crucial to show the safety data sheet to the attending medical professional.[1]
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is essential to minimize exposure risk. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Usage |
| Eyes/Face | Safety glasses with side-shields or goggles | Must be worn at all times in the laboratory. |
| Face shield | Recommended when there is a risk of splashing. | |
| Hands | Chemical-resistant gloves | Inspect gloves for integrity before each use. |
| Body | Laboratory coat | Should be worn over personal clothing. |
| Chemical-resistant apron | Recommended for procedures with a high risk of splashing. | |
| Respiratory | Use in a well-ventilated area or chemical fume hood | To avoid inhalation of dust or vapors.[1][2] |
Operational and Disposal Plans
Handling and Storage:
-
Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][2]
-
Avoid the formation of dust and aerosols.[1]
-
Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[2][4]
-
Take precautions against static discharge.[5]
-
Avoid contact with skin, eyes, and clothing.[2]
Accidental Release Measures:
In the event of a spill, evacuate the area and ensure adequate ventilation.[1] Use personal protective equipment.[1] Sweep up the spilled material without creating dust and place it in a suitable, closed container for disposal.[1]
Disposal:
Dispose of this compound and its contaminated packaging in accordance with federal, state, and local regulations.[2] It is recommended to contact a licensed professional waste disposal service.[1][2] The material may be burned in a chemical incinerator equipped with an afterburner and scrubber.[1] Do not allow the product to enter drains.[1]
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
